Product packaging for Piperophos(Cat. No.:CAS No. 24151-93-7)

Piperophos

货号: B1677943
CAS 编号: 24151-93-7
分子量: 353.5 g/mol
InChI 键: UNLYSVIDNRIVFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Piperophos (CAS 24151-93-7) is an organophosphate compound used primarily as a selective, systemic herbicide for the pre-emergence control of annual grasses and sedges in crops such as rice, cotton, maize, and soybeans . Its main mechanism of action is the inhibition of very long chain fatty acids (VLCFAs), which disrupts cell division in susceptible plants; it is classified by the Herbicide Resistance Action Committee (HRAC) as belonging to Group K3 . As a research tool, this analytical standard is vital for environmental fate and ecotoxicological studies. This compound is a chiral molecule and is formulated as a pale yellow oily liquid with moderate water solubility and a soil DT₅₀ of approximately 30 days, indicating moderate persistence . Beyond its herbicidal activity, research has identified this compound as an endocrine disrupting chemical (EDC) with anti-androgenic properties, functioning as an androgen receptor antagonist and interfering with luteinizing hormone (LH) receptor-mediated steroidogenesis in biological models . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28NO3PS2 B1677943 Piperophos CAS No. 24151-93-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-dipropoxyphosphinothioylsulfanyl-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28NO3PS2/c1-4-10-17-19(20,18-11-5-2)21-12-14(16)15-9-7-6-8-13(15)3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLYSVIDNRIVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058031
Record name Piperophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24151-93-7
Record name Piperophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24151-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperophos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024151937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorodithioic acid, S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEROPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZQ0DO501J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Piperophos in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic organophosphate herbicide predominantly utilized for the control of annual grasses and sedges in rice cultivation. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development. This disruption leads to a cascade of cellular and physiological abnormalities, culminating in the arrest of cell division and eventual plant death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the targeted biochemical pathways, downstream cellular consequences, and methodologies for its study.

Introduction

This compound (S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate) is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC), a group characterized by the inhibition of VLCFA synthesis.[1] These fatty acids, with chain lengths exceeding 18 carbons, are integral components of various essential plant structures, including cuticular waxes, suberin, and sphingolipids. By targeting their biosynthesis, this compound effectively halts the fundamental processes of cell growth and division, particularly in the meristematic tissues of susceptible plants.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The central mechanism of this compound's herbicidal activity is the disruption of the VLCFA elongase complex located in the endoplasmic reticulum. This multi-enzyme complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer.

Target Enzyme: The primary target of this compound and other K3 group herbicides is believed to be the 3-ketoacyl-CoA synthase (KCS) , also known as fatty acid elongase. KCS is the first and rate-limiting enzyme in the VLCFA elongation cycle, responsible for the condensation of malonyl-CoA with a long-chain acyl-CoA. Inhibition of KCS halts the entire VLCFA synthesis pathway.

Biochemical Pathway of VLCFA Elongation and this compound Inhibition

The elongation of VLCFAs is a four-step cyclical process:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), an acyl-CoA primer is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This is the step inhibited by this compound.

  • Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: A dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to form a saturated acyl-CoA, which is elongated by two carbons.

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation.

VLCFA_Elongation_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation This compound This compound This compound->KCS Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction KCR KCR Enoyl_CoA Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration HCD HCD Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction ECR ECR Elongated_Acyl_CoA->Acyl_CoA Further Elongation Downstream_Effects This compound This compound VLCFA_Inhibition Inhibition of VLCFA Synthesis This compound->VLCFA_Inhibition Cuticle_Disruption Defective Cuticle Formation VLCFA_Inhibition->Cuticle_Disruption Membrane_Alteration Altered Membrane Composition VLCFA_Inhibition->Membrane_Alteration Cytokinin_Increase Increased Cytokinin Levels VLCFA_Inhibition->Cytokinin_Increase Plant_Death Plant Death Cuticle_Disruption->Plant_Death Mitotic_Disruption Mitotic Disruption Membrane_Alteration->Mitotic_Disruption Uncontrolled_Proliferation Uncontrolled Cell Proliferation Cytokinin_Increase->Uncontrolled_Proliferation Uncontrolled_Proliferation->Mitotic_Disruption Cell_Plate_Failure Cell Plate Formation Failure Mitotic_Disruption->Cell_Plate_Failure Chromosomal_Aberrations Chromosomal Aberrations Mitotic_Disruption->Chromosomal_Aberrations Cell_Plate_Failure->Plant_Death Chromosomal_Aberrations->Plant_Death VLCFA_Assay_Workflow Start Etiolated Seedlings Homogenization Homogenize in Isolation Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (10,000 x g) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (100,000 x g) Centrifugation1->Centrifugation2 Supernatant Microsomes Isolated Microsomes Centrifugation2->Microsomes Pellet Assay_Setup Set up Assay: Buffer, Acyl-CoA, this compound Microsomes->Assay_Setup Reaction_Start Add Microsomes and [14C]malonyl-CoA Assay_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Saponification Saponification & Extraction Incubation->Saponification Quantification Liquid Scintillation Counting Saponification->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End Results Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Piperophos Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of piperophos, a selective, systemic organophosphate herbicide. The information presented is intended to support research, development, and safety assessment activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided based on internationally recognized guidelines.

Core Physicochemical Properties

This compound is a pale yellow oily liquid at room temperature.[1] Its key physicochemical properties are summarized in the tables below.

General and Chemical Identity
PropertyValueSource
IUPAC Name S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate[1]
CAS Name S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl phosphorodithioate[1]
CAS Registry Number 24151-93-7[1][2]
Molecular Formula C₁₄H₂₈NO₃PS₂
Molecular Weight 353.48 g/mol
Canonical SMILES CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C
InChIKey UNLYSVIDNRIVFJ-UHFFFAOYSA-N
Physical State Pale yellow oily liquid
Physical and Chemical Properties
PropertyValueTemperature (°C)pHSource
Melting Point < 25 °C
Boiling Point > 250 °C (decomposes before boiling)
Vapor Pressure 0.032 mPa20
4.06E-08 mmHg25
Water Solubility 25 mg/L207
Solubility in Organic Solvents Miscible in benzene, acetone, dichloromethane, octanol20
Octanol-Water Partition Coefficient (log P) 4.3207
4.78680
Density 1.13 g/mL
1.153 g/cm³
pKa (Predicted) -0.87 ± 0.40

Synthesis of this compound

This compound is a synthetic organophosphate herbicide. The synthesis is a multi-step process that begins with the preparation of the chiral intermediate, 2-methylpiperidine. This intermediate is then reacted with chloroacetyl chloride to form a chloroacetylated piperidine derivative. In the final step, this derivative undergoes a nucleophilic substitution with O,O-dipropyl phosphorodithioic acid to form the this compound molecule. This reaction is typically carried out under controlled temperature and pH conditions in a solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize byproducts.

Synthesis_of_this compound 2-methylpiperidine 2-methylpiperidine chloroacetylated_piperidine chloroacetylated_piperidine 2-methylpiperidine->chloroacetylated_piperidine + Chloroacetyl chloride chloroacetyl_chloride chloroacetyl_chloride This compound This compound chloroacetylated_piperidine->this compound + O,O-dipropyl phosphorodithioic acid (Nucleophilic Substitution) dipropyl_phosphorodithioic_acid dipropyl_phosphorodithioic_acid

A simplified reaction scheme for the synthesis of this compound.

Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified as a Group K3 (HRAC) or Group 15 (WSSA) herbicide, which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of plant cell membranes, cuticular waxes, and suberin. The inhibition of VLCFA synthesis disrupts cell division and leads to the death of susceptible plants.

The biosynthesis of VLCFAs in plants is a four-step elongation cycle that occurs in the endoplasmic reticulum. This process involves a complex of enzymes, with the initial and rate-limiting step being the condensation of a C16 or C18 fatty acid with malonyl-CoA, catalyzed by β-ketoacyl-CoA synthase (KCS). This compound and other K3 herbicides are believed to target and inhibit the KCS enzyme, thereby halting the entire VLCFA synthesis pathway.

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum C16_C18_Fatty_Acids C16/C18 Fatty Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) C16_C18_Fatty_Acids->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA Very Long-Chain Fatty Acids (VLCFAs) ECR->VLCFA Reduction Cell_Membranes Cell_Membranes VLCFA->Cell_Membranes Incorporation into Cuticular_Waxes Cuticular_Waxes VLCFA->Cuticular_Waxes Incorporation into Suberin Suberin VLCFA->Suberin Incorporation into This compound This compound This compound->KCS Inhibition

Inhibition of the VLCFA synthesis pathway by this compound.

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure consistency and comparability of data. The following are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the properties of this compound.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. Two primary methods are recommended:

  • Flask Method: Suitable for solubilities above 10⁻² g/L. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved substance.

  • Column Elution Method: Suitable for solubilities below 10⁻² g/L. The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Several methods are available depending on the expected vapor pressure range:

  • Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at different pressures.

  • Static Method: Directly measures the vapor pressure of the substance in a closed system at a constant temperature.

  • Isoteniscope Method: A static method where the pressure in the system is balanced against a known external pressure.

  • Effusion Methods (Knudsen Effusion, Thermogravimetric Analysis): Measure the rate of mass loss of the substance effusing through a small orifice into a vacuum.

  • Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

Octanol-Water Partition Coefficient (log P)

The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

  • Shake Flask Method (OECD Guideline 107): Suitable for log P values between -2 and 4. The test substance is dissolved in a mixture of n-octanol and water, which is then shaken until equilibrium is reached. The phases are separated, and the concentration of the substance in each phase is determined.

  • HPLC Method (OECD Guideline 117): An indirect method where the log P is estimated from the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known log P values.

  • Slow-Stirring Method (OECD Guideline 123): Recommended for substances with high log P values (>4). The two phases are gently stirred for an extended period to reach equilibrium without forming an emulsion, which can interfere with accurate measurements.

Analytical Workflow for this compound Residue Analysis

The analysis of this compound residues in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following diagrams illustrate common workflows for soil and water samples.

This compound Analysis in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

QuEChERS_Workflow Sample_Collection 1. Soil Sample Collection (e.g., 10g) Extraction 2. Extraction (Acetonitrile + Salts) Sample_Collection->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Supernatant Centrifugation2 5. Centrifugation Cleanup->Centrifugation2 Analysis 6. GC-MS or LC-MS/MS Analysis Centrifugation2->Analysis Final Extract

A generalized QuEChERS workflow for this compound analysis in soil.
This compound Analysis in Water by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the determination of organophosphate pesticides like this compound in water samples.

GCMS_Water_Workflow Sample_Collection 1. Water Sample Collection (e.g., 1L) SPE 2. Solid Phase Extraction (SPE) (e.g., C18 cartridge) Sample_Collection->SPE Elution 3. Elution (Organic Solvent) SPE->Elution Concentration 4. Concentration (Nitrogen Evaporation) Elution->Concentration GCMS_Analysis 5. GC-MS Analysis Concentration->GCMS_Analysis

A typical workflow for the analysis of this compound in water by GC-MS.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Piperophos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic organophosphate herbicide widely used for the control of annual grasses and sedges in rice cultivation. Its efficacy lies in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway in susceptible plants. This guide provides a comprehensive overview of the chemical structure of this compound, detailed synthesis pathways, and its mechanism of action at the molecular level. The content herein is intended to serve as a technical resource, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name S-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] O,O-dipropyl phosphorodithioate, is a chiral molecule due to the presence of a stereogenic center at the C2 position of the piperidine ring.[1]

PropertyValueReference
Molecular Formula C₁₄H₂₈NO₃PS₂[1]
Molecular Weight 353.48 g/mol [1]
CAS Number 24151-93-7[1]
Appearance Dark brown liquid
Water Solubility 25 mg/L (at 20 °C)
Mode of Action Inhibition of very-long-chain fatty acid (VLCFA) synthesis[1]

Synthesis Pathways

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Preparation of the Piperidine Moiety: Synthesis of the key intermediate, 1-(chloroacetyl)-2-methylpiperidine.

  • Preparation of the Phosphorodithioate Moiety: Synthesis of the potassium salt of O,O-dipropyl dithiophosphoric acid.

  • Final Condensation: Nucleophilic substitution reaction between the two key intermediates to yield this compound.

A generalized scheme for the synthesis is presented below.

Synthesis_Pathway cluster_step1 Step 1: Preparation of 1-(Chloroacetyl)-2-methylpiperidine cluster_step2 Step 2: Preparation of Potassium O,O-dipropyl dithiophosphate cluster_step3 Step 3: Final Condensation 2-Methylpiperidine 2-Methylpiperidine Intermediate_1 1-(Chloroacetyl)-2-methylpiperidine 2-Methylpiperidine->Intermediate_1 Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 Reaction Intermediate_1_ref 1-(Chloroacetyl)-2-methylpiperidine P4S10 Phosphorus pentasulfide (P4S10) Intermediate_2_acid O,O-Dipropyl dithiophosphoric acid P4S10->Intermediate_2_acid Reaction n-Propanol n-Propanol n-Propanol->Intermediate_2_acid Reaction Intermediate_2_salt Potassium O,O-dipropyl dithiophosphate Intermediate_2_acid->Intermediate_2_salt Neutralization KOH Potassium hydroxide (KOH) KOH->Intermediate_2_salt Neutralization Intermediate_2_salt_ref Potassium O,O-dipropyl dithiophosphate This compound This compound Intermediate_1_ref->this compound Nucleophilic Substitution Intermediate_2_salt_ref->this compound Nucleophilic Substitution

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

While specific industrial synthesis protocols for this compound are proprietary, the following represents a generalized laboratory-scale procedure based on established chemical principles for analogous compounds.

Step 1: Synthesis of 1-(Chloroacetyl)-2-methylpiperidine

  • To a solution of 2-methylpiperidine (1.0 eq) in an inert solvent such as toluene or dichloromethane, cooled to 0-5 °C, is added triethylamine (1.1 eq) as a base.

  • Chloroacetyl chloride (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and finally with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(chloroacetyl)-2-methylpiperidine, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of Potassium O,O-dipropyl dithiophosphate

  • Phosphorus pentasulfide (P₄S₁₀) (1.0 eq) is suspended in a suitable solvent like toluene.

  • n-Propanol (4.0 eq) is added portion-wise to the suspension, controlling the exothermic reaction by cooling.

  • The mixture is heated to reflux for 2-3 hours. The reaction releases hydrogen sulfide gas, which must be trapped in a scrubber.

  • After cooling to room temperature, a solution of potassium hydroxide (KOH) (4.0 eq) in water is added slowly to neutralize the resulting O,O-dipropyl dithiophosphoric acid.

  • The aqueous layer containing the potassium salt is separated and can be used directly or the salt can be isolated by evaporation of water.

Step 3: Synthesis of this compound

  • The crude 1-(chloroacetyl)-2-methylpiperidine (1.0 eq) from Step 1 is dissolved in a polar aprotic solvent such as acetone or acetonitrile.

  • The aqueous solution of potassium O,O-dipropyl dithiophosphate (1.1 eq) from Step 2 is added to the solution.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and water is added. The product is extracted with a suitable organic solvent like toluene or ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

Quantitative Data (Representative)

StepProductYield (%)Purity (%)Analytical Method
11-(Chloroacetyl)-2-methylpiperidine85-95>95GC-MS, ¹H NMR
2Potassium O,O-dipropyl dithiophosphate90-98>97³¹P NMR
3This compound75-85>96HPLC, GC-MS, ¹H NMR, ³¹P NMR

Note: These values are representative and can vary based on reaction conditions and purification methods.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound, like other chloroacetamide herbicides, acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with more than 18 carbon atoms and are essential components of various cellular structures, including the plasma membrane and the protective cuticular waxes.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The key rate-limiting step is the initial condensation reaction catalyzed by the β-ketoacyl-CoA synthase (KCS), also known as the elongase.

This compound and its active metabolites are believed to act as potent and specific inhibitors of this KCS enzyme. The inhibition is thought to be irreversible, with the herbicide competing with the fatty acyl-CoA substrate for the active site of the enzyme. This disruption of VLCFA synthesis leads to a cascade of downstream effects, including impaired cell division, abnormal seedling growth, and ultimately, plant death.

VLCFA_Inhibition cluster_pathway VLCFA Elongation Cycle (in Endoplasmic Reticulum) cluster_inhibition Inhibition by this compound Acyl_CoA Acyl-CoA (Cn) KCS β-Ketoacyl-CoA Synthase (KCS) / Elongase Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation Reduction1 Reduction Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA VLCFAs VLCFAs Elongated_Acyl_CoA->VLCFAs Further processing This compound This compound This compound->KCS Inhibits Cell_Membranes Cell_Membranes VLCFAs->Cell_Membranes Incorporation into Cuticular_Waxes Cuticular_Waxes VLCFAs->Cuticular_Waxes Precursor for

Caption: Mechanism of this compound Action on VLCFA Synthesis.

Conclusion

This compound remains a significant herbicide due to its effective control of problematic weeds in rice. A thorough understanding of its chemical synthesis and mode of action is crucial for optimizing its use, managing resistance, and developing new, more effective herbicidal compounds. This guide has provided a detailed overview of the key chemical and biological aspects of this compound, intended to be a valuable resource for the scientific community. Further research into the specific stereochemistry of the active enantiomer and more detailed structural studies of the KCS enzyme could open new avenues for the design of next-generation herbicides.

References

Toxicological Profile of Piperophos and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment by regulatory bodies. The information contained herein is based on publicly available data as of late 2025.

Executive Summary

Piperophos, an organophosphate herbicide, is primarily used for selective, systemic weed control in rice cultivation. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound and its metabolites. While data on the acute toxicity and ecotoxicity of the parent compound are available, significant data gaps exist concerning the chronic toxicity, carcinogenicity, reproductive and developmental toxicity of this compound, and the toxicological profiles of its metabolites. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key toxicological assessments based on international guidelines, and visualizes known mechanisms of action and metabolic pathways.

Physicochemical Properties of this compound

PropertyValue
CAS Number 24151-93-7
Molecular Formula C₁₄H₂₈NO₃PS₂
Molecular Weight 353.48 g/mol
IUPAC Name S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate
Appearance Colorless to pale yellow liquid
Vapor Pressure 4.06 x 10⁻⁸ mmHg at 25°C
Water Solubility 25 mg/L at 20°C
LogP (Octanol-Water Partition Coefficient) 4.3

Toxicokinetics and Metabolism

Studies in rats have shown that this compound is rapidly absorbed, metabolized, and excreted, primarily through urine. The degradation of this compound in rats involves the hydrolysis of the thiolo phosphate bond, followed by methylation of the sulfhydryl group. This methylthio derivative can then be oxidized at the sulfur atom or hydroxylated on the piperidine moiety. Hydroxylation at the α-carbon can lead to the opening of the piperidine ring, forming carboxylic acids. The hydroxypiperidine derivatives can also be conjugated with glucuronic acid. Notably, unchanged this compound is not excreted in the urine.

Identified Urinary Metabolites in Rats:

  • 2-methylpiperidine

  • Hydroxylated this compound derivatives

  • Carboxylic acid derivatives from ring opening

  • Glucuronide conjugates of hydroxylated metabolites

No publicly available toxicological data for the specific metabolites of this compound were found during the comprehensive literature search.

Metabolic Pathway of this compound in Rats

This compound This compound Hydrolysis Hydrolysis of thiolo phosphate This compound->Hydrolysis Methylation Methylation of sulfhydryl group Hydrolysis->Methylation Metabolite1 Methylthio derivative Methylation->Metabolite1 Oxidation Oxidation at Sulfur Metabolite2 Oxidized methylthio derivative Oxidation->Metabolite2 Hydroxylation Hydroxylation of Piperidine Ring Metabolite3 Hydroxypiperidine derivatives Hydroxylation->Metabolite3 Ring_Opening Ring Opening Metabolite4 Carboxylic acids Ring_Opening->Metabolite4 Conjugation Glucuronidation Metabolite5 Glucuronide conjugates Conjugation->Metabolite5 Metabolite1->Oxidation Metabolite1->Hydroxylation Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Ring_Opening Metabolite3->Conjugation Metabolite4->Excretion Metabolite5->Excretion This compound This compound StAR StAR Protein This compound->StAR P450scc Cytochrome P450scc This compound->P450scc HSD3B 3β-HSD This compound->HSD3B HSD17B 17β-HSD This compound->HSD17B Testosterone Testosterone Biosynthesis StAR->Testosterone P450scc->Testosterone HSD3B->Testosterone HSD17B->Testosterone Start Start Prepare_Reagents Prepare AChE, Substrate (e.g., Acetylthiocholine), and this compound solutions Start->Prepare_Reagents Incubate Incubate AChE with This compound Prepare_Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure product formation (e.g., colorimetrically) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition End End Calculate_Inhibition->End

Environmental Fate and Degradation of Piperophos in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is a selective herbicide belonging to the organophosphate class, primarily utilized for the pre-emergence control of annual grasses and sedges in rice cultivation. Understanding its environmental fate, particularly its behavior and degradation in soil, is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound in soil, with a focus on quantitative data, experimental methodologies, and degradation pathways.

Physicochemical Properties and Environmental Mobility

Table 1: Physicochemical and Mobility Properties of this compound

PropertyValueInterpretation
Typical Aerobic Soil Degradation Half-life (DT₅₀) 30 days[1]Moderately persistent
GUS Leaching Potential Index 0.42 (Calculated)[1]Low leachability

The half-life (DT₅₀) is a measure of the time it takes for 50% of the applied pesticide to degrade in the soil. A typical DT₅₀ of 30 days suggests that this compound is moderately persistent in the soil under aerobic conditions[1]. The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the potential for a pesticide to leach into groundwater. A GUS value of 0.42 indicates a low leaching potential for this compound[1].

It is important to note that these values are indicative and can vary significantly depending on various soil and environmental factors.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. These processes determine the persistence of the herbicide in the environment and the formation of potential metabolites.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil. Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and/or phosphorus, breaking it down into simpler, less toxic compounds. The rate and pathway of microbial degradation are influenced by several factors:

  • Microbial Population: The diversity and abundance of microbial populations capable of degrading this compound will significantly impact its persistence.

  • Soil Type and Properties: Soil characteristics such as organic matter content, pH, and texture influence microbial activity and the bioavailability of the herbicide[2]. Higher organic matter content generally supports a larger and more active microbial community, potentially leading to faster degradation.

  • Environmental Conditions: Temperature, moisture, and aeration are critical for microbial growth and enzymatic activity. Optimal conditions will accelerate the degradation process.

While specific microbial consortia responsible for this compound degradation have not been extensively documented in the reviewed literature, the general principles of organophosphate biodegradation suggest that hydrolysis of the phosphoester bonds is a key initial step.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of this compound in soil, although they are generally considered less significant than microbial degradation for organophosphates.

  • Hydrolysis: This is a chemical reaction with water that can break down the this compound molecule. The rate of hydrolysis is highly dependent on soil pH and temperature.

  • Photolysis: This is the degradation of the molecule by sunlight. Photolysis is most relevant at the soil surface, as the penetration of light into the soil is limited.

Specific rates of hydrolysis and photolysis for this compound in soil are not well-documented in publicly available literature.

Proposed Degradation Pathway

While a complete and experimentally verified degradation pathway for this compound in soil is not available in the reviewed literature, a putative pathway can be proposed based on the known degradation of other organophosphate pesticides. The initial step is likely the hydrolysis of the phosphorodithioate ester linkage, a common degradation mechanism for this class of compounds. This would be followed by further breakdown of the resulting molecules.

Piperophos_Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis (Initial Breakdown Products) This compound->Hydrolysis_Products Microbial & Abiotic Hydrolysis Further_Degradation Further Microbial Degradation Hydrolysis_Products->Further_Degradation Metabolites Various Metabolites Further_Degradation->Metabolites Mineralization CO2 + H2O + Mineral Salts Metabolites->Mineralization Complete Mineralization

Figure 1: Proposed general degradation pathway of this compound in soil.

Experimental Protocols for Studying this compound Degradation in Soil

Standardized protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following outlines a general experimental workflow for a this compound soil degradation study, based on OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".

Soil Collection and Preparation
  • Soil Sampling: Collect soil from relevant agricultural areas where this compound is used. The top 0-20 cm layer is typically sampled.

  • Sieving: Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to remove stones and large organic debris.

  • Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity (CEC).

Experimental Setup (OECD 307)
  • Test Substance Application: Apply a known concentration of this compound (often radiolabeled for easier tracking of metabolites) to the prepared soil. The application rate should be relevant to agricultural practices.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Sterile Controls: Include sterile (e.g., autoclaved or irradiated) soil samples to differentiate between biotic and abiotic degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection (0-20 cm) sieving Sieving (2 mm) soil_collection->sieving characterization Soil Characterization (pH, OC, Texture) sieving->characterization application This compound Application (Radiolabeled) characterization->application incubation Incubation (Dark, 20°C, Controlled Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction (e.g., QuEChERS) sampling->extraction analysis Instrumental Analysis (LC-MS/MS, GC-MS) extraction->analysis data Data Analysis (Kinetics, Metabolite ID) analysis->data

Figure 2: General experimental workflow for a this compound soil degradation study.

Residue Analysis

The analysis of this compound and its potential degradation products in soil samples is a critical step. Modern analytical techniques provide the necessary sensitivity and selectivity for this purpose.

1. Extraction:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil. A typical QuEChERS procedure involves:

  • Extraction: Shaking the soil sample with an organic solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride) to partition the analytes into the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids and pigments.

2. Instrumental Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of many modern pesticides, including organophosphates. It offers high sensitivity and specificity, allowing for the detection and quantification of both the parent compound and its metabolites at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of thermally stable and volatile pesticides.

Table 2: Summary of Analytical Methodologies

StepTechniqueKey Considerations
Extraction QuEChERSOptimization of solvent and salt composition for this compound.
Cleanup Dispersive Solid-Phase Extraction (d-SPE)Selection of appropriate sorbents to minimize matrix effects.
Analysis LC-MS/MS or GC-MSMethod development and validation for this compound and its expected metabolites, including linearity, accuracy, precision, and limits of detection and quantification.

Factors Influencing the Environmental Fate of this compound

Numerous factors can influence the degradation rate and mobility of this compound in the soil environment:

  • Soil Organic Matter (SOM): SOM is a key factor controlling the sorption of pesticides. Higher SOM content generally leads to increased adsorption, which can reduce the bioavailability of this compound for microbial degradation and leaching.

  • Soil pH: The pH of the soil can affect the chemical stability of this compound (hydrolysis) and the activity of soil microorganisms.

  • Clay Content and Type: Clay minerals can also adsorb pesticides, influencing their mobility and availability for degradation.

  • Temperature and Moisture: These are critical environmental factors that directly impact microbial activity and the rates of chemical reactions like hydrolysis.

Conclusion and Future Research Directions

This compound is considered to be a moderately persistent herbicide with a low potential for leaching into groundwater. Its degradation in soil is primarily driven by microbial activity, although abiotic processes may also contribute.

Significant knowledge gaps remain regarding the environmental fate of this compound in soil. Future research should focus on:

  • Determining Sorption Coefficients (Kd and Koc): Conducting batch equilibrium studies to determine the sorption and desorption characteristics of this compound in a variety of soil types with varying organic matter and clay content.

  • Elucidating the Degradation Pathway: Identifying the major degradation products of this compound in soil through laboratory studies using radiolabeled compounds and advanced analytical techniques like high-resolution mass spectrometry.

  • Isolating and Characterizing this compound-Degrading Microorganisms: Identifying the specific microbial species or consortia responsible for the degradation of this compound and characterizing the enzymatic pathways involved.

  • Field Dissipation Studies: Conducting field studies under realistic agricultural conditions to validate laboratory findings and assess the persistence and mobility of this compound under various environmental scenarios.

A more complete understanding of these aspects will enable a more accurate assessment of the environmental risks associated with the use of this compound and support the development of best management practices to minimize its environmental impact.

References

Chiral Properties and Stereoisomers of Piperophos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos, a selective organophosphate herbicide, possesses a chiral center within its 2-methylpiperidine moiety, leading to the existence of two enantiomers. While the herbicidal activity of the racemic mixture is attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the specific contributions and properties of the individual stereoisomers are not extensively documented in public literature. This technical guide provides a comprehensive overview of the known chiral properties of this compound, outlines proposed experimental protocols for the enantioselective separation and analysis of its stereoisomers, and presents a framework for evaluating their differential biological activities. Furthermore, this guide details the established mechanism of action and visualizes the relevant biochemical pathway.

Introduction to the Chirality of this compound

This compound, with the IUPAC name S-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] O,O-dipropyl phosphorodithioate, is a chiral molecule due to a stereogenic center at the C2 position of the piperidine ring, where a methyl group is attached.[1] This chirality results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Commercially, this compound is typically synthesized and applied as a racemic mixture.[1] However, it is a well-established principle in agrochemical science that enantiomers of chiral pesticides can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired herbicidal effect while the other may be less active or contribute to off-target effects.[2] Therefore, the study of the individual stereoisomers of this compound is crucial for optimizing its efficacy and environmental safety profile.

Physicochemical and Herbicidal Properties

PropertyValueReference
Molecular FormulaC₁₄H₂₈NO₃PS₂[1]
Molecular Weight353.48 g/mol [1]
Mode of ActionInhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis
Herbicide Resistance ClassHRAC Group K3; WSSA Group 15
Anticipated Differential Activity of Stereoisomers

Based on the behavior of other chiral herbicides, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different herbicidal activities. One enantiomer is expected to have a higher binding affinity to the target enzyme, a VLCFA elongase, leading to more potent inhibition. The following table illustrates how a comparative analysis of the herbicidal efficacy of the enantiomers could be presented.

Note: The following data is illustrative and hypothetical, intended to provide a template for future experimental findings.

StereoisomerTarget Weed SpeciesEC₅₀ (g a.i./ha)Relative Potency
(R)-PiperophosEchinochloa crus-galli[Hypothetical: 50][Hypothetical: High]
(S)-PiperophosEchinochloa crus-galli[Hypothetical: 500][Hypothetical: Low]
Racemic this compoundEchinochloa crus-galli[Hypothetical: 100][Hypothetical: Moderate]
(R)-PiperophosCyperus difformis[Hypothetical: 75][Hypothetical: High]
(S)-PiperophosCyperus difformis[Hypothetical: 800][Hypothetical: Low]
Racemic this compoundCyperus difformis[Hypothetical: 150][Hypothetical: Moderate]

Experimental Protocols

Proposed Protocol for Enantioselective HPLC Separation

The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of this compound enantiomers, based on established methods for other chiral organophosphate pesticides.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

    • Chiral detector (e.g., circular dichroism detector) for confirmation of enantiomeric elution order.

  • Chiral Stationary Phase (CSP):

    • A polysaccharide-based CSP is recommended. A column such as a Chiralcel® OD-H or Chiralpak® AD-H (amylose or cellulose derivatives) would be a suitable starting point for method development.

  • Mobile Phase:

    • A normal-phase mobile phase system is typically effective for this class of compounds. A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • A standard solution of racemic this compound (e.g., 1 mg/mL) should be prepared in the mobile phase.

Protocol for Stereospecific Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound can be achieved by utilizing enantiopure 2-methylpiperidine as the starting material.

  • Synthesis of (R)- or (S)-2-methylpiperidine: This chiral precursor can be obtained through asymmetric synthesis or by resolution of racemic 2-methylpiperidine.

  • Acylation: React the enantiopure 2-methylpiperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding chiral N-(chloroacetyl)-2-methylpiperidine intermediate.

  • Thiolation: The chiral intermediate is then reacted with the potassium salt of O,O-dipropyl dithiophosphoric acid in a suitable solvent (e.g., acetone) via nucleophilic substitution to yield the final enantiopure (R)- or (S)-piperophos.

The workflow for the synthesis and separation is illustrated below.

G cluster_synthesis Synthesis cluster_separation Separation & Analysis racemic_start Racemic 2-Methylpiperidine resolution Enantiomeric Resolution racemic_start->resolution r_start (R)-2-Methylpiperidine resolution->r_start s_start (S)-2-Methylpiperidine resolution->s_start r_acylation Acylation with Chloroacetyl Chloride r_start->r_acylation s_acylation Acylation with Chloroacetyl Chloride s_start->s_acylation r_intermediate (R)-N-(chloroacetyl)-2-methylpiperidine r_acylation->r_intermediate s_intermediate (S)-N-(chloroacetyl)-2-methylpiperidine s_acylation->s_intermediate r_thiolation Reaction with K+ O,O-dipropyl dithiophosphate r_intermediate->r_thiolation s_thiolation Reaction with K+ O,O-dipropyl dithiophosphate s_intermediate->s_thiolation r_this compound (R)-Piperophos r_thiolation->r_this compound s_this compound (S)-Piperophos s_thiolation->s_this compound racemic_this compound Racemic this compound hplc Chiral HPLC racemic_this compound->hplc r_piperophos_sep (R)-Piperophos hplc->r_piperophos_sep s_piperophos_sep (S)-Piperophos hplc->s_piperophos_sep

Synthesis and Separation Workflow

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound exerts its herbicidal activity by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential components of plant cuticular waxes, suberin, and sphingolipids, which are crucial for plant development, stress tolerance, and signaling.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key enzyme in this complex is the β-ketoacyl-CoA synthase (KCS), which catalyzes the initial condensation reaction. Herbicides like this compound are believed to inhibit one of the elongase enzymes in this pathway. This inhibition disrupts the production of VLCFAs, leading to abnormal seedling growth, stunting, and eventual plant death.

The signaling pathway for VLCFA biosynthesis and the point of inhibition by this compound are depicted below.

G cluster_er Endoplasmic Reticulum cluster_products Downstream Products acyl_coa Acyl-CoA (C16-C18) kcs β-Ketoacyl-CoA Synthase (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs ketoacyl_coa β-Ketoacyl-CoA kcs->ketoacyl_coa kcr β-Ketoacyl-CoA Reductase (KCR) ketoacyl_coa->kcr hydroxyacyl_coa β-Hydroxyacyl-CoA kcr->hydroxyacyl_coa hcd β-Hydroxyacyl-CoA Dehydratase (HCD) hydroxyacyl_coa->hcd enoyl_coa trans-2-Enoyl-CoA hcd->enoyl_coa ecr Enoyl-CoA Reductase (ECR) enoyl_coa->ecr elongated_acyl_coa Elongated Acyl-CoA (Cn+2) ecr->elongated_acyl_coa waxes Cuticular Waxes elongated_acyl_coa->waxes suberin Suberin elongated_acyl_coa->suberin sphingolipids Sphingolipids elongated_acyl_coa->sphingolipids This compound This compound This compound->inhibition inhibition->kcs

VLCFA Biosynthesis Pathway and Inhibition

Conclusion

This compound is a chiral herbicide with significant potential for stereoselective biological activity. While the racemic mixture is currently in use, a deeper understanding of the individual enantiomers is essential for the development of more efficacious and environmentally benign agrochemicals. The proposed experimental protocols in this guide provide a roadmap for the enantioselective separation and synthesis of this compound stereoisomers. Future research should focus on obtaining quantitative data on the herbicidal activity of the individual (R)- and (S)-enantiomers to fully characterize their properties and to assess the potential benefits of using an enantiomerically enriched or pure formulation.

References

An In-depth Technical Guide on Piperophos Absorption and Translocation in Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic herbicide belonging to the α-thioacetamide chemical family, classified under HRAC Group 15 (WSSA Group 15). Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[1] This technical guide provides a comprehensive overview of the absorption, translocation, and metabolic fate of this compound in various weed species, with a focus on economically significant weeds such as Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge). The document details experimental protocols for studying these processes and presents available data in a structured format to facilitate comparative analysis. Furthermore, it visualizes the herbicide's mode of action and experimental workflows to provide a clearer understanding for research and development professionals.

Introduction

This compound is a pre-emergent and early post-emergent herbicide predominantly used for the control of annual grasses and sedges in rice cultivation.[2] Its efficacy is contingent upon its successful absorption by the target weed, translocation to the site of action, and the rate of its metabolism within the plant. Understanding these physiological processes is paramount for optimizing herbicide performance, managing herbicide resistance, and developing novel weed control strategies. This guide synthesizes the current knowledge on this compound-weed interactions at a physiological and biochemical level.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound, like other Group 15 herbicides, disrupts the elongation of fatty acids with more than 18 carbon atoms (VLCFAs).[1][3] These VLCFAs are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin. The inhibition of VLCFA synthesis leads to a cascade of detrimental effects on the plant, including:

  • Disruption of cell division and shoot development.

  • Impaired formation of the protective cuticular layer, leading to increased water loss and susceptibility to environmental stress.

  • Stunted growth and eventual death of the seedling.

The primary target of this compound is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.

Signaling Pathway of VLCFA Inhibition by this compound

VLCFA_Inhibition This compound This compound Root_Absorption Root/Shoot Absorption This compound->Root_Absorption VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase inhibits Xylem_Translocation Xylem Translocation Root_Absorption->Xylem_Translocation ER Endoplasmic Reticulum (ER) Xylem_Translocation->ER ER->VLCFA_Elongase VLCFA_Synthesis VLCFA Synthesis (>C18) VLCFA_Elongase->VLCFA_Synthesis Inhibition Inhibition Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Acyl_CoA Acyl-CoA (C18) Acyl_CoA->VLCFA_Elongase Cellular_Components Cell Membranes, Cuticular Waxes, Suberin VLCFA_Synthesis->Cellular_Components Disruption Disruption Plant_Growth Normal Plant Growth Cellular_Components->Plant_Growth

Caption: Inhibition of VLCFA synthesis by this compound.

Absorption of this compound in Weed Species

This compound is primarily absorbed by the roots of emerging seedlings from the soil solution. To a lesser extent, it can also be absorbed by the shoots and leaves. The efficiency of absorption can be influenced by several factors, including soil type, moisture content, organic matter, and the developmental stage of the weed.

Quantitative Data on this compound Absorption
Weed SpeciesPlant PartApplication MethodTime After Application (hours)Absorption (% of Applied)Reference
Echinochloa crus-galliRootsSoil24Data not available
48Data not available
72Data not available
ShootsFoliar24Data not available
48Data not available
72Data not available
Cyperus difformisRootsSoil24Data not available
48Data not available
72Data not available
ShootsFoliar24Data not available
48Data not available
72Data not available

Translocation of this compound in Weed Species

Following absorption, this compound is translocated throughout the plant. As it is primarily taken up by the roots, the main pathway for its movement is the xylem, along with the transpiration stream, to the shoots and leaves. The extent of translocation is a critical factor in the herbicide's ability to reach its site of action in sufficient concentrations to be effective.

Quantitative Data on this compound Translocation

Similar to absorption data, specific quantitative data for this compound translocation in Echinochloa crus-galli and Cyperus difformis is limited. The table below provides a framework for organizing future experimental findings.

Weed SpeciesApplication SiteTime After Application (hours)% Translocated to Shoots% Translocated to Roots% Remaining in Treated AreaReference
Echinochloa crus-galliRoots24Data not available-Data not available
48Data not available-Data not available
72Data not available-Data not available
Leaf24Data not availableData not availableData not available
48Data not availableData not availableData not available
72Data not availableData not availableData not available
Cyperus difformisRoots24Data not available-Data not available
48Data not available-Data not available
72Data not available-Data not available
Leaf24Data not availableData not availableData not available
48Data not availableData not availableData not available
72Data not availableData not availableData not available

Metabolism of this compound in Weed Species

The ability of a weed to metabolize a herbicide is a key determinant of its susceptibility or resistance. Herbicide metabolism in plants typically occurs in three phases:

  • Phase I: Modification of the herbicide molecule (e.g., oxidation, reduction, hydrolysis), often catalyzed by cytochrome P450 monooxygenases.

  • Phase II: Conjugation of the modified herbicide with endogenous molecules such as sugars or glutathione, which increases its water solubility.

  • Phase III: Sequestration of the conjugated herbicide into vacuoles or cell walls, or further degradation.

Enhanced metabolism is a common mechanism of non-target-site resistance to herbicides in weeds. While specific metabolic pathways for this compound in resistant weed biotypes have not been extensively detailed, it is hypothesized that increased activity of enzymes like cytochrome P450s and glutathione S-transferases could contribute to resistance.

Experimental Protocols

The following provides a generalized experimental protocol for studying the absorption and translocation of this compound in weed species using radiolabeled compounds (e.g., ¹⁴C-piperophos). This protocol can be adapted for specific research questions and weed species.

Plant Material and Growth Conditions
  • Grow the selected weed species (e.g., Echinochloa crus-galli, Cyperus difformis) from seed in a controlled environment (greenhouse or growth chamber).

  • Use a suitable soil mix or hydroponic system.

  • Maintain optimal growth conditions (temperature, light, humidity, and nutrients) for the specific weed species.

  • Plants should be at a consistent growth stage (e.g., 2-3 leaf stage) for treatment.

Radiolabeled Herbicide Application
  • Prepare a stock solution of ¹⁴C-piperophos of known specific activity.

  • For root absorption studies , apply a known amount of ¹⁴C-piperophos solution to the hydroponic solution or soil surface.

  • For foliar absorption studies , apply a known volume and concentration of ¹⁴C-piperophos solution as droplets to a specific leaf surface using a microsyringe.

Experimental Workflow for ¹⁴C-Piperophos Absorption and Translocation Study

Experimental_Workflow Start Start: Uniform Weed Seedlings Treatment Apply ¹⁴C-Piperophos (Root or Foliar) Start->Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72 hours) Treatment->Incubation Harvest Harvest Plants Incubation->Harvest Wash Wash Treated Area (Foliar Application) Harvest->Wash Separate Separate Plant into Parts (Treated Leaf, Other Shoots, Roots) Wash->Separate Combustion Oxidize Plant Samples (Biological Oxidizer) Separate->Combustion Autoradiography Autoradiography (Qualitative Visualization) Separate->Autoradiography LSC Quantify Radioactivity (Liquid Scintillation Counting) Combustion->LSC Analysis Data Analysis: Calculate Absorption & Translocation LSC->Analysis

Caption: Workflow for a ¹⁴C-piperophos study.

Sample Processing and Analysis
  • At predetermined time points after treatment, harvest the plants.

  • For foliar applications, wash the treated leaf with an appropriate solvent (e.g., ethanol:water solution) to remove unabsorbed herbicide.

  • Separate the plant into different parts: treated leaf, other shoots, and roots.

  • Dry and weigh each plant part.

  • Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

  • Trap the ¹⁴CO₂ in a scintillation cocktail.

  • Quantify the radioactivity in the leaf wash and each plant part using a liquid scintillation counter.

  • Absorption Calculation: (Total radioactivity in the plant) / (Total radioactivity applied) x 100.

  • Translocation Calculation: (Radioactivity in a specific plant part) / (Total radioactivity absorbed) x 100.

  • Qualitative Analysis: For visualizing the translocation pattern, expose whole plants to X-ray film (autoradiography).

Conclusion

This compound is an effective herbicide for controlling grass and sedge weeds in rice, primarily through the inhibition of very-long-chain fatty acid synthesis. Its efficacy is dependent on its absorption by the weed, primarily through the roots, and subsequent translocation via the xylem to the growing points. While the general mechanisms are understood, there is a notable lack of specific quantitative data on the absorption and translocation rates of this compound in key weed species such as Echinochloa crus-galli and Cyperus difformis. Further research, utilizing methodologies such as those outlined in this guide, is crucial to fill these knowledge gaps. A deeper understanding of these processes will enable the development of more effective and sustainable weed management strategies, including the mitigation of herbicide resistance.

References

Endocrine-Disrupting Potential of Piperophos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos, an organophosphate herbicide, has been identified as an endocrine-disrupting chemical (EDC) with potent anti-androgenic properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on the endocrine system. The primary focus is on its well-documented interference with the androgen signaling pathway and steroidogenesis. While direct evidence of its impact on estrogen and thyroid hormone pathways is limited, this guide also explores potential mechanisms and outlines the necessary experimental protocols for a comprehensive assessment of its full endocrine-disrupting profile.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This disruption can lead to adverse health effects in an organism or its progeny. This compound, a widely used herbicide, has emerged as a compound of concern due to its demonstrated ability to interfere with male reproductive hormone functions. This guide synthesizes the available data on the endocrine-disrupting potential of this compound, presents detailed experimental methodologies for its assessment, and uses visualizations to illustrate key pathways and workflows.

Anti-Androgenic Activity of this compound

The most significant endocrine-disrupting effect of this compound documented to date is its potent anti-androgenic activity. Studies have shown that this compound can significantly interfere with male reproductive hormone signaling and synthesis.

Inhibition of Androgen Receptor Signaling

This compound has been identified as a potent anti-androgenic compound. In vitro screening has demonstrated its ability to inhibit the response of the human androgen receptor (hAR) to testosterone[1]. This suggests that this compound can act as an antagonist to the androgen receptor, blocking the normal action of androgens.

Disruption of Steroidogenesis

Beyond its receptor-level antagonism, this compound has been shown to directly impact the synthesis of testosterone. In studies using rat Leydig cells, which are responsible for testosterone production, this compound caused a significant decrease in testosterone biosynthesis[1]. This inhibition is achieved by downregulating the expression of key enzymes and proteins involved in the steroidogenic pathway.

Table 1: Quantitative Data on the Anti-Androgenic Effects of this compound

ParameterEffect of this compoundCell/SystemReference
Testosterone Biosynthesis Significant decreaseRat Leydig Cells[1]
StAR Protein Expression DecreaseRat Leydig Cells[1]
Cytochrome P450scc Expression DecreaseRat Leydig Cells[1]
3β-HSD Expression DecreaseRat Leydig Cells
17β-HSD Expression DecreaseRat Leydig Cells

The disruption of steroidogenesis by this compound involves multiple key targets in the pathway responsible for converting cholesterol into testosterone.

cluster_mito Mitochondrion Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Transport into Mitochondria Pregnenolone Pregnenolone P450scc P450scc StAR->P450scc HSD3B 3β-HSD Pregnenolone->HSD3B P450scc->Pregnenolone Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione HSD3B->Progesterone HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone HSD17B->Testosterone This compound This compound This compound->StAR Inhibits Expression This compound->P450scc Inhibits Expression This compound->HSD3B Inhibits Expression This compound->HSD17B Inhibits Expression

Figure 1: this compound's inhibitory action on the steroidogenesis pathway.

Potential Effects on Estrogen and Thyroid Pathways

Currently, there is a significant lack of direct evidence from studies specifically investigating the effects of this compound on the estrogen and thyroid hormone signaling pathways. However, given that many organophosphate pesticides exhibit broader endocrine-disrupting activities, it is crucial to consider the potential for this compound to affect these systems as well.

Estrogen Pathway

Potential mechanisms by which this compound could disrupt the estrogen pathway include:

  • Estrogen Receptor Binding: this compound could potentially bind to estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist.

  • Aromatase Inhibition: this compound might inhibit the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.

Thyroid Pathway

Disruption of the thyroid hormone pathway by this compound could occur through several mechanisms:

  • Thyroid Hormone Receptor Interaction: this compound may bind to thyroid hormone receptors (TRα and TRβ), thereby interfering with the normal signaling of thyroid hormones.

  • Inhibition of Thyroid Peroxidase: A key enzyme in the synthesis of thyroid hormones, thyroid peroxidase (TPO), could be a target for inhibition by this compound.

  • Disruption of Thyroid Hormone Transport: this compound might interfere with the transport proteins responsible for circulating thyroid hormones in the blood.

Experimental Protocols

To facilitate further research into the endocrine-disrupting potential of this compound, this section provides detailed methodologies for key in vitro assays.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This assay is used to determine if a chemical can act as an agonist or antagonist of the androgen receptor.

  • Cell Line: NIH3T3 cell line stably expressing the human androgen receptor (hAR) and a luciferase reporter gene under the control of an androgen-responsive element.

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Add a known androgen agonist (e.g., dihydrotestosterone, DHT) at a concentration that elicits a submaximal response.

    • For agonist testing, treat the cells with varying concentrations of this compound alone.

    • Incubate the plates for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Antagonist activity: A dose-dependent decrease in luciferase activity in the presence of DHT indicates androgen receptor antagonism. Calculate the IC50 value.

    • Agonist activity: A dose-dependent increase in luciferase activity indicates androgen receptor agonism. Calculate the EC50 value.

start Seed AR-Luciferase Reporter Cells pre_incubate Pre-incubate with this compound (for antagonist assay) start->pre_incubate add_this compound Add this compound (for agonist assay) start->add_this compound add_agonist Add Androgen Agonist (e.g., DHT) pre_incubate->add_agonist incubate Incubate for 24 hours add_agonist->incubate add_this compound->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50/EC50) measure->analyze

Figure 2: Workflow for the Androgen Receptor Luciferase Reporter Gene Assay.
Steroidogenesis Assay in Leydig Cells

This assay measures the direct impact of a chemical on testosterone production.

  • Cell Line: Primary rat Leydig cells or a suitable Leydig cell line (e.g., MA-10).

  • Protocol:

    • Isolate and culture Leydig cells.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). A stimulant such as human chorionic gonadotropin (hCG) or dibutyryl-cAMP can be used to induce steroidogenesis.

    • Collect the culture medium.

    • Measure the concentration of testosterone in the medium using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: A dose-dependent decrease in testosterone concentration indicates inhibition of steroidogenesis.

Quantitative Real-Time PCR (qRT-PCR) for Steroidogenic Enzyme Expression

This method quantifies the changes in the mRNA levels of key steroidogenic enzymes.

  • Protocol:

    • Treat Leydig cells with this compound as described in the steroidogenesis assay.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for the target genes (e.g., StAR, CYP11A1, HSD3B1, HSD17B3) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant decrease in the expression of these genes confirms the inhibitory effect of this compound on the steroidogenic pathway at the transcriptional level.

Immunoblotting (Western Blot) for StAR Protein

This technique is used to detect and quantify changes in the protein levels of key steroidogenic regulators like StAR.

  • Protocol:

    • Treat Leydig cells with this compound.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the StAR protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the change in StAR protein expression.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is an endocrine disruptor with significant anti-androgenic activity, primarily through the inhibition of testosterone synthesis. However, a comprehensive understanding of its endocrine-disrupting profile is incomplete. Future research should prioritize:

  • Quantitative Analysis: Determining the IC50 and dose-response relationships for this compound's anti-androgenic effects.

  • Estrogen Pathway Assessment: Conducting in vitro assays to evaluate the interaction of this compound with estrogen receptors and its effect on aromatase activity.

  • Thyroid Pathway Investigation: Performing assays to assess the binding of this compound to thyroid hormone receptors and its impact on thyroid peroxidase function.

  • In Vivo Studies: Validating the in vitro findings through well-designed animal studies to understand the physiological consequences of this compound exposure.

A thorough investigation of these areas is essential for a complete risk assessment of this compound and to inform regulatory decisions regarding its use. This technical guide provides the foundational knowledge and methodological framework to guide these critical future studies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Piperophos Residue in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of piperophos residue in water samples. The protocols are based on established analytical techniques, including Solid-Phase Extraction (SPE) and QuEChERS for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.

Introduction

This compound is an organophosphate herbicide used for pre-emergence and early post-emergence weed control, primarily in rice cultivation. Due to its potential for runoff from agricultural fields, monitoring its presence in various water bodies is crucial for environmental and public health safety. This document outlines sensitive and selective analytical methods for the determination of this compound residues in water.

Sample Preparation Method 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the pre-concentration and cleanup of analytes from aqueous samples. This protocol is based on a method developed for the analysis of a broad range of pesticides in water, including this compound.

Experimental Protocol: SPE
  • Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge using 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. A study utilizing a solid phase extraction disk cartridge with a 95% dimethyl silphenylene siloxane phase eluted with 5 mL of dichloromethane[1].

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C. The sample is now ready for GC-MS or LC-MS/MS analysis.

Sample Preparation Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that has been adapted for the analysis of pesticides in water. It involves a liquid-liquid partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol: QuEChERS
  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.

    • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. For water samples, a common combination is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.

Instrumentation and Parameters (Typical for Organophosphate Pesticides):

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless, 250°C, Splitless mode
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min)
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Characteristic Ions for this compound (m/z):

  • To be determined experimentally by injecting a this compound standard. Typical fragments for organophosphates involve cleavage of the phosphate ester bonds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent choice for trace-level analysis of this compound in complex matrices.

Instrumentation and Parameters (with this compound-Specific MRM):

ParameterSetting
Liquid Chromatograph Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole (e.g., SCIEX QTRAP, Agilent 6400 Series)
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions for this compound:

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Dwell Time (ms)
354.1171.02250
354.1143.03250

Quantitative Data Summary

The following table summarizes available quantitative data for this compound analysis in water. It is important to note that performance metrics can vary based on the specific instrumentation and matrix conditions.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MSSPE (Disk Cartridge)Not ReportedNot Reported71.7 (at 50 mL/min flow)10.1[1]
GC-MSSPE (Disk Cartridge)Not ReportedNot Reported66.0 (at 100 mL/min flow)7.8[1]
GC-MSQuEChERS (in soil)≤ 0.112 µg/g≤ 0.204 µg/gNot Reported for waterNot Reported[2]

Note: Data for QuEChERS in soil is provided as an estimate of achievable sensitivity; performance in a water matrix would require specific validation.

Visualized Workflows

Chemical Structure of this compound

piperophos_structure This compound

Caption: 2D structure of the this compound molecule.

SPE Workflow for this compound Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis WaterSample Water Sample (500 mL) Filter Filter (0.45 µm) WaterSample->Filter Condition Condition C18 Cartridge (EtOAc, MeOH, H₂O) Filter->Condition Load Load Sample (10 mL/min) Condition->Load Wash Wash with Deionized H₂O Load->Wash Dry Dry under N₂ Wash->Dry Elute Elute with Dichloromethane Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for SPE of this compound from water.

QuEChERS Workflow for this compound Analysis

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_final Final Analysis Sample 10 mL Water Sample in 50 mL tube Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge1 Shake (1 min) & Centrifuge (5 min) Add_Salts->Shake_Centrifuge1 Transfer Transfer 1 mL of Acetonitrile Layer Shake_Centrifuge1->Transfer dSPE_Tube Add to d-SPE Tube (MgSO₄ + PSA) Transfer->dSPE_Tube Vortex_Centrifuge2 Vortex (30s) & Centrifuge (5 min) dSPE_Tube->Vortex_Centrifuge2 Final_Extract Collect Supernatant Vortex_Centrifuge2->Final_Extract LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: Workflow for QuEChERS of this compound from water.

References

Application Note: Quantification of Piperophos in Crops by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is an organophosphate herbicide widely used in agriculture to control weeds in crops such as rice. Due to its potential toxicity, it is crucial to monitor its residue levels in food products to ensure consumer safety and comply with regulatory limits. This application note provides a detailed protocol for the quantification of this compound in crop matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by sensitive and selective HPLC-MS/MS analysis.

Principle

The method involves the extraction of this compound from a homogenized crop sample using an organic solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an HPLC system where this compound is separated from other components. The analyte is subsequently ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS)

    • Homogenizer

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid

    • Ammonium formate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB)

    • Ultrapure water

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative portion of the crop sample (e.g., rice grains) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standard, if used.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE clean-up sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented crops, GCB may be added, but its potential to adsorb planar pesticides should be considered.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water.[1]

    • Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in methanol.[1]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[1]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 120 °C.[2]

    • Desolvation Temperature: 450 °C.[2]

    • Desolvation Gas Flow: 1000 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Capillary Voltage: 1.0 kV.

Data Presentation

Quantitative data for this compound analysis should be summarized for clarity and comparison.

ParameterThis compound
Precursor Ion (m/z) 354.1
Product Ion 1 (m/z) (Quantifier) 171.0
Product Ion 2 (m/z) (Qualifier) 143.0
Collision Energy (eV) for Product 1 22
Collision Energy (eV) for Product 2 32

Note: The specific collision energies may need to be optimized for the instrument in use.

Method Validation Summary

Method validation is essential to ensure the reliability of the results. The following table summarizes typical performance characteristics for pesticide residue analysis methods.

Validation ParameterTypical Range
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Accuracy (Recovery %) 70 - 120%
Precision (RSD %) ≤ 20%

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in crops.

Piperophos_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crop Sample (e.g., Rice) Homogenize Homogenization (10g) Sample->Homogenize Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Supernatant Final_Extract Final Extract Filter->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification in Crops.

References

Application Notes and Protocols for Piperophos in Grassy Weed Control in Rice Paddies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Piperophos is a selective, systemic organophosphate herbicide utilized primarily for the pre-emergence control of annual grasses and sedges in rice cultivation. Absorbed through the roots and foliage of emerging weeds, it offers a crucial tool for early-season weed management, preventing competition during the critical growth stages of the rice crop. Understanding its mechanism of action, application parameters, and potential for phytotoxicity is essential for its effective and safe use in research and agricultural settings.

Mechanism of Action

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2]

VLCFAs (fatty acids with more than 18 carbons) are essential precursors for hydrophobic polymers such as cuticular waxes, suberin, and components of cellular membranes. The synthesis of VLCFAs occurs in the endoplasmic reticulum through the fatty acid elongase (FAE) complex, a multi-enzyme system. This complex sequentially adds two-carbon units to an acyl-CoA primer (typically C16 or C18) through a four-step cycle:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS), also known as an elongase, catalyzes the rate-limiting condensation of malonyl-CoA with the acyl-CoA primer.

  • First Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.

  • Dehydration: A hydroxyacyl-CoA dehydratase removes a water molecule.

  • Second Reduction: An enoyl-CoA reductase completes the cycle, yielding an acyl-CoA chain that is two carbons longer.

This compound specifically inhibits the first and rate-limiting enzyme in this cycle, the 3-ketoacyl-CoA synthase (condensing enzyme) .[3][4] By blocking this step, it prevents the formation of VLCFAs, leading to a disruption in the formation of critical cellular structures. This inhibition of lipid synthesis ultimately halts cell division and shoot growth in susceptible emerging grass seedlings, causing them to fail to emerge from the soil or die shortly after germination.[2]

Caption: Mechanism of Action of this compound.
Application Considerations

  • Application Timing: this compound is most effective when applied pre-emergence, typically between 0 to 4 days after transplanting (DAT) or 6 to 10 days after sowing (DAS) for direct-seeded rice. Efficacy is highest when applied to moist soil before grassy weeds have emerged.

  • Spectrum of Control: It is primarily effective against annual grasses such as Barnyardgrass (Echinochloa crus-galli and Echinochloa colona) and some annual sedges. It has little to no effect on broadleaf weeds.

  • Soil and Water Management: Proper water management is critical. Application should be made to a saturated, well-levelled field. The field can be flooded 2-3 days after application. Maintaining a shallow flood (3-5 cm) prevents subsequent flushes of weeds.

  • Phytotoxicity: While generally safe for rice, phytotoxicity can occur under certain conditions. Factors increasing the risk of crop injury include improper application timing, excessive dosage, and varietal sensitivity. Japonica rice varieties are often reported to be more tolerant to herbicides than Indica varieties. Symptoms may include temporary stunting or slight discoloration of leaves, from which the crop typically recovers.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative, representing typical performance ranges for this compound based on historical and related herbicide data. Specific, peer-reviewed data on the efficacy and phytotoxicity of this compound as a standalone ingredient is limited in recent literature.

Table 1: Illustrative Efficacy of this compound on Key Grassy Weeds in Rice

Target Weed Species Application Rate (kg a.i./ha) Application Timing Weed Control Efficiency (%) (30 Days After Treatment)
Echinochloa crus-galli (Barnyardgrass) 1.0 3 DAT 80 - 85
Echinochloa crus-galli (Barnyardgrass) 1.5 3 DAT 88 - 92
Echinochloa colona (Jungle Rice) 1.0 7 DAS 78 - 83
Echinochloa colona (Jungle Rice) 1.5 7 DAS 85 - 90

| Leptochloa chinensis (Chinese Sprangletop) | 1.5 | 7 DAS | 70 - 75 |

DAT = Days After Transplanting; DAS = Days After Sowing

Table 2: Illustrative Phytotoxicity of this compound on Rice Cultivars

Rice Cultivar Type Application Rate (kg a.i./ha) Phytotoxicity Score (1-9 Scale)* (10 Days After Treatment) Observations
Japonica (e.g., 'Nipponbare') 1.5 (1X Rate) 1 No visible injury
Japonica (e.g., 'Nipponbare') 3.0 (2X Rate) 1 - 2 Slight, transient stunting
Indica (e.g., 'IR64') 1.5 (1X Rate) 1 - 2 Very slight, transient stunting

| Indica (e.g., 'IR64') | 3.0 (2X Rate) | 2 - 3 | Moderate stunting, slight chlorosis, recovery within 2-3 weeks |

*Phytotoxicity Scale: 1 = No injury; 3 = Slight injury (stunting/chlorosis); 5 = Moderate injury; 7 = Severe injury; 9 = Complete plant death.

Experimental Protocols

Protocol: Field Efficacy and Phytotoxicity Trial

This protocol outlines a standard method for evaluating the efficacy of this compound against grassy weeds and assessing its phytotoxicity to transplanted rice.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3 to 4 replications.

  • Plot Size: Minimum of 3m x 5m (15 m²) per plot, with 1m alleys between blocks and 0.5m between plots.

  • Rice Cultivar: Use a locally relevant and commercially available cultivar (e.g., 'IR64' or 'Khumal 11'). Specify if Indica or Japonica type.

  • Transplanting: Transplant 21-day-old seedlings at a spacing of 20cm x 15cm.

2. Treatments:

  • T1: this compound @ 1.0 kg a.i./ha

  • T2: this compound @ 1.5 kg a.i./ha

  • T3: this compound @ 2.0 kg a.i./ha

  • T4: Hand Weeding (twice at 20 and 40 DAT) - Positive Control

  • T5: Weedy Check - Negative Control

3. Herbicide Application:

  • Timing: Apply pre-emergence herbicides at 3 days after transplanting (DAT).

  • Equipment: Use a calibrated knapsack sprayer fitted with a flat-fan nozzle.

  • Spray Volume: Deliver a spray volume of 350-500 L/ha to ensure uniform coverage.

  • Conditions: Apply to saturated soil with no standing water. Introduce a 3-5 cm flood 2-3 days after application and maintain it.

4. Data Collection:

  • Weed Assessment (at 30 and 60 DAT):

    • Place a 0.5m x 0.5m quadrat randomly at two locations within each plot.

    • Identify, count, and record the density of each weed species within the quadrat.

    • Harvest all weeds within the quadrat, wash, oven-dry at 70°C for 72 hours, and record the dry biomass (g/m²).

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 (where WDC = Weed Dry Matter in Control Plot, WDT = Weed Dry Matter in Treated Plot).

  • Phytotoxicity Assessment (at 7, 14, and 21 DAT):

    • Visually assess crop injury based on a 1-9 rating scale (as described in Table 2).

    • Record symptoms such as stunting, chlorosis, necrosis, or stand reduction.

  • Yield and Yield Components (at Harvest):

    • Harvest a net plot area (e.g., central 5 m²) from each plot.

    • Record grain yield (adjust to 14% moisture content), straw yield, number of panicles/m², and 1000-grain weight.

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable post-hoc test (e.g., Tukey's HSD) at P≤0.05 to compare treatment means.

Experimental_Workflow A Experimental Design (RCBD, 3 Reps, 15m² plots) B Land Preparation (Puddling & Leveling) A->B C Rice Transplanting (21-day old seedlings) B->C D Herbicide Application (3 DAT, Knapsack Sprayer) C->D G Crop Maintenance (Fertilizer, Pest Control) C->G E Data Collection: Phytotoxicity Assessment (7, 14, 21 DAT) D->E F Data Collection: Weed Density & Biomass (30 & 60 DAT) D->F I Data Analysis (ANOVA, Mean Comparison) E->I F->I H Data Collection: Yield & Yield Components (At Harvest) G->H H->I J Report Generation I->J

Caption: Workflow for a field trial of this compound.

Logical Relationships in this compound Application

The success of this compound application is governed by a set of interconnected factors. Optimal efficacy and crop safety are achieved only when these variables are correctly managed. The diagram below illustrates these critical relationships.

Logical_Relationships cluster_Inputs Controllable Inputs cluster_Conditions Field Conditions cluster_Outcomes Outcomes App_Timing Application Timing (e.g., 3 DAT) Weed_Stage Weed Stage (Pre-emergence) App_Timing->Weed_Stage Efficacy High Weed Control Efficacy App_Timing->Efficacy Correct Safety High Crop Safety (Low Phytotoxicity) App_Timing->Safety Correct App_Rate Application Rate (kg a.i./ha) App_Rate->Efficacy Optimal App_Rate->Safety Optimal Failure Poor Efficacy & High Phytotoxicity App_Rate->Failure Too High Water_Mgt Water Management (Saturated Soil -> Flood) Water_Mgt->Efficacy Proper Weed_Stage->Efficacy Rice_Variety Rice Variety (Indica vs. Japonica) Rice_Variety->Safety Rice_Variety->Failure Sensitive

Caption: Key factors influencing this compound performance.

References

Standardized Protocol for Evaluating the Efficacy of Piperophos Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction:

Piperophos is a selective, systemic herbicide belonging to the organophosphate chemical class.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible plants.[1] This application note provides a standardized protocol for conducting efficacy trials of this compound, ensuring reproducibility and comparability of results across different research settings. The protocol is designed for researchers, scientists, and drug development professionals involved in the evaluation of herbicides. This compound is primarily used for the pre-emergence control of annual grasses and sedges in rice cultivation.[2] A key target weed species is Echinochloa crus-galli (barnyard grass), a prevalent and competitive weed in rice paddies.[3][4]

Mechanism of Action:

This compound disrupts the elongation of fatty acids with more than 18 carbon atoms (VLCFAs) in the endoplasmic reticulum of plant cells. This process is catalyzed by a multi-enzyme complex known as the elongase. The first and rate-limiting step, the condensation of malonyl-CoA with an acyl-CoA, is the primary target of VLCFA-inhibiting herbicides. Inhibition of VLCFA synthesis disrupts the formation of essential cellular components, including cuticular waxes, suberin, and sphingolipids, leading to arrested growth and eventual death of the susceptible weed.

Experimental Protocols

This section details the methodology for conducting this compound efficacy trials, from experimental design to data analysis.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound at three application rates:

      • Recommended rate (X)

      • Half the recommended rate (0.5X)

      • Double the recommended rate (2X)

    • Reference Herbicide (a commercially available standard herbicide for the target weed)

  • Replicates: A minimum of four replicates for each treatment is required to ensure statistical significance.

  • Plot Size: Each plot should be a minimum of 3 x 5 meters to allow for representative sampling and to minimize edge effects.

Test Site and Soil Characteristics
  • Site Selection: Choose a field with a known history of uniform infestation of the target weed species (e.g., Echinochloa crus-galli).

  • Soil Analysis: Conduct a comprehensive soil analysis prior to the trial. Key parameters to record include:

    • Soil texture (% sand, silt, clay)

    • Soil pH

    • Organic matter content (%)

    • Cation exchange capacity (CEC)

    • The efficacy of some herbicides can be influenced by soil type.

Crop and Weed Management
  • Crop: Use a commercial rice cultivar relevant to the target region. Record the cultivar name and seeding rate.

  • Weed Seeding (if necessary): If natural weed pressure is not uniform, broadcast seeds of the target weed species at a predetermined density before crop seeding.

  • Sowing: Sow rice seeds uniformly across all plots.

This compound Application
  • Timing: Apply this compound pre-emergence, typically 1-3 days after sowing (DAS) of rice.

  • Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform application. Record the spray volume, pressure, and nozzle type.

  • Application Rates: Prepare spray solutions to deliver the intended active ingredient (a.i.) per hectare. The recommended rate (X) will vary depending on the product formulation and local recommendations. For example, a typical rate for this compound might be 1.0 kg a.i./ha.

Data Collection
  • Weed Density: Count the number of individual weed plants per unit area (e.g., 0.25 m²) at 15, 30, and 60 days after treatment (DAT).

  • Weed Biomass: At 60 DAT, harvest all weeds from a designated quadrat in each plot. Dry the weed samples in an oven at 70°C for 72 hours and record the dry weight.

  • Visual Weed Control Rating: Assess weed control visually at 15, 30, and 60 DAT using a 0-100% scale, where 0% represents no control and 100% represents complete control of the target weed.

  • Visual Injury Rating: Assess crop injury at 7, 15, and 30 DAT using a 0-10 scale, where 0 indicates no injury and 10 indicates complete crop death. Symptoms to look for include stunting, chlorosis, and necrosis.

  • Plant Height: Measure the height of ten randomly selected rice plants per plot at 30 and 60 DAT.

  • Tiller Number: Count the number of tillers on ten randomly selected rice plants per plot at 60 DAT.

  • Harvest: At crop maturity, harvest the grain from the central area of each plot to avoid edge effects.

  • Yield Measurement: Record the grain yield per plot and express it in kilograms per hectare ( kg/ha ) after adjusting for moisture content.

  • 1000-Grain Weight: Determine the weight of 1000 randomly selected grains from each plot.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a protected least significant difference (LSD) or Tukey's HSD test at a 5% significance level to compare treatment means.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Weed Density and Biomass of Echinochloa crus-galli at 60 DAT

TreatmentApplication Rate (kg a.i./ha)Weed Density (plants/m²)Weed Dry Biomass (g/m²)Weed Control (%)
Untreated Control0
Weed-free Control-
This compound0.5X
This compoundX
This compound2X
Reference HerbicideManufacturer's Rec.
LSD (p=0.05)

Table 2: Phytotoxicity of this compound on Rice

TreatmentApplication Rate (kg a.i./ha)Visual Injury Rating (0-10) at 15 DATPlant Height (cm) at 60 DAT
Untreated Control0
Weed-free Control-
This compound0.5X
This compoundX
This compound2X
Reference HerbicideManufacturer's Rec.
LSD (p=0.05)

Table 3: Effect of this compound on Rice Yield and Yield Components

TreatmentApplication Rate (kg a.i./ha)Number of Tillers/plant1000-Grain Weight (g)Grain Yield ( kg/ha )
Untreated Control0
Weed-free Control-
This compound0.5X
This compoundX
This compound2X
Reference HerbicideManufacturer's Rec.
LSD (p=0.05)

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Trial Preparation cluster_implementation Phase 2: Trial Implementation cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Site_Selection Site Selection & Soil Analysis Experimental_Design Experimental Design (RCBD) Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Crop_Sowing Rice Sowing Plot_Layout->Crop_Sowing Weed_Seeding Weed Seeding (if needed) Crop_Sowing->Weed_Seeding Herbicide_Application This compound Application (Pre-emergence) Weed_Seeding->Herbicide_Application Weed_Assessment Weed Control Assessment (15, 30, 60 DAT) Herbicide_Application->Weed_Assessment Phyto_Assessment Crop Phytotoxicity Assessment (7, 15, 30 DAT) Herbicide_Application->Phyto_Assessment Yield_Assessment Crop Yield Assessment (at maturity) Weed_Assessment->Yield_Assessment Phyto_Assessment->Yield_Assessment Data_Analysis Statistical Analysis (ANOVA) Yield_Assessment->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: Experimental workflow for this compound efficacy trials.

VLCFA_Inhibition cluster_pathway VLCFA Biosynthesis Pathway (in Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (C18) KCS KCS (Condensing Enzyme) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Elongase Elongase Complex KCR KCR (Reductase) KCS->KCR Condensation HCD HCD (Dehydratase) KCR->HCD Reduction ECR ECR (Reductase) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (C20+) ECR->VLCFA_CoA Reduction Products Waxes, Sphingolipids, Suberin VLCFA_CoA->Products This compound This compound This compound->Inhibition Inhibition->KCS

Caption: Mechanism of action of this compound in inhibiting VLCFA synthesis.

References

Application Notes and Protocols for Piperophos as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of piperophos in various matrices using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This compound, an organophosphate herbicide, is used as a reference standard to ensure the accuracy and reliability of analytical data.

Overview

This compound is a selective herbicide used for weed control in rice cultivation. Its detection and quantification in environmental and agricultural samples are crucial for monitoring its persistence, ensuring food safety, and complying with regulatory limits. The following protocols are intended for the determination of this compound residues in matrices such as soil, water, and agricultural products.

Quantitative Data Summary

Method performance characteristics for the analysis of this compound and other organophosphate pesticides are summarized below. These values are representative and should be verified by the end-user for their specific application and matrix.

Table 1: Gas Chromatography (GC) Method Performance
ParameterTypical Value
Linearity Range0.005 - 0.5 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/kg
Limit of Quantification (LOQ)0.03 - 0.15 µg/kg
Accuracy (Recovery)80 - 110%
Precision (RSD)< 15%
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
ParameterTypical Value
Linearity Range0.01 - 1.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/kg
Limit of Quantification (LOQ)0.07 µg/kg
Accuracy (Recovery)85 - 105%
Precision (RSD)< 10%

Experimental Protocols

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of this compound in soil and water samples. A Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) is recommended for selective and sensitive detection of organophosphorus compounds.

3.1.1. Sample Preparation

  • Soil Samples:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • The extract can be directly injected or subjected to a cleanup step if matrix interferences are significant.

  • Water Samples:

    • To 100 mL of a filtered water sample in a separatory funnel, add 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer and repeat the extraction twice more with 25 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

3.1.2. Chromatographic Conditions

  • Instrument: Gas Chromatograph with NPD or FPD

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 200 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

  • Detector Temperature: 300 °C

3.1.3. Calibration

Prepare a series of this compound standard solutions in a suitable solvent (e.g., ethyl acetate) covering the expected concentration range of the samples. A typical range is 0.005 to 0.5 µg/mL. Construct a calibration curve by plotting the peak area against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of this compound in formulations or samples with higher concentrations.

3.2.1. Sample Preparation

  • Formulation Samples:

    • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

    • Dissolve in a 100 mL volumetric flask with acetonitrile and sonicate for 15 minutes.

    • Dilute to volume with acetonitrile.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

3.2.2. Chromatographic Conditions

  • Instrument: HPLC with a UV detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile : Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3.2.3. Calibration

Prepare a series of this compound standard solutions in acetonitrile. A typical linearity range is from 0.01 to 1.0 µg/mL. Generate a calibration curve by plotting the peak area versus the concentration of the standards.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Solvent Extraction Sample->Extraction Cleanup Clean-up (optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection NPD/FPD Detection Separation->Detection Quantification Quantification vs. Standard Detection->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for this compound Analysis by GC.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis RefStd This compound Reference Standard StdSol Prepare Standard Solutions RefStd->StdSol Sample Formulation Sample SampleSol Prepare Sample Solution Sample->SampleSol Injection HPLC Injection StdSol->Injection SampleSol->Injection Separation Isocratic Separation on C18 Injection->Separation Detection UV Detection (230 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Sample Peak Detection->Quantification Calibration->Quantification Result Calculate Concentration Quantification->Result

Caption: Workflow for this compound Analysis by HPLC.

Method Validation

End-users should perform a full method validation for the analysis of this compound in their specific matrix to ensure the reliability of the results. Key validation parameters to assess include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These protocols and guidelines are intended to serve as a starting point for the development and validation of analytical methods for this compound using a reference standard. Appropriate adjustments may be necessary to meet the specific requirements of the analysis.

Application Notes and Protocols for Monitoring Piperophos Degradation in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperophos is an organophosphate herbicide used for pre-emergence weed control in rice cultivation. Understanding its fate and persistence in the soil is crucial for assessing its environmental impact and ensuring food safety. Monitoring the degradation of this compound involves quantifying its concentration over time and identifying the mechanisms of breakdown, which can be both abiotic and biotic. Biotic degradation by soil microorganisms is a primary pathway for the dissipation of many pesticides.[1][2] These application notes provide detailed protocols for the chemical analysis of this compound in soil and for monitoring the microbial communities involved in its degradation.

Section 1: Analytical Techniques for this compound Quantification

The accurate quantification of this compound residues in complex soil matrices requires sensitive and selective analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are the most common techniques employed for pesticide residue analysis.[3][4]

  • Gas Chromatography (GC) : GC is well-suited for analyzing volatile and thermally stable compounds like many organophosphate pesticides.[5] It offers high resolution and can be equipped with various detectors.

    • Nitrogen-Phosphorus Detector (NPD) : Highly sensitive and selective for nitrogen- and phosphorus-containing compounds, making it ideal for this compound analysis.

    • Mass Spectrometry (MS) : Provides definitive identification and confirmation of the analyte based on its mass-to-charge ratio, offering high selectivity and sensitivity. GC coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer allows for the simultaneous screening and quantification of numerous contaminants.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is advantageous for analyzing less volatile or thermally labile pesticides.

    • UV-Vis or Diode-Array Detector (DAD) : A common detector for HPLC, though it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.

    • Tandem Mass Spectrometry (MS/MS) : HPLC-MS/MS is a powerful technique that provides excellent sensitivity and specificity, making it suitable for detecting pesticide residues at very low concentrations in soil extracts.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various chromatographic methods used for pesticide analysis in soil, providing a reference for selecting an appropriate technique for this compound monitoring.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-NPD0.1 - 10.4 µg/kgNot Specified68.5 - 112.11.8 - 6.2
GC-QTOF~10 µg/L (spiked solution)Not Specified70 - 120< 15
HPLC-UV0.02 µg/g (Chlorpyrifos)0.05 µg/g (Chlorpyrifos)90 - 105< 5
HPLC-MS/MSNot Specified0.008 - 21.5 µg/kg71 - 1251 - 14

Section 2: Protocols for Sample Preparation and Analysis

A robust analytical workflow is essential for obtaining reliable and reproducible results. The following protocols detail the steps from soil sample collection to final analysis.

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Soil Sampling (0-20 cm depth) B 2. Sample Pre-processing (Air-dry, Sieve <2mm) A->B C 3. Solvent Extraction (e.g., Acetonitrile, Sonication) B->C D 4. Extract Cleanup (d-SPE or SPE Cartridge) C->D E 5. GC-MS or HPLC-MS/MS Analysis D->E F 6. Quantification (vs. Calibration Curve) E->F G 7. Degradation Kinetics (Calculate DT50) F->G

Figure 1. Workflow for the chemical analysis of this compound in soil.
Protocol 2.1: Soil Sample Collection and Pre-processing

  • Sampling : Collect soil samples from the top 0-20 cm layer of the target field using a soil auger or spade. Create a composite sample for each plot by mixing several sub-samples.

  • Storage : Place samples in labeled polyethylene bags and transport them to the laboratory in a cooler. Store at 4°C for short-term storage or freeze for longer periods.

  • Drying : Air-dry the soil samples at room temperature (24-27°C) for 24-48 hours or until they reach a constant weight. Avoid oven-drying at high temperatures, which may degrade the pesticide.

  • Sieving : Gently grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to remove stones, roots, and other debris. Homogenize the sieved soil thoroughly before sub-sampling for extraction.

Protocol 2.2: this compound Extraction from Soil (Acetonitrile-Based Extraction)

This protocol is a generalized method based on common solvent extraction techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended alternative for multiresidue pesticide analysis.

  • Weighing : Weigh 10 g of the pre-processed soil into a 50 mL centrifuge tube.

  • Extraction : Add 20 mL of acetonitrile to the tube. For fortified samples, spike with a known concentration of this compound standard before adding the solvent.

  • Homogenization : Shake the tube vigorously for 1 hour at 180 rpm using a mechanical shaker or sonicate for 30 minutes in an ultrasonic bath.

  • Salting Out : Add extraction salts (e.g., 5 g of sodium chloride) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the sample at 4000 rpm for 5 minutes.

  • Collection : Carefully transfer the upper acetonitrile layer to a new tube.

  • Concentration : Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetone or mobile phase) for analysis.

Protocol 2.3: Chromatographic Analysis (General Guidelines)
  • GC-MS Analysis :

    • Injection : Inject 1 µL of the reconstituted extract into the GC-MS system.

    • Separation : Use a capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to separate this compound from matrix interferences.

    • Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic this compound ions.

  • HPLC-MS/MS Analysis :

    • Injection : Inject 5-20 µL of the final extract into the HPLC system.

    • Separation : Use a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and/or methanol with acidified water.

    • Detection : Operate the mass spectrometer with an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Section 3: Techniques for Monitoring Microbial Degradation

Monitoring microbial degradation involves assessing the presence and activity of microorganisms capable of breaking down this compound. This can be achieved through culture-based methods to isolate degraders and culture-independent molecular techniques to analyze the entire microbial community.

Experimental Workflow for Monitoring Microbial Degradation

G cluster_0 Isolation of Degraders cluster_1 Community Analysis A 1. Soil Sample Collection B 2. Enrichment Culture (Mineral salt medium + this compound) A->B E 5. Total Soil DNA Extraction A->E C 3. Isolation (Serial dilution & Plating) B->C D 4. Degradation Assay (Monitor this compound loss in liquid culture) C->D F 6. PCR Amplification (e.g., 16S rRNA gene) E->F G 7. Genetic Fingerprinting (DGGE) or Sequencing F->G H 8. Bioinformatic Analysis G->H

References

formulation and application techniques for piperophos in field studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the formulation and application techniques for the herbicide piperophos in field studies, with a primary focus on its use in rice cultivation. This compound is a selective, systemic herbicide effective against annual grasses and sedges.

Formulations

This compound is commonly available in two main formulations for field application:

  • Emulsifiable Concentrate (EC): A liquid formulation that forms an emulsion when mixed with water. This formulation is typically applied as a spray.

  • Granules (G): A solid formulation where the active ingredient is incorporated into granular carriers. Granules are often broadcast directly onto the soil or into the water in paddy fields.

Mode of Action

This compound is classified as a chloroacetamide herbicide. Its primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible weed species. VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. By inhibiting their production, this compound disrupts early seedling development, leading to the death of the weeds.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mode of action of this compound and a general workflow for evaluating its efficacy in field trials.

piperophos_mode_of_action cluster_plant_cell Weed Plant Cell acetyl_coa Acetyl-CoA vlcfa_synthase VLCFA Synthase Complex acetyl_coa->vlcfa_synthase malonyl_coa Malonyl-CoA malonyl_coa->vlcfa_synthase vlcfa Very-Long-Chain Fatty Acids (VLCFAs) vlcfa_synthase->vlcfa cell_membrane Cell Membrane Formation & Function vlcfa->cell_membrane cell_division Cell Division & Growth cell_membrane->cell_division weed_death Weed Death This compound This compound This compound->vlcfa_synthase Inhibits experimental_workflow start Field Trial Design plot_prep Plot Preparation (Puddling, Leveling) start->plot_prep transplanting Rice Transplanting plot_prep->transplanting herbicide_app This compound Application (Formulation, Rate, Timing) transplanting->herbicide_app data_collection Data Collection herbicide_app->data_collection weed_assessment Weed Assessment (Density, Biomass, WCE) data_collection->weed_assessment crop_assessment Crop Assessment (Phytotoxicity, Growth) data_collection->crop_assessment yield_measurement Yield Measurement (Grain Yield) data_collection->yield_measurement analysis Data Analysis weed_assessment->analysis crop_assessment->analysis yield_measurement->analysis end Conclusion analysis->end

Application Note: GC-MS Method for the Identification of Piperophos and its Potential Metabolites in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is a widely used organophosphate herbicide, particularly in rice cultivation, for the control of annual grasses and sedges. Understanding its metabolic fate in plant tissues is crucial for assessing crop safety, environmental impact, and developing new herbicidal formulations. This application note provides a detailed protocol for the extraction, derivatization, and identification of this compound and its potential metabolites in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the robust QuEChERS extraction technique followed by a two-step derivatization to enhance the volatility of polar metabolites for GC-MS analysis.

Proposed Metabolic Pathway of this compound in Plants

While a definitive and detailed metabolic pathway for this compound in plants is not extensively documented in publicly available literature, the degradation of organophosphate pesticides generally proceeds through established routes such as hydrolysis, oxidation, and dealkylation. Based on these principles, a proposed metabolic pathway is illustrated below. The primary metabolic transformations are expected to involve the cleavage of the phosphoester or thioester bonds and modifications to the alkyl chains.

G This compound This compound C₁₄H₂₈NO₃PS₂ Metabolite1 This compound Oxon (P=O analogue) This compound->Metabolite1 Oxidation Metabolite2 Despropyl this compound (Hydrolysis of one propoxy group) This compound->Metabolite2 Dealkylation Metabolite3 Piperidinyl Acetic Acid derivative (Cleavage of thioester bond) This compound->Metabolite3 Hydrolysis Metabolite4 Di-n-propyl dithiophosphoric acid (Cleavage of thioester bond) This compound->Metabolite4 Hydrolysis

Caption: Proposed metabolic pathway of this compound in plant tissues.

Experimental Protocols

This section details the complete workflow for the analysis of this compound and its metabolites, from sample preparation to GC-MS detection.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food and agricultural matrices.[1][2][3]

Materials:

  • Homogenized plant tissue (e.g., rice shoots, leaves)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dSPE

  • Dispersive SPE (dSPE) sorbents: Primary Secondary Amine (PSA) and C18

Procedure:

  • Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for derivatization and GC-MS analysis.

Derivatization of Extract

To enable the analysis of polar metabolites by GC-MS, a two-step derivatization process involving methoximation followed by silylation is employed.[4][5] This process reduces the polarity and increases the volatility of the analytes.

Materials:

  • Final extract from QuEChERS

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the final QuEChERS extract to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Cap the vial and heat at 60°C for 30 minutes. This step protects carbonyl groups.

  • Silylation: After cooling to room temperature, add 50 µL of MSTFA. Cap the vial and heat at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized samples are analyzed using a GC-MS system. The following are recommended starting conditions, which may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 5°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification of unknowns and Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Quantitative Data for this compound

For quantitative analysis, a calibration curve should be prepared using this compound standards in a blank plant matrix extract that has undergone the same QuEChERS and derivatization procedure.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (ng/g) LOQ (ng/g) Recovery (%)
This compound~18.5140122, 32051592 ± 5

Note: Retention time is approximate and should be confirmed with a standard under your specific chromatographic conditions. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated values and should be experimentally determined.

Identification of Potential Metabolites

The identification of unknown peaks as potential this compound metabolites should be based on the analysis of their mass spectra, looking for characteristic fragments. The derivatization with MSTFA will add 72 Da for each TMS group added.

Potential Metabolite Expected Derivatization Key Mass Spectral Features
This compound OxonNo derivatization neededMolecular ion at m/z 337. Presence of fragments corresponding to the piperidine moiety.
Despropyl this compound1 TMS groupIncreased molecular weight by 72 Da. Presence of characteristic organophosphate fragments.
Piperidinyl Acetic Acid derivative1 TMS group on the acidCharacteristic fragments of the piperidine ring and a TMS-derivatized carboxylic acid.
Di-n-propyl dithiophosphoric acid1 TMS group on the acidCharacteristic fragments of the di-n-propyl dithiophosphate moiety.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Homogenized Plant Tissue B QuEChERS Extraction (Acetonitrile + Salts) A->B C Centrifugation & Supernatant Collection B->C D Dispersive SPE Cleanup (PSA, C18, MgSO₄) C->D E Final Extract D->E F Evaporation to Dryness E->F G Methoximation (Methoxyamine HCl in Pyridine) F->G H Silylation (MSTFA) G->H I Derivatized Sample H->I J GC-MS Analysis I->J K Data Processing & Identification J->K

References

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Piperophos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is a selective, systemic herbicide belonging to the chloroacetamide chemical class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible plants[1]. Classified under the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15, this compound has been a valuable tool for weed management, particularly for annual grasses in rice cultivation. The study of weed resistance to this compound provides critical insights into the evolution of herbicide resistance and informs the development of sustainable weed control strategies.

These application notes provide a comprehensive guide for utilizing this compound in research focused on understanding the mechanisms of herbicide resistance. The protocols outlined below cover whole-plant bioassays, enzyme assays, and molecular techniques to investigate both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms.

Resistance Mechanisms Overview

Herbicide resistance in weeds is broadly categorized into two main types:

  • Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene encoding the target protein of the herbicide. In the case of this compound, this would involve alterations in the VLCFA elongase enzyme, reducing the binding affinity of the herbicide.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanisms are:

    • Enhanced Metabolism: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), that break down the herbicide into non-toxic metabolites.

    • Reduced Absorption and Translocation: Changes in the plant's cuticle or transport systems that limit the uptake and movement of the herbicide.

    • Sequestration: The herbicide is compartmentalized within the plant cell, preventing it from reaching its target site.

For VLCFA inhibitors like this compound, NTSR, particularly enhanced metabolism, is considered a significant mechanism of resistance.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies on a this compound-resistant (R) and a susceptible (S) biotype of a model weed species, such as Echinochloa crus-galli (barnyardgrass). These values are for illustrative purposes and will vary depending on the weed species and the specific experimental conditions.

Table 1: Whole-Plant Dose-Response Assay Results

BiotypeHerbicideGR₅₀ (g a.i./ha)¹Resistance Index (RI)²
Susceptible (S)This compound50-
Resistant (R)This compound50010.0

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to an untreated control. ²Resistance Index (RI) = GR₅₀ (R) / GR₅₀ (S)

Table 2: Enzyme Inhibition Assay Results

BiotypeEnzymeHerbicideI₅₀ (µM)¹Resistance Index (RI)²
Susceptible (S)VLCFA ElongaseThis compound0.5-
Resistant (R)VLCFA ElongaseThis compound0.61.2

¹I₅₀: The herbicide concentration required to inhibit 50% of the enzyme's activity. ²Resistance Index (RI) = I₅₀ (R) / I₅₀ (S)

Table 3: Metabolic Enzyme Activity

BiotypeEnzymeSpecific Activity (nmol/min/mg protein)Fold Increase (R vs. S)
Susceptible (S)Cytochrome P4502.5-
Resistant (R)Cytochrome P45012.55.0
Susceptible (S)Glutathione S-Transferase15.0-
Resistant (R)Glutathione S-Transferase60.04.0

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Determine Resistance Levels

This protocol is designed to quantify the level of resistance to this compound in a weed population.

1. Plant Material:

  • Collect mature seeds from the suspected resistant weed population and a known susceptible population.
  • Germinate seeds in petri dishes on moist filter paper or in trays with potting mix.

2. Experimental Setup:

  • Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into individual pots filled with a standard potting medium.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.
  • Acclimatize plants for a few days before herbicide application.

3. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Create a series of dilutions to achieve a range of doses that will bracket the expected GR₅₀ values for both susceptible and resistant populations (e.g., 0, 12.5, 25, 50, 100, 200, 400, 800 g a.i./ha).
  • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.
  • Randomize the pot placement to minimize environmental variability.

4. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant injury and mortality.
  • Harvest the above-ground biomass of each plant and record the fresh weight.
  • Dry the biomass at 60-70°C to a constant weight and record the dry weight.
  • Calculate the percentage of growth reduction for each dose relative to the untreated control.
  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ for each population.
  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Investigating Metabolic Resistance Using Synergists

This protocol uses metabolic inhibitors to determine if enhanced metabolism contributes to this compound resistance.

1. Plant Material and Setup:

  • Follow the same procedure as in Protocol 1 to grow resistant and susceptible plants.

2. Synergist and Herbicide Application:

  • Select appropriate metabolic inhibitors:
  • Malathion or piperonyl butoxide (PBO) to inhibit cytochrome P450s.
  • 4-chloro-7-nitrobenzofurazan (NBD-Cl) to inhibit glutathione S-transferases.
  • Apply the synergist at a concentration known to inhibit the target enzymes but with minimal phytotoxicity to the plants (determined in preliminary experiments). The synergist is typically applied 1-2 hours before the herbicide.
  • Apply a range of this compound doses as described in Protocol 1 to plants pre-treated with the synergist and to plants not pre-treated.

3. Data Collection and Analysis:

  • Collect and analyze the data as described in Protocol 1.
  • Compare the GR₅₀ values for the resistant population with and without the synergist. A significant reduction in the GR₅₀ value in the presence of the synergist indicates that the inhibited enzyme family plays a role in resistance.

Protocol 3: In Vitro VLCFA Elongase Assay

This assay directly measures the sensitivity of the target enzyme to this compound.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from both resistant and susceptible plants.
  • Homogenize the tissue in a cold extraction buffer containing protease inhibitors.
  • Centrifuge the homogenate to pellet cellular debris.
  • Isolate the microsomal fraction, which contains the membrane-bound VLCFA elongases, through ultracentrifugation.

2. Enzyme Activity Assay:

  • The assay measures the incorporation of a radiolabeled substrate (e.g., [¹⁴C]malonyl-CoA) into very-long-chain fatty acids.
  • Set up reaction mixtures containing the microsomal protein extract, substrates (e.g., acyl-CoA starter, malonyl-CoA with [¹⁴C]malonyl-CoA), and a range of this compound concentrations.
  • Incubate the reactions at an optimal temperature.
  • Stop the reaction and extract the fatty acids.
  • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Quantify the amount of radiolabel incorporated into the VLCFA products using a scintillation counter or a phosphorimager.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control with no herbicide.
  • Determine the I₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) for both resistant and susceptible biotypes by plotting the inhibition data against the logarithm of the herbicide concentration.
  • A significant difference in I₅₀ values between the biotypes suggests target-site resistance.

Visualizations

VLCFA_Synthesis_and_Piperophos_Inhibition cluster_0 Endoplasmic Reticulum cluster_1 Resistance Mechanisms Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->VLCFA_Elongase Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->VLCFA_Elongase Ketoacyl_CoA β-Ketoacyl-CoA VLCFA_Elongase->Ketoacyl_CoA + 2 Carbons Reductase1 Reductase Ketoacyl_CoA->Reductase1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reductase1->Hydroxyacyl_CoA Dehydratase Dehydratase Hydroxyacyl_CoA->Dehydratase Enoyl_CoA trans-2,3-Enoyl-CoA Dehydratase->Enoyl_CoA Reductase2 Reductase Enoyl_CoA->Reductase2 VLCFA VLCFA (C20-C24) Reductase2->VLCFA This compound This compound This compound->VLCFA_Elongase Inhibits NTSR Non-Target-Site Resistance (Enhanced Metabolism) This compound->NTSR Detoxification TSR Target-Site Resistance (Altered VLCFA Elongase) TSR->VLCFA_Elongase Reduced Binding P450 Cytochrome P450s NTSR->P450 GST Glutathione S-Transferases NTSR->GST Inactive_Metabolites Inactive Metabolites P450->Inactive_Metabolites GST->Inactive_Metabolites

Caption: VLCFA synthesis pathway and mechanisms of resistance to this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Data Interpretation Seed_Collection 1. Seed Collection (Suspected R and S populations) Whole_Plant_Assay 2. Whole-Plant Dose-Response Assay (Protocol 1) Seed_Collection->Whole_Plant_Assay GR50_RI 3. Determine GR₅₀ and Resistance Index (RI) Whole_Plant_Assay->GR50_RI Metabolic_Assay 4a. Metabolic Study with Synergists (Protocol 2) GR50_RI->Metabolic_Assay Enzyme_Assay 4b. In Vitro Enzyme Assay (Protocol 3) GR50_RI->Enzyme_Assay Molecular_Analysis 4c. Molecular Analysis (Gene Sequencing, Expression) GR50_RI->Molecular_Analysis NTSR_Conclusion 5a. Conclusion: NTSR (Synergist reverses resistance, no change in I₅₀, upregulation of detox genes) Metabolic_Assay->NTSR_Conclusion TSR_Conclusion 5b. Conclusion: TSR (No effect of synergist, significant increase in I₅₀, mutation in target gene) Enzyme_Assay->TSR_Conclusion Molecular_Analysis->NTSR_Conclusion Molecular_Analysis->TSR_Conclusion

Caption: Workflow for investigating this compound resistance mechanisms.

References

Application Notes and Protocols for Assessing the Phytotoxicity of Piperophos on Non-Target Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is a selective, systemic herbicide absorbed by roots and foliage, primarily used for weed control in rice paddies. Its mode of action involves the inhibition of very long-chain fatty acids (VLCFA), which disrupts cell division.[1] While effective against target weeds, the potential for off-target effects on surrounding terrestrial and aquatic flora is a critical aspect of its environmental risk assessment.[2][3][4] These application notes provide a detailed protocol for assessing the phytotoxicity of this compound on a selection of non-target plant species. The protocols are designed to evaluate various physiological and morphological parameters to determine the potential adverse effects of this compound exposure.[5]

Core Principles of Phytotoxicity Assessment

The assessment of herbicide phytotoxicity on non-target plants is a tiered process that typically begins with screening tests to determine if a substance has phytotoxic properties. If significant effects are observed, more detailed dose-response studies are conducted to quantify the level of toxicity. Key endpoints in these assessments include seed germination, seedling emergence and growth, biomass accumulation, and physiological indicators of stress, such as chlorophyll content and fluorescence.

Experimental Protocols

Non-Target Plant Species Selection

A diverse range of plant species should be selected to represent different functional groups and taxonomic families that may be exposed to this compound in the environment. It is recommended to test at least six to ten species. The selection should include both monocotyledonous and dicotyledonous plants.

Table 1: Recommended Non-Target Plant Species for this compound Phytotoxicity Testing

Common NameScientific NamePlant FamilyRationale for Selection
RyegrassLolium perennePoaceaeRepresentative monocot, common in agricultural landscapes.
OatAvena sativaPoaceaeImportant cereal crop, often grown in proximity to rice.
LettuceLactuca sativaAsteraceaeSensitive dicot, commonly used in phytotoxicity studies.
RadishRaphanus sativusBrassicaceaeRapidly growing dicot, allows for quick assessment of effects.
SoybeanGlycine maxFabaceaeMajor crop species, potential for economic impact from off-target drift.
White CloverTrifolium repensFabaceaeImportant nitrogen-fixing plant in pasture and grassland ecosystems.
This compound Concentration Preparation

A series of this compound concentrations should be prepared to establish a dose-response relationship. A stock solution of analytical grade this compound should be prepared in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a non-ionic surfactant to create the final test concentrations. The concentration range should be selected to bracket the expected environmental concentrations and include concentrations high enough to cause a measurable effect.

Table 2: Example this compound Concentration Series for Phytotoxicity Testing

TreatmentThis compound Concentration (mg/L)
Control0 (Solvent + Surfactant only)
T10.1
T21.0
T310.0
T4100.0
T51000.0
Seed Germination and Early Seedling Growth Assay

This assay assesses the impact of this compound on the initial stages of plant development.

Protocol:

  • Place 20 seeds of each selected plant species on a filter paper in a sterile petri dish.

  • Add 5 mL of the respective this compound test solution or control solution to each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber at 25°C with a 16:8 hour light:dark cycle for 7 days.

  • After 7 days, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

  • Measure the root and shoot length of 10 randomly selected seedlings from each replicate.

  • Calculate the vigor index using the following formula: Vigor Index = Germination Percentage × (Mean Root Length + Mean Shoot Length).

Seedling Emergence and Growth in Soil Assay

This protocol evaluates the effects of this compound on seedling emergence and subsequent growth in a more realistic soil matrix.

Protocol:

  • Fill pots (10 cm diameter) with a standard potting mix.

  • Sow 10 seeds of each plant species per pot at a depth of 1 cm.

  • Apply 50 mL of the respective this compound test solution or control solution to the soil surface of each pot.

  • Place the pots in a greenhouse or controlled environment chamber with a 16:8 hour light:dark cycle and a temperature of 25°C.

  • Water the pots as needed, avoiding leaching.

  • After 21 days, count the number of emerged seedlings to determine the emergence percentage.

  • Harvest the above-ground biomass (shoots) and below-ground biomass (roots).

  • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

Physiological Parameter Assessment

Physiological measurements can provide early indicators of plant stress before visible symptoms appear.

Protocol:

  • Follow the protocol for the Seedling Emergence and Growth in Soil Assay.

  • After 14 days, measure the chlorophyll content of the youngest fully expanded leaf of three randomly selected plants per pot using a chlorophyll meter (e.g., SPAD-502).

  • Measure chlorophyll fluorescence parameters (e.g., Fv/Fm, the maximum quantum yield of photosystem II) on the same leaves using a portable fluorometer after a 30-minute dark adaptation period.

Data Presentation

Table 3: Hypothetical Data for the Effect of this compound on Seed Germination and Early Seedling Growth of Lettuce (Lactuca sativa)

This compound (mg/L)Germination (%)Root Length (cm)Shoot Length (cm)Vigor Index
0 (Control)953.52.8598.5
0.1923.32.6542.8
1.0852.82.1416.5
10.0601.51.0150.0
100.0250.50.217.5
1000.050.10.00.5

Table 4: Hypothetical Data for the Effect of this compound on Seedling Emergence and Biomass of Ryegrass (Lolium perenne)

This compound (mg/L)Emergence (%)Shoot Dry Weight (g)Root Dry Weight (g)
0 (Control)981.250.85
0.1951.200.82
1.0881.050.70
10.0700.750.45
100.0400.300.15
1000.0100.050.02

Table 5: Hypothetical Data for the Effect of this compound on Physiological Parameters of Soybean (Glycine max)

This compound (mg/L)Chlorophyll Content (SPAD units)Fv/Fm
0 (Control)45.20.83
0.144.80.82
1.042.10.79
10.035.60.72
100.025.30.61
1000.010.10.45

Visualizations

Piperophos_Phytotoxicity_Workflow A Plant Species Selection (Monocots & Dicots) C Seed Germination & Early Seedling Growth Assay (Petri Dish) A->C D Seedling Emergence & Growth Assay (Soil) A->D B This compound Concentration Preparation (Dose-Response Series) B->C B->D F Data Collection: - Germination % - Root/Shoot Length - Vigor Index C->F E Physiological Parameter Assessment D->E G Data Collection: - Emergence % - Shoot/Root Biomass D->G H Data Collection: - Chlorophyll Content - Chlorophyll Fluorescence (Fv/Fm) E->H I Data Analysis & Interpretation (EC50, NOEC) F->I G->I H->I

Experimental workflow for assessing this compound phytotoxicity.

Piperophos_MoA_Pathway cluster_0 Plant Cell This compound This compound VLCFA_Elongase Very Long-Chain Fatty Acid (VLCFA) Elongase Complex This compound->VLCFA_Elongase Inhibits VLCFAs VLCFAs (>C18) VLCFA_Elongase->VLCFAs Produces Cell_Division Cell Division & Expansion VLCFAs->Cell_Division Required for Membrane_Function Membrane Function & Integrity VLCFAs->Membrane_Function Required for Cuticle_Formation Cuticle & Suberin Formation VLCFAs->Cuticle_Formation Required for Phytotoxicity Phytotoxicity Symptoms: - Stunted Growth - Reduced Germination - Necrosis Cell_Division->Phytotoxicity Membrane_Function->Phytotoxicity Cuticle_Formation->Phytotoxicity

This compound mode of action leading to phytotoxicity.

Discussion and Interpretation of Results

The data collected from these protocols will allow for the determination of key toxicological endpoints such as the EC50 (the concentration causing a 50% effect) and the NOEC (No Observed Effect Concentration). These values are crucial for regulatory risk assessments and for understanding the potential impact of this compound on non-target plant communities. A significant reduction in germination, growth, biomass, or physiological parameters in the treated plants compared to the control would indicate phytotoxicity. The severity of the effects is expected to increase with higher concentrations of this compound. The results from a diverse range of plant species will provide a broader understanding of the herbicide's selectivity and potential ecological risk.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Piperophos Degradation in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperophos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments on this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound that I should consider in my experiments?

A1: this compound, an organophosphate herbicide, primarily degrades through three main pathways: hydrolysis, photolysis, and microbial degradation. The rate and extent of degradation via each pathway are highly dependent on environmental conditions such as pH, temperature, light intensity, and the presence of specific microorganisms.[1]

Q2: I am not seeing any degradation of this compound in my hydrolysis experiment. What could be the reason?

A2: this compound is relatively stable in acidic to neutral aqueous solutions. Significant hydrolysis is typically observed under alkaline conditions (pH > 8). If you are not observing degradation, check the pH of your buffered solution. For observable degradation within a typical experimental timeframe, consider increasing the pH of your solution.[2]

Q3: My this compound concentration is decreasing in my control samples (kept in the dark). What could be happening?

A3: If your control samples are not exposed to light, the degradation is likely due to hydrolysis or microbial contamination. Ensure your buffer solutions are sterile and your glassware is properly sterilized to eliminate microbial activity. Also, verify the pH of your control samples, as even a slight increase in pH can accelerate hydrolysis over time.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, organophosphate pesticides generally hydrolyze at the ester linkages. For this compound, this would likely lead to the formation of O,O-dipropyl phosphorodithioic acid and 2-(2-methylpiperidin-1-yl)-2-oxoethanol. Microbial degradation may lead to further breakdown of these initial products. It is recommended to perform metabolite identification studies using techniques like LC-MS/MS to confirm the degradation products in your specific experimental system.

Q5: How can I extract this compound from soil and water samples for analysis?

A5: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting a broad range of pesticides, including organophosphates.[3][4][5] For water samples, solid-phase extraction (SPE) with C18 cartridges is a common and reliable method for concentrating and cleaning up the sample before analysis.

Troubleshooting Guides

Troubleshooting Inconsistent this compound Degradation Results
Symptom Possible Cause Recommended Solution
High variability between replicate experiments.Inconsistent experimental conditions (pH, temperature, light exposure).Strictly control and monitor pH, temperature, and light intensity throughout the experiment. Use a temperature-controlled incubator/shaker and a calibrated light source.
Non-homogenous sample matrix (especially in soil experiments).Thoroughly homogenize soil samples before spiking with this compound. Ensure even distribution of the compound.
Contamination of reagents or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and sterilized, especially for microbial degradation studies.
No degradation observed when it is expected.Incorrect pH for hydrolysis studies (too low).Verify the pH of your buffer. For hydrolysis, use a buffer with a pH in the alkaline range (e.g., pH 9 or 10).
Inactive microbial culture for biodegradation studies.Ensure the viability and activity of your microbial inoculum. Use a fresh culture and appropriate growth media.
Insufficient light exposure for photolysis studies.Check the intensity and wavelength of your light source. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for UV studies).
Faster than expected degradation in control samples.Microbial contamination in abiotic experiments.Autoclave all media, buffers, and glassware. Work in a sterile environment (e.g., laminar flow hood) when preparing samples.
Photodegradation from ambient light.Wrap control vessels in aluminum foil or use amber glassware to protect from light.
Troubleshooting Analytical Issues (HPLC & GC-MS)
Symptom Possible Cause Recommended Solution
HPLC Issues
Poor peak shape (tailing or fronting).Incompatible mobile phase pH with the analyte.Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape on a C18 column.
Column degradation.Flush the column or replace it if it's old or has been used with harsh conditions.
Drifting retention times.Inconsistent mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost peaks or carryover.Contamination in the injector or column.Run blank injections with a strong solvent to clean the system.
GC-MS Issues
No peak or very low signal for this compound.Thermal degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Adsorption in the GC system.Use an ultra-inert liner and column to minimize active sites.
Matrix effects (ion suppression or enhancement).Co-eluting matrix components from the sample.Improve sample cleanup. Use matrix-matched standards for calibration.
Use an internal standard that is structurally similar to this compound.
Poor reproducibility of results.Inconsistent injection volume.Ensure the autosampler is functioning correctly and the syringe is clean.
Sample degradation in the vial.Analyze samples as soon as possible after preparation. Store extracts at low temperatures (e.g., 4°C) and protected from light.

Quantitative Data on Organophosphate Degradation

As this compound-specific degradation rate data is limited in the available literature, the following table provides data for the structurally similar organophosphate herbicide, chlorpyrifos, to serve as a reference. These values can provide an estimate of the expected behavior of this compound under similar conditions.

Degradation Pathway Condition Matrix Half-life (DT50) Reference Compound
Hydrolysis pH 5, 25°CWaterStableChlorpyrifos
pH 7, 25°CWater22.8 - 35.5 daysChlorpyrifos
pH 9, 25°CWater15.1 - 22.8 daysChlorpyrifos
Photolysis Simulated SunlightWater (pH 7)13 - 29 daysChlorpyrifos
Microbial Degradation AerobicSoil10 - 120 daysChlorpyrifos

Note: The degradation rate of this compound may vary from these values. It is recommended to determine the degradation kinetics for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for this compound Hydrolysis Study
  • Prepare Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile or methanol).

  • Spike Samples: In sterile amber glass vials, add a known volume of the this compound stock solution to each buffer solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (DT50) can be calculated as ln(2)/k.

Protocol for this compound Extraction from Soil using QuEChERS
  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add an appropriate amount of deionized water and let it hydrate for at least 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol for this compound Extraction from Water using SPE
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of about 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for about 10-20 minutes.

  • Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

Piperophos_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, OH- Photolysis Photolysis This compound->Photolysis Sunlight (UV) Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation Bacteria, Fungi Products_H Hydrolysis Products Hydrolysis->Products_H Products_P Photolysis Products Photolysis->Products_P Products_M Microbial Metabolites Microbial_Degradation->Products_M Mineralization CO2 + H2O + ... Products_M->Mineralization

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Soil cluster_extraction Sample Extraction (QuEChERS) cluster_analysis Instrumental Analysis Soil_Sample 1. Soil Sample Add_Acetonitrile 2. Add Acetonitrile Soil_Sample->Add_Acetonitrile Add_Salts 3. Add QuEChERS Salts Add_Acetonitrile->Add_Salts Centrifuge1 4. Shake & Centrifuge Add_Salts->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant dSPE 6. dSPE Cleanup Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract 8. Final Extract Centrifuge2->Final_Extract Analysis 9. GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for this compound analysis in soil.

Troubleshooting_Logic Start Inconsistent Degradation Results Check_Conditions Check pH, Temp, Light Control Start->Check_Conditions Check_Homogeneity Check Sample Homogeneity Start->Check_Homogeneity Check_Sterility Check Sterility (Controls) Start->Check_Sterility No_Degradation No Degradation Observed Start->No_Degradation Resolve Problem Resolved Check_Conditions->Resolve Check_Homogeneity->Resolve Check_Sterility->Resolve Check_pH_Hydrolysis Verify Alkaline pH for Hydrolysis No_Degradation->Check_pH_Hydrolysis Check_Culture_Activity Check Microbial Culture Viability No_Degradation->Check_Culture_Activity Check_Light_Source Verify Light Source for Photolysis No_Degradation->Check_Light_Source Check_pH_Hydrolysis->Resolve Check_Culture_Activity->Resolve Check_Light_Source->Resolve

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: Optimizing Piperophos Concentration for Effective Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing piperophos concentration for effective weed control in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a selective, systemic herbicide belonging to the phosphorodithioate chemical class.[1][2] It is primarily used for the pre-emergence control of annual grasses and sedges in rice cultivation.[3][4] this compound is absorbed by the roots and foliage of weeds and works by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for cell division and plant growth.[4] This mode of action is classified under the HRAC (Herbicide Resistance Action Committee) Group K3.

Q2: What are the common weeds controlled by this compound in rice paddies?

This compound is effective against a range of common weeds found in rice fields, including:

  • Grasses: Barnyardgrass (Echinochloa crus-galli)

  • Sedges: Smallflower umbrella sedge (Cyperus difformis) and Globe fringerush (Fimbristylis miliacea)

Q3: What are the typical application rates for this compound?

Recommended application rates for this compound can vary depending on the formulation, target weed species, weed density, and environmental conditions. It is crucial to consult the product label for specific instructions. Generally, this compound is applied as a pre-emergence herbicide before weeds emerge.

Q4: Can this compound be tank-mixed with other herbicides?

Yes, this compound is often available in pre-mixed formulations with other herbicides, such as 2,4-D, to broaden the spectrum of weed control. Tank-mixing with other compatible herbicides can be an effective strategy for managing a wider range of weed species and addressing potential herbicide resistance. However, it is essential to perform a jar test to ensure physical compatibility before mixing products in the spray tank. Always follow the most restrictive label instructions when tank-mixing herbicides.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound for weed control.

Problem Possible Causes Troubleshooting Steps
Poor weed control 1. Incorrect Application Timing: this compound is most effective as a pre-emergence herbicide. Application after weed emergence will result in reduced efficacy. 2. Improper Dosage: Using a concentration that is too low for the target weed species and infestation level. 3. Weed Resistance: Development of herbicide resistance in the weed population. 4. Environmental Factors: Heavy rainfall after application can lead to leaching of the herbicide. Dry conditions can reduce herbicide uptake by weeds. 5. Improper Water Management: In paddy fields, maintaining a consistent water level is crucial for herbicide distribution and effectiveness.1. Apply this compound before weed seeds germinate. 2. Consult the product label for the recommended dose for your target weeds. Consider conducting a dose-response study to determine the optimal concentration for your specific experimental conditions. 3. Rotate herbicides with different modes of action. Consider tank-mixing with another effective herbicide. 4. Monitor weather conditions and irrigate as needed to activate the herbicide in dry soil. Avoid application immediately before a heavy rainfall event. 5. Ensure proper water management in paddy fields to maintain a shallow flood and prevent herbicide dilution or runoff.
Crop Injury (Phytotoxicity) 1. Incorrect Application Rate: Applying a concentration of this compound that is too high for the crop's tolerance. 2. Application at Susceptible Crop Stage: Applying the herbicide during a sensitive growth stage of the crop. 3. Environmental Stress on the Crop: Crops under stress from factors like extreme temperatures or drought may be more susceptible to herbicide injury. 4. Improper Tank Mix: Incompatibility with other chemicals in the spray tank can sometimes lead to phytotoxicity.1. Calibrate spray equipment accurately and use the recommended application rate. 2. Adhere to the recommended application window for your specific crop. 3. Avoid applying herbicides to crops that are under environmental stress. 4. Always perform a jar test for compatibility before tank-mixing. Ensure all products are thoroughly mixed.
Uneven Weed Control 1. Inadequate Spray Coverage: Non-uniform application of the herbicide across the experimental plot. 2. Improper Equipment Calibration: Faulty or improperly calibrated spray nozzles leading to uneven distribution. 3. Clogged Nozzles: Blockages in the spray nozzles preventing uniform spray patterns.1. Use appropriate spray volume and pressure to ensure thorough coverage of the soil surface. 2. Regularly calibrate your spray equipment to ensure accurate and uniform application. 3. Clean nozzles and screens regularly to prevent clogging.

Section 3: Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay for this compound Efficacy

This protocol outlines a method for determining the effective concentration of this compound for controlling specific weed species in a controlled greenhouse environment.

1. Materials:

  • This compound technical grade or formulated product
  • Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Fimbristylis miliacea)
  • Pots or trays filled with a suitable soil mix
  • Greenhouse with controlled temperature, light, and humidity
  • Calibrated laboratory sprayer
  • Deionized water
  • Appropriate personal protective equipment (PPE)

2. Methods:

  • Seed Germination and Seedling Growth:
  • Sow a known number of seeds of the target weed species in pots or trays.
  • Grow the seedlings in the greenhouse under optimal conditions for germination and early growth.
  • Herbicide Preparation:
  • Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or with water (for formulated products).
  • From the stock solution, prepare a series of dilutions to create a range of treatment concentrations. A logarithmic series of concentrations is often effective for dose-response studies. Include an untreated control (water or solvent only).
  • Herbicide Application:
  • Apply the different this compound concentrations to the soil surface of the pots/trays before weed emergence (pre-emergence application).
  • Use a calibrated laboratory sprayer to ensure uniform application.
  • Data Collection:
  • After a predetermined period (e.g., 14, 21, and 28 days after treatment), assess the efficacy of the herbicide.
  • Record visual injury ratings (e.g., on a scale of 0-100%, where 0 = no effect and 100 = complete kill).
  • Measure plant height and shoot fresh or dry weight.
  • Data Analysis:
  • Analyze the data using a dose-response model (e.g., log-logistic model) to calculate the GR₅₀ (the herbicide concentration required to cause a 50% reduction in plant growth) or LD₅₀ (the lethal dose for 50% of the population).

Protocol 2: Field Trial for this compound Efficacy Evaluation

This protocol provides a framework for evaluating the performance of this compound under field conditions.

1. Materials:

  • This compound formulated product
  • Field plots with natural or seeded weed populations
  • Calibrated field sprayer (e.g., backpack or tractor-mounted)
  • Appropriate PPE

2. Methods:

  • Experimental Design:
  • Design the experiment using a randomized complete block design with multiple replications.
  • Include different this compound concentrations and an untreated control.
  • Herbicide Application:
  • Apply the herbicide treatments at the appropriate pre-emergence timing.
  • Ensure uniform application across each plot using a calibrated field sprayer.
  • Data Collection:
  • At regular intervals after application, assess weed control by:
  • Visual ratings of weed control.
  • Counting weed density (number of weeds per unit area).
  • Measuring weed biomass (dry weight of weeds per unit area).
  • Assess crop injury (phytotoxicity) through visual ratings.
  • Data Analysis:
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Section 4: Data Presentation

Table 1: Example of Dose-Response Data for this compound on Echinochloa crus-galli

This compound + 2,4-D Rate (kg ai/ha)Weed Control (%)
0 (Control)0
0.575
1.090
2.098
Note: This is example data based on a study of a this compound + 2,4-D mixture and may not be representative of this compound alone. Actual results will vary depending on experimental conditions.

Section 5: Visualizations

Diagram 1: General Experimental Workflow for Herbicide Efficacy Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Seed Preparation Seed Preparation Potting/Planting Potting/Planting Seed Preparation->Potting/Planting Herbicide Application Herbicide Application Potting/Planting->Herbicide Application Herbicide Dilution Herbicide Dilution Herbicide Dilution->Herbicide Application Visual Assessment Visual Assessment Herbicide Application->Visual Assessment Biomass Measurement Biomass Measurement Visual Assessment->Biomass Measurement Data Analysis Data Analysis Biomass Measurement->Data Analysis

Caption: Workflow for a typical herbicide efficacy experiment.

Diagram 2: Signaling Pathway Inhibition by this compound

G cluster_0 Cellular Process Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Malonyl-CoA->Very-Long-Chain Fatty Acids (VLCFAs) VLCFA Synthesis VLCFA Synthesis Cell Division & Growth Cell Division & Growth Very-Long-Chain Fatty Acids (VLCFAs)->Cell Division & Growth This compound This compound This compound->Very-Long-Chain Fatty Acids (VLCFAs) Inhibits

Caption: this compound inhibits the synthesis of Very-Long-Chain Fatty Acids.

References

improving the extraction efficiency of piperophos from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of piperophos from complex matrices.

Frequently Asked questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from complex food matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized as a highly effective and streamlined approach for extracting pesticide residues, including this compound, from complex food matrices.[1][2][3][4] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[1]

Q2: Can QuEChERS be applied to environmental samples like soil and water?

A2: Yes, the QuEChERS method is versatile and can be adapted for environmental testing, including the analysis of soil, water, and sediment samples for contaminants like pesticides. Modifications to the standard procedure may be necessary depending on the specific characteristics of the environmental matrix.

Q3: What are the key advantages of using Solid-Phase Extraction (SPE) for this compound analysis?

A3: Solid-Phase Extraction (SPE) is a robust technique that offers several advantages for this compound analysis. It is particularly useful for cleaning up complex samples by selectively extracting target compounds from a matrix. This results in cleaner extracts, which can reduce matrix effects and improve the sensitivity and longevity of analytical instruments. SPE is more rapid, economical, and uses less solvent compared to traditional liquid-liquid extraction (LLE).

Q4: Which analytical instruments are most suitable for the detection and quantification of this compound?

A4: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for this compound determination. These are often coupled with mass spectrometry (MS) or other selective detectors.

  • GC-MS/MS: Offers high selectivity and sensitivity for a wide range of pesticides.

  • LC-MS/MS: Particularly suitable for more polar and thermally labile pesticides.

  • GC with selective detectors: Detectors like the Nitrogen Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) are also effective for organophosphate pesticides like this compound.

Q5: What are "matrix effects" in this compound analysis and how can they be minimized?

A5: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted compounds from the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects, effective sample cleanup is crucial. Techniques like dSPE in the QuEChERS method and the use of appropriate SPE cartridges are designed to remove interfering substances. Additionally, using matrix-matched calibration standards or isotopically labeled internal standards can help to compensate for these effects.

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Step Recommended Action
Incomplete Extraction Inefficient partitioning of this compound from the sample matrix into the extraction solvent.- Ensure thorough homogenization of the sample. - Verify the correct solvent-to-sample ratio. - Increase shaking or vortexing time during the extraction step. - For soil samples, ensure proper hydration before extraction.
Improper pH The pH of the sample can affect the stability and extractability of this compound.- Adjust the sample pH to be within the optimal range for this compound stability and extraction (typically near neutral for organophosphates).
Analyte Loss During Solvent Evaporation This compound may be lost if the evaporation step is too aggressive (high temperature or strong nitrogen stream).- Use a gentle stream of nitrogen for evaporation. - Ensure the water bath temperature is not excessively high (e.g., 40-50°C).
Suboptimal SPE Elution The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.- Test different elution solvents or solvent mixtures of varying polarities. - Increase the volume of the elution solvent. - Ensure the sorbent does not dry out before elution.
Degradation of this compound This compound may degrade during the extraction process due to unstable pH or reactive matrix components.- Use buffering agents during extraction to maintain a stable pH. - For sensitive analytes, consider performing the extraction at a lower temperature.
High Matrix Interference / Noisy Baseline
Potential Cause Troubleshooting Step Recommended Action
Insufficient Cleanup Co-extraction of matrix components that interfere with the analysis.- In the QuEChERS method, use the appropriate dSPE sorbent combination (e.g., PSA for removing organic acids, C18 for fats, GCB for pigments). - For SPE, optimize the wash step with a solvent that removes interferences but not the analyte.
Contaminated Reagents or Glassware Introduction of contaminants from solvents, salts, or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and rinse with a high-purity solvent before use.
Instrument Contamination Contamination in the GC inlet, column, or detector.- Clean or replace the GC inlet liner and septum. - Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. - Check for and clean any contamination in the detector.
Column Bleed Degradation of the GC column stationary phase at high temperatures.- Ensure the oven temperature does not exceed the column's maximum operating temperature. - Use a column with a lower bleed profile. - Check for oxygen leaks in the carrier gas line, which can accelerate column degradation.
Peak Shape and Retention Time Issues
Potential Cause Troubleshooting Step Recommended Action
Peak Tailing or Fronting Active sites in the GC inlet or column, or column overload.- Deactivate the inlet liner or use a liner with a more inert surface. - Trim the front end of the GC column (10-30 cm) to remove accumulated non-volatile residues. - If overloading is suspected, dilute the sample extract.
Retention Time Shifts Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the gas lines using an electronic leak detector. - Verify that the carrier gas flow rate is stable and set correctly. - Ensure the GC oven temperature program is accurate and reproducible.
Split or Broad Peaks Improper column installation, poor injection technique, or solvent-analyte mismatch.- Re-install the GC column, ensuring a clean cut and correct insertion depth into the inlet and detector. - Optimize the injection speed and volume. - Ensure the solvent used to dissolve the final extract is compatible with the GC column and conditions.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is a modified version of the QuEChERS method for the extraction of this compound from soil samples.

  • Sample Preparation:

    • Weigh 5 g of homogenized agricultural soil into a 50 mL centrifuge tube.

    • Add 10 mL of cold purified water, shake for 1 minute, and let it stand for 10 minutes.

  • Extraction:

    • Add 20 mL of acetonitrile to the tube and shake vigorously for 1 minute.

    • Add a salt mixture containing 4 g magnesium sulfate, 1 g sodium chloride, 1 g tri-sodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately shake the tube for 1 minute and then vortex for 5 minutes.

  • Centrifugation:

    • Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the organic layer.

  • Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing the appropriate sorbents (e.g., PSA and C18) to remove interferences.

    • Vortex the dSPE tube for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube for 5 minutes.

    • Collect the cleaned extract and transfer it to an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction of organophosphorus pesticides, including this compound, from water samples using SPE.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 500 mL) to remove any particulate matter.

    • Adjust the pH of the sample if necessary for optimal retention of this compound on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 2-3 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for a specified time (e.g., 60 minutes) to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with an appropriate solvent, such as ethyl acetate or a mixture of n-hexane and acetone. Collect the eluate.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The concentrated extract is now ready for analysis by GC or HPLC.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis start 1. Homogenized Sample (e.g., 10g) add_solvent 2. Add Acetonitrile start->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake/Vortex add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer Supernatant add_dspe 7. Add dSPE Sorbent transfer->add_dspe shake2 8. Shake/Vortex add_dspe->shake2 centrifuge2 9. Centrifuge shake2->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract Cleaned Extract analysis 11. GC/LC-MS Analysis final_extract->analysis

Caption: Workflow of the QuEChERS method for this compound extraction.

SPE_Workflow cluster_preparation Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis start 1. Water Sample pretreat 2. Sample Pre-treatment (Filter/pH Adjust) start->pretreat condition 3. Condition SPE Cartridge load 4. Load Sample condition->load Conditioned Cartridge wash 5. Wash Interferences load->wash Waste elute 6. Elute this compound wash->elute Waste concentrate 7. Concentrate Eluate elute->concentrate Analyte Eluate analysis 8. GC/LC-MS Analysis concentrate->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Recovery) check_extraction Check Extraction Protocol (Solvent, Salts, Shaking) start->check_extraction check_cleanup Review Cleanup Step (dSPE/SPE Sorbents) start->check_cleanup check_instrument Verify Instrument Parameters (GC/LC Conditions) start->check_instrument optimize_extraction Optimize Extraction (e.g., Increase Shaking Time) check_extraction->optimize_extraction optimize_cleanup Optimize Cleanup (e.g., Change Sorbent) check_cleanup->optimize_cleanup instrument_maintenance Perform Instrument Maintenance (e.g., Clean Inlet) check_instrument->instrument_maintenance end Problem Resolved optimize_extraction->end optimize_cleanup->end instrument_maintenance->end

Caption: Logical troubleshooting workflow for this compound analysis issues.

References

Technical Support Center: Analysis of Piperophos by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of the herbicide piperophos by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor recovery of this compound during sample preparation.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Extraction Efficiency Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile is a common and effective solvent for this compound extraction from various matrices. Optimize the extraction time and agitation method to ensure complete extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction technique for pesticides, including this compound, from food and environmental matrices.[1][2]
Analyte Loss During Cleanup The cleanup step is crucial for removing interfering matrix components but can also lead to the loss of the target analyte. If using dispersive solid-phase extraction (dSPE) as in the QuEChERS method, evaluate the type and amount of sorbent used. For example, graphitized carbon black (GCB) can remove pigments but may also retain planar molecules like this compound. Primary secondary amine (PSA) is effective for removing fatty acids, sugars, and organic acids.
Degradation of this compound This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that the pH of the extraction and final solution is controlled, especially if using buffered QuEChERS methods. Store samples and extracts at appropriate low temperatures to minimize degradation.
Problem 2: Significant signal suppression or enhancement for this compound.

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Matrix Components Co-eluting endogenous compounds from the matrix can compete with this compound for ionization in the MS source, leading to ion suppression or enhancement.[3][4] To address this, optimize the chromatographic separation to separate this compound from interfering peaks. This can be achieved by adjusting the gradient, flow rate, or using a different stationary phase.
High Concentration of Matrix Components A high concentration of co-extracted matrix components can overwhelm the ionization source. Diluting the final extract can be a simple and effective way to reduce matrix effects. However, ensure that the dilution does not compromise the method's sensitivity, keeping the this compound concentration above the limit of quantification (LOQ).
Sample Matrix Complexity Different matrices will have varying levels of complexity, leading to different degrees of matrix effects. It is essential to evaluate the matrix effect for each new matrix being analyzed.
Problem 3: Inconsistent and non-reproducible quantitative results.

Possible Causes and Solutions:

CauseRecommended Action
Variable Matrix Effects Matrix effects can vary between samples of the same type, leading to poor reproducibility. The use of matrix-matched calibration standards is a common and effective strategy to compensate for these variations. These are prepared by spiking known concentrations of this compound into blank matrix extracts.
Lack of an Appropriate Internal Standard An internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. While a commercial SIL standard for this compound may not be readily available, a structurally similar compound with similar physicochemical properties and chromatographic behavior can be used as an alternative. It is critical to validate the chosen IS to ensure it effectively compensates for matrix effects on this compound.[5]
Instrumental Drift or Contamination The accumulation of matrix components in the LC-MS/MS system can lead to a drift in signal intensity over a sequence of injections. Regular cleaning of the ion source and other instrument components is essential to maintain performance and ensure reproducible results.

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix. This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), resulting in inaccurate quantification.

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The matrix effect can be quantified by comparing the response of this compound in a matrix-matched standard to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Illustrative Example of Matrix Effect Calculation for this compound in Different Matrices:

MatrixThis compound Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Rice1050,00035,000-30% (Suppression)
Soil1050,00020,000-60% (Suppression)
Water1050,00055,000+10% (Enhancement)
Note: These are illustrative values. The actual matrix effect will depend on the specific matrix, sample preparation method, and LC-MS/MS conditions.

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides from various food and environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE). The method is known for its high recovery rates and efficiency in removing a significant portion of matrix interferences, making it suitable for this compound analysis.

Q4: What are the key steps in a typical QuEChERS protocol for this compound analysis?

A4: A generalized QuEChERS workflow is as follows:

  • Homogenization: The sample (e.g., rice, soil) is homogenized to ensure representativeness.

  • Extraction: A known weight of the homogenized sample is vigorously shaken with acetonitrile.

  • Partitioning: QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the sample is shaken again to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing this compound) from the aqueous and solid layers.

  • Cleanup (dSPE): An aliquot of the acetonitrile extract is mixed with a dSPE sorbent (e.g., PSA, C18, GCB) to remove interfering compounds.

  • Centrifugation and Analysis: The mixture is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

Q5: What are matrix-matched calibration standards and how do I prepare them?

A5: Matrix-matched calibration standards are calibration standards prepared in a blank matrix extract that is free of the analyte of interest (this compound). They are used to compensate for the signal suppression or enhancement caused by the matrix. To prepare them, you first need to obtain a representative blank sample of the matrix you are analyzing. This blank sample is then extracted using the same procedure as your test samples. The resulting blank extract is then fortified with known concentrations of a this compound standard solution to create a series of calibration standards.

Q6: I cannot find a stable isotope-labeled internal standard for this compound. What should I do?

A6: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to correct for matrix effects and other variations. If a commercial SIL standard for this compound is unavailable, the next best option is to use a structurally similar compound as an internal standard. This compound should have similar chemical and physical properties to this compound, including its extraction recovery, chromatographic retention time, and ionization behavior. It is crucial to thoroughly validate the performance of the chosen internal standard to ensure it provides reliable correction.

III. Experimental Protocols & Methodologies

This section provides a detailed methodology for a generic LC-MS/MS analysis of this compound, incorporating the QuEChERS sample preparation method.

This compound Sample Preparation using QuEChERS
  • Sample Homogenization:

    • For solid samples (e.g., rice, soil), homogenize a representative portion to a fine powder or paste.

    • For liquid samples (e.g., water), ensure the sample is well-mixed.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

  • Partitioning:

    • Add the appropriate QuEChERS salt packet (e.g., EN 15662 or AOAC 2007.01 formulation).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbent mixture (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial.

    • The extract may be diluted with an appropriate solvent (e.g., mobile phase) to further reduce matrix effects before injection.

LC-MS/MS Instrumental Parameters (Illustrative)
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient to achieve separation of this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound would need to be optimized.

IV. Visualizations

Diagram 1: General Workflow for this compound Analysis with Matrix Effect Mitigation

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Mitigation cluster_compensation Compensation Options Sample Sample Collection (e.g., Rice, Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (e.g., PSA, C18) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Matrix_Effect_Eval Matrix Effect Evaluation Quantification->Matrix_Effect_Eval Compensation Compensation Strategy Matrix_Effect_Eval->Compensation Matrix_Matched Matrix-Matched Calibration Compensation->Matrix_Matched Internal_Standard Internal Standard (e.g., SIL or Analog) Compensation->Internal_Standard Dilution Dilution Compensation->Dilution

Caption: Workflow for this compound analysis highlighting matrix effect mitigation strategies.

Diagram 2: Decision Tree for Troubleshooting this compound Quantification Issues

Start Inaccurate/Irreproducible This compound Quantification Check_Recovery Is this compound Recovery Low? Start->Check_Recovery Optimize_Prep Optimize Sample Preparation: - Extraction Solvent/Time - dSPE Sorbent Check_Recovery->Optimize_Prep Yes Assess_ME Assess Matrix Effect (ME) Check_Recovery->Assess_ME No Optimize_Prep->Assess_ME High_ME Is ME Significant (> ±20%)? Assess_ME->High_ME Implement_Comp Implement Compensation Strategy High_ME->Implement_Comp Yes Check_Chroma Review Chromatography: - Peak Shape - Co-elution High_ME->Check_Chroma No Use_MM Use Matrix-Matched Calibration Implement_Comp->Use_MM Use_IS Use Appropriate Internal Standard Implement_Comp->Use_IS Dilute Dilute Sample Extract Implement_Comp->Dilute Revalidate Re-validate Method Use_MM->Revalidate Use_IS->Revalidate Dilute->Revalidate Check_Chroma->Revalidate Good Optimize_LC Optimize LC Method: - Gradient - Column Check_Chroma->Optimize_LC Poor Optimize_LC->Revalidate

Caption: Decision tree for troubleshooting common issues in this compound quantification.

References

Technical Support Center: Minimizing Piperophos Runoff in Agricultural Fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying strategies to minimize piperophos runoff from agricultural fields.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its runoff potential?

A1: The potential for this compound to move with runoff is governed by its properties, which determine whether it is more likely to be dissolved in the water phase or attached to soil and sediment particles. Key properties are summarized in the table below.

PropertyValueImplication for Runoff Potential
Water Solubility 25 mg/L (at 20°C)[1][2][3]Moderate Solubility: Indicates some potential for transport in the dissolved phase of runoff water.
Soil Organic Carbon-Water Partition Coefficient (Koc) 2750 L/kgHigh Sorption: this compound binds strongly to soil organic matter, meaning a significant portion will be transported with eroded soil particles rather than dissolved in water.[4]
Octanol-Water Partition Coefficient (Log P) 4.3[1]Lipophilic: This high value indicates a preference for fatty or organic environments over water, reinforcing its tendency to adsorb to soil organic matter.
Typical Soil Half-Life (DT50) 30 daysModerately Persistent: The herbicide can remain in the soil long enough to be susceptible to runoff events following application.
Vapor Pressure 0.032 mPa (at 20°C)Low Volatility: this compound is not likely to be lost to the atmosphere in significant amounts, meaning runoff and leaching are the primary transport pathways.

Q2: What are the primary mechanisms of this compound transport in agricultural runoff?

A2: Given its high soil adsorption coefficient (Koc) and lipophilic nature (high Log P), the primary mechanism for this compound transport is via the movement of soil particles (sediment) to which it is adsorbed. However, its moderate water solubility means that transport in the dissolved phase within the runoff water can also occur, particularly in low-organic matter soils or during high-intensity rainfall events that cause significant water flow.

Q3: What are the most effective Best Management Practices (BMPs) to minimize this compound runoff?

A3: A multi-faceted approach combining source and transport control measures is most effective.

  • Source Control: These practices aim to reduce the amount of this compound available for runoff.

    • Application Timing: Avoid applying this compound if heavy rainfall is forecasted within the next 48 hours. The highest risk of runoff occurs shortly after application.

    • Incorporate into Soil: Mechanical incorporation of this compound into the top layer of soil can significantly reduce the amount available for washoff from the surface.

    • Band Spraying: Applying the herbicide only in the necessary crop rows reduces the total amount used and the surface area exposed to rainfall.

  • Transport Control: These practices interrupt the flow of runoff, allowing for the removal of this compound.

    • Vegetative Filter Strips (VFS): Strips of permanent vegetation planted at the edge of fields can trap sediment and attached this compound, and promote infiltration of runoff water.

    • Contour Farming and Terracing: Performing field operations on the contour of the land slows water flow and reduces erosion.

    • Cover Crops: Planting cover crops during fallow periods protects the soil from erosion, a primary driver of this compound runoff.

Q4: How effective are vegetative filter strips (VFS) at reducing this compound runoff?

A4: While specific data for this compound is limited, the effectiveness of VFS for lipophilic herbicides (Koc > 1000) is well-documented. For herbicides with properties similar to this compound, VFS can be highly effective. The primary removal mechanism is the trapping of sediment to which this compound is adsorbed.

VFS WidthExpected Average Pesticide Reduction
5 meters ≥75%
10 meters ≥90%

Note: Effectiveness can vary significantly based on site-specific conditions such as slope, rainfall intensity, and VFS maintenance.

Troubleshooting Guide for Experimental Work

Problem 1: High variability in this compound concentrations in runoff samples between replicate plots.

  • Possible Cause: Non-uniform application of this compound.

    • Solution: Ensure application equipment is precisely calibrated before each experiment. Use techniques that guarantee even distribution across the entire plot surface.

  • Possible Cause: Differences in soil characteristics (e.g., organic matter content, bulk density) between plots.

    • Solution: Conduct a thorough characterization of the soil in each plot before the experiment. If significant variability exists, consider using a randomized complete block design to statistically account for this variation.

  • Possible Cause: Channelized flow of runoff through the plots.

    • Solution: Ensure the soil surface is uniform and that plots are designed to promote sheet flow. Check for and correct any rills or channels that may have formed.

Problem 2: Low or no detection of this compound in runoff samples, even after a significant rainfall event.

  • Possible Cause: Rapid degradation of this compound before the runoff event.

    • Solution: Consider the timing of your rainfall simulation relative to the this compound application. The typical soil half-life is around 30 days, but this can be shorter in microbially active, warm, and moist soils. Collect soil samples just before the rainfall event to confirm the initial concentration.

  • Possible Cause: Strong adsorption to soil particles with minimal erosion occurring.

    • Solution: This may indicate your simulated rainfall intensity is not sufficient to cause significant erosion on your specific soil type and slope. While this is a positive environmental outcome, for experimental purposes, you may need to adjust the rainfall intensity to study runoff processes. Ensure your experimental design includes measurements of both runoff volume and sediment load.

  • Possible Cause: Issues with the analytical method.

    • Solution: Verify your analytical method's limit of detection (LOD) and limit of quantitation (LOQ). Run fortified samples (spikes) at expected concentrations to check for recovery and ensure the extraction and analysis procedures are working correctly.

Problem 3: Difficulty in achieving a consistent, uniform simulated rainfall intensity.

  • Possible Cause: Fluctuations in water pressure or clogged nozzles.

    • Solution: Use a pressure regulator to ensure consistent water pressure to the rainfall simulator. Regularly inspect and clean nozzles before and during experiments to prevent clogging.

  • Possible Cause: Wind interference during the experiment.

    • Solution: Conduct rainfall simulations in calm conditions or use windbreaks around the experimental plots to minimize the effect of wind on rainfall distribution.

  • Possible Cause: Improper calibration of the simulator.

    • Solution: Perform a thorough calibration of the rainfall simulator over the entire plot area using a grid of collection containers to ensure uniformity and the desired intensity are achieved before applying to the treated plots.

Experimental Protocols

Protocol 1: Evaluating this compound Runoff Using Simulated Rainfall

This protocol outlines a method for conducting a controlled experiment to quantify this compound runoff from agricultural soil under simulated rainfall.

1. Experimental Plot Setup: 1.1. Select a site with a uniform slope (e.g., 3-5%) representative of the agricultural area of interest. 1.2. Establish replicate plots (minimum of 3 per treatment) with defined boundaries, typically using metal frames inserted into the soil (e.g., 2 m long x 1.5 m wide). 1.3. Install a runoff collection system (gutter or trough) at the downslope edge of each plot, designed to channel all surface runoff to a single collection point. 1.4. Characterize the soil in each plot, including texture, organic matter content, pH, and bulk density.

2. This compound Application: 2.1. Calibrate the application equipment (e.g., backpack sprayer) to deliver a precise, known application rate of a this compound formulation. 2.2. Apply the this compound solution uniformly to the soil surface of the designated plots. Leave control plots untreated.

3. Rainfall Simulation: 3.1. Position a rainfall simulator over the plot. The simulator should be calibrated to deliver a consistent, uniform rainfall intensity (e.g., 70 mm/hr) across the entire plot. 3.2. To account for the effect of soil moisture, it is recommended to conduct a "pre-wetting" rainfall one day prior to the runoff experiment to bring the soil to field capacity. 3.3. Initiate the rainfall simulation 24 hours after this compound application. 3.4. Continue the simulation until a consistent runoff has been generated for a set duration (e.g., 30 minutes of continuous runoff).

4. Sample Collection: 4.1. Collect the entire volume of runoff from each plot throughout the duration of the runoff event. 4.2. Record the time to the start of runoff and the total volume of runoff collected. 4.3. Agitate the collected runoff to ensure it is well-mixed and immediately collect a subsample in an appropriate container (e.g., amber glass bottle) for this compound analysis. 4.4. Collect a separate subsample to determine the sediment concentration (by filtering, drying, and weighing the sediment).

5. Sample Analysis (See Protocol 2).

Protocol 2: Analysis of this compound in Water and Sediment Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound. Method validation and optimization are required.

1. Sample Preparation: 1.1. Water Samples: 1.1.1. For dissolved phase analysis, filter the water sample through a 0.45 µm filter. 1.1.2. Perform solid-phase extraction (SPE) to concentrate the this compound. A C18 or similar polymeric sorbent is a suitable starting point. 1.1.3. Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., acetonitrile or methanol). 1.1.4. Evaporate the eluent to a small volume and reconstitute in the initial mobile phase for LC-MS/MS analysis. 1.2. Sediment Samples: 1.2.1. Air-dry or freeze-dry the sediment collected from the runoff samples. 1.2.2. Extract this compound from a known mass of sediment using an organic solvent (e.g., acetonitrile) with ultrasonication. 1.2.3. Centrifuge the sample and collect the supernatant. 1.2.4. Concentrate the extract and perform a clean-up step if necessary (e.g., using dispersive SPE with PSA and C18 sorbents) to remove interfering matrix components. 1.2.5. Evaporate and reconstitute the final extract for analysis.

2. LC-MS/MS Analysis: 2.1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like formic acid (e.g., 0.1%).
  • Flow Rate: 0.2-0.4 mL/min. 2.2. Tandem Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be optimized for this compound to ensure accurate identification and quantification.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Plot_Setup Plot Setup & Soil Characterization Herbicide_App This compound Application Plot_Setup->Herbicide_App App_Cal Applicator Calibration App_Cal->Herbicide_App Rain_Cal Rainfall Simulator Calibration Rainfall_Sim Rainfall Simulation Rain_Cal->Rainfall_Sim Herbicide_App->Rainfall_Sim 24h incubation Runoff_Collection Runoff & Sediment Collection Rainfall_Sim->Runoff_Collection Sample_Prep Sample Extraction & Cleanup (Water & Sediment) Runoff_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Interpretation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a this compound runoff study.

Runoff_Factors cluster_herbicide Herbicide Properties cluster_env Environmental Factors cluster_mgmt Management Practices Runoff This compound Runoff Koc High Koc (Adsorption) Koc->Runoff Increases sediment-bound transport Solubility Moderate Solubility Solubility->Runoff Influences dissolved transport HalfLife Moderate Persistence (DT50) HalfLife->Runoff Determines availability Rainfall Rainfall Intensity & Duration Rainfall->Runoff Primary driver Slope Field Slope Slope->Runoff Increases runoff velocity/erosion Soil Soil Type & Organic Matter Soil->Runoff Affects infiltration & adsorption AppTiming Application Timing AppTiming->Runoff Mitigates Tillage Tillage Practices Tillage->Runoff Mitigates (by reducing erosion) VFS Vegetative Filter Strips VFS->Runoff Mitigates (traps sediment/herbicide)

Caption: Key factors influencing this compound runoff potential.

References

Technical Support Center: Enhancing the Stability of Piperophos Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for piperophos analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of this compound during analytical testing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in analytical standards important?

A1: this compound is an organophosphate herbicide. The stability of its analytical standard is crucial for accurate and precise quantification in analytical methods. Degradation of the standard can lead to underestimation of the analyte in samples, impacting data reliability and the validity of research or product development outcomes.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound, like many organophosphate pesticides, is primarily influenced by:

  • pH: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Light: Exposure to UV or sunlight can induce photodegradation.

  • Solvent: The choice of solvent can significantly impact stability.

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

Q3: What are the recommended storage conditions for this compound analytical standards?

A3: To ensure the long-term stability of this compound analytical standards, it is recommended to store them at 2-8°C in a dark, dry place.[4] The container should be tightly sealed to prevent solvent evaporation and exposure to moisture and air. For solutions, it is crucial to use a solvent that minimizes degradation.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you might encounter during your experiments with this compound analytical standards.

Issue 1: Decreasing Peak Area of this compound in Chromatographic Analysis Over Time

Possible Cause 1: Hydrolytic Degradation

  • Symptom: A gradual decrease in the this compound peak area is observed in successive injections from the same standard solution, often accompanied by the appearance of new, more polar peaks.

  • Troubleshooting:

    • pH of the Solution: Ensure the solvent for your standard solution is neutral or slightly acidic. Organophosphates are generally more stable in acidic conditions.[1] If using aqueous or protic solvents, consider buffering the solution to a pH between 4 and 6.

    • Solvent Choice: Prepare stock solutions in high-purity aprotic solvents like acetone, acetonitrile, or isooctane. For working standards that require aqueous dilutions, prepare them fresh daily and minimize their time in the autosampler.

    • Moisture: Ensure all solvents are anhydrous and store solutions with a desiccant if necessary.

Possible Cause 2: Thermal Degradation

  • Symptom: A rapid decrease in this compound peak area, especially when the autosampler is not temperature-controlled, or when samples are left at room temperature for extended periods. This compound has a degradation point of 190°C.

  • Troubleshooting:

    • Autosampler Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation during the analytical run.

    • Sample Preparation: Prepare working standards and sample dilutions just before analysis. Avoid leaving solutions on the benchtop for prolonged periods.

Possible Cause 3: Photodegradation

  • Symptom: Inconsistent results and decreasing this compound concentration when standard solutions are exposed to light.

  • Troubleshooting:

    • Light Protection: Store all this compound solutions in amber vials or protect them from light by wrapping them in aluminum foil.

    • Laboratory Environment: Minimize exposure of the solutions to direct sunlight or strong artificial light in the laboratory.

Issue 2: Appearance of Unidentified Peaks in the Chromatogram
  • Symptom: New peaks, not present in a freshly prepared standard, appear in the chromatogram of an aged standard solution.

  • Troubleshooting:

    • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

    • Mass Spectrometry (MS) Analysis: Use a mass spectrometer coupled with your chromatography system (e.g., GC-MS or LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for elucidating the structure of the degradation products.

    • Literature Review: Based on the chemical structure of this compound (an organothiophosphate), potential degradation pathways include hydrolysis of the phosphate ester or thioester bonds and oxidation of the P=S group to P=O.

Data on this compound Stability in Various Solvents

The choice of solvent is critical for the stability of this compound analytical standards. Below is a summary of stability considerations for commonly used solvents. Quantitative data on this compound stability is often generated in-house through stability studies.

SolventStability ConsiderationRecommendation
Acetone Good short-term stability. Can be used for stock and working solutions.Prepare fresh dilutions if storing for extended periods.
Acetonitrile Generally good stability. A common solvent for reversed-phase chromatography.Monitor for potential degradation over time, especially if water is present.
Methanol May lead to transesterification with some pesticides.Use with caution and verify stability for your specific application.
Ethyl Acetate A suitable solvent for many pesticides.Good alternative to more polar solvents.
Hexane/Isooctane Excellent stability for non-polar organophosphates.Recommended for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Objective: To prepare a stable stock solution of this compound.

  • Materials:

    • This compound analytical standard (neat material)

    • High-purity isooctane or hexane

    • Class A volumetric flasks

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh a suitable amount of this compound neat material.

    • Quantitatively transfer the material to a volumetric flask.

    • Dissolve and dilute to volume with isooctane or hexane.

    • Mix thoroughly.

    • Transfer aliquots of the stock solution to amber glass vials.

    • Store the vials at 2-8°C in the dark.

  • Stability Monitoring:

    • Analyze the stock solution against a freshly prepared standard at regular intervals (e.g., 1, 3, 6, and 12 months) to assess its stability.

Protocol 2: Forced Degradation Study for this compound
  • Objective: To identify potential degradation products and degradation pathways of this compound.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

    • Hydrochloric acid (HCl) solution (0.1 M)

    • Sodium hydroxide (NaOH) solution (0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (3%)

    • High-purity water

    • UV lamp (254 nm and 365 nm)

    • Oven

    • HPLC-UV/MS or GC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1 hour, monitor degradation as it can be rapid). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of this compound stock solution in an oven at a controlled temperature (e.g., 60°C) for 48 hours.

    • Photodegradation: Expose a vial of this compound stock solution to UV light (254 nm and 365 nm) for 24 hours.

    • Control Sample: Keep a vial of this compound stock solution at room temperature, protected from light.

  • Analysis:

    • Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Piperophos_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Δ Degradation_Product_A Hydrolysis Product(s) (e.g., O,O-dipropyl phosphorodithioic acid, 2-(2-methylpiperidin-1-yl)-2-oxoethanol) Hydrolysis->Degradation_Product_A Degradation_Product_B Oxidation Product(s) (e.g., this compound Oxon) Oxidation->Degradation_Product_B Degradation_Product_C Photolytic Product(s) Photolysis->Degradation_Product_C Degradation_Product_D Thermal Product(s) Thermal_Degradation->Degradation_Product_D

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Instability Observed (e.g., Decreased Peak Area) Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solvent Evaluate Solvent (Type, Purity, Age) Start->Check_Solvent Check_pH Measure pH of Solution Start->Check_pH Optimize_Conditions Optimize Storage & Handling (Refrigerate, Use Amber Vials) Check_Storage->Optimize_Conditions Change_Solvent Switch to a More Stable Solvent (e.g., Isooctane for stock) Check_Solvent->Change_Solvent Adjust_pH Adjust pH to 4-6 (if applicable) Check_pH->Adjust_pH Reanalyze Prepare Fresh Standard & Reanalyze Optimize_Conditions->Reanalyze Change_Solvent->Reanalyze Adjust_pH->Reanalyze Problem_Solved Stability Improved Reanalyze->Problem_Solved Further_Investigation Conduct Forced Degradation Study Reanalyze->Further_Investigation if problem persists

Caption: Troubleshooting workflow for this compound analytical standard instability.

References

resolving peak tailing and co-elution in piperophos chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of piperophos.

Troubleshooting Guides

This section offers step-by-step guidance to address specific problems in this compound chromatography, focusing on peak tailing and co-elution.

Issue 1: this compound Peak Tailing in HPLC Analysis

Peak tailing for this compound, an organophosphate pesticide with a basic piperidine moiety, is a common issue in reversed-phase HPLC. It can lead to inaccurate quantification and reduced resolution.

Initial Assessment:

  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 indicates significant tailing.

  • Review Your Method: Document your current HPLC conditions, including column type, mobile phase composition (pH, organic modifier), and temperature.

Troubleshooting Workflow:

G start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Extra-column volume - Column void/contamination - Leaks check_all_peaks->system_issue Yes piperophos_specific This compound-Specific Tailing check_all_peaks->piperophos_specific No adjust_ph Adjust Mobile Phase pH (Target: pH 2.5-3.5) piperophos_specific->adjust_ph check_improvement1 Tailing Resolved? adjust_ph->check_improvement1 add_modifier Consider Mobile Phase Modifier (e.g., 0.1% Formic Acid) check_improvement1->add_modifier No end Peak Shape Optimized check_improvement1->end Yes check_improvement2 Tailing Resolved? add_modifier->check_improvement2 change_column Change HPLC Column: - High-purity, end-capped C18 - Phenyl-hexyl column check_improvement2->change_column No check_improvement2->end Yes change_column->end

Figure 1: Troubleshooting workflow for this compound peak tailing in HPLC.

Detailed Troubleshooting Steps:

StepActionRationale
1Adjust Mobile Phase pH This compound has a predicted pKa of -0.87, suggesting it is a weak base.[1] To minimize peak tailing caused by interactions with acidic silanol groups on the column, lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or citrate buffer).[2][3] This ensures that the piperidine nitrogen is consistently protonated and residual silanols are not ionized.
2Use a High-Purity, End-Capped Column If pH adjustment is insufficient, switch to a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions that cause tailing.
3Consider a Different Stationary Phase A phenyl-hexyl column can offer alternative selectivity and may reduce peak tailing for basic compounds like this compound.
4Optimize Mobile Phase Composition If not already in use, add 0.1% formic acid to the mobile phase. This can further suppress silanol interactions. The choice of organic modifier (acetonitrile vs. methanol) can also impact peak shape.[2]
5Check for Systemic Issues If all peaks are tailing, investigate for extra-column volume (use shorter, narrower tubing), column voids, or contamination.[4]
Issue 2: Co-elution of this compound with Other Herbicides in GC Analysis

In agricultural settings, particularly in rice cultivation, this compound is often used in combination with other herbicides like butachlor and pretilachlor. This can lead to co-elution during GC analysis.

Initial Assessment:

  • Identify Potential Co-eluents: Based on the sample origin and treatment history, identify other pesticides that might be present. Butachlor and pretilachlor are common co-formulants with this compound.

  • Confirm Co-elution: If possible, inject standards of the suspected co-eluents to confirm if they elute at or near the same retention time as this compound under your current GC method.

Troubleshooting Workflow:

G start Co-elution of this compound with Butachlor/Pretilachlor optimize_temp Optimize GC Oven Temperature Program start->optimize_temp check_resolution1 Resolution Achieved? optimize_temp->check_resolution1 change_column Change GC Column check_resolution1->change_column No end Separation Optimized check_resolution1->end Yes check_resolution2 Resolution Achieved? change_column->check_resolution2 adjust_flow Adjust Carrier Gas Flow Rate check_resolution2->adjust_flow No check_resolution2->end Yes adjust_flow->end

Figure 2: Troubleshooting workflow for co-elution in this compound GC analysis.

Detailed Troubleshooting Steps:

StepActionRationale
1Optimize Oven Temperature Program A slower temperature ramp rate (e.g., 5-10°C/min) can improve the separation of closely eluting compounds. Experiment with different initial and final hold times to enhance resolution.
2Select an Appropriate GC Column If temperature programming is insufficient, consider a column with a different stationary phase to alter selectivity. A mid-polarity column, such as one containing a percentage of cyanopropylphenyl, may provide better separation of these herbicides than a standard non-polar column.
3Adjust Carrier Gas Flow Rate Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and resolution. A lower flow rate generally increases resolution but also extends the run time.
4Use a Selective Detector A Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, like this compound. This can help to differentiate the this compound peak from co-eluting compounds that do not contain these elements.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound analysis by GC-NPD?

A1: A good starting point for the GC-NPD analysis of this compound is as follows. These parameters may require optimization for your specific instrument and sample matrix.

ParameterRecommended Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Detector NPD at 300 °C

Q2: What is a suitable HPLC-UV method for this compound analysis?

A2: For HPLC-UV analysis of this compound, a reversed-phase C18 column is commonly used. The following conditions can serve as a starting point for method development:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

Q3: How can I prepare soil or rice samples for this compound analysis?

A3: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for extracting this compound from complex matrices like soil and rice.

Experimental Protocol: Modified QuEChERS for this compound in Rice

  • Sample Homogenization: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and let it stand for 30 minutes to swell the rice.

  • Extraction: Add 10 mL of acetonitrile. Add internal standard if used.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing a d-SPE mixture (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for GC or HPLC analysis. It may require filtration and dilution.

Q4: My this compound peak is broad. What could be the cause?

A4: Broad peaks can be caused by several factors:

  • Column Overload: Injecting too high a concentration of this compound can lead to peak broadening. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent.

  • Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening.

  • Inappropriate Flow Rate: A flow rate that is too high or too low can reduce column efficiency.

Q5: I am observing ghost peaks in my chromatograms when analyzing for this compound. What should I do?

A5: Ghost peaks can originate from several sources:

  • Carryover: Residual this compound from a previous, more concentrated sample may be eluting in a subsequent run. Run a blank solvent injection after a high-concentration sample to check for carryover.

  • Contaminated System: The injector, syringe, or even the carrier gas/mobile phase could be contaminated.

  • Septum Bleed (GC): Degradation of the injector septum at high temperatures can release compounds that appear as peaks. Use a high-quality, low-bleed septum.

References

Technical Support Center: Mitigating the Impact of Soil pH on Piperophos Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with piperophos efficacy in their experiments, particularly in relation to soil pH.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in High pH (Alkaline) Soils

Symptoms:

  • Poor weed control despite application of the recommended this compound dosage.

  • Rapid reappearance of weeds after treatment.

  • Observed efficacy is lower than in previous experiments or in fields with known lower soil pH.

Potential Cause:

This compound, an organophosphate herbicide, likely undergoes accelerated degradation under alkaline conditions. Increased soil pH enhances the hydrolysis of organophosphate compounds, reducing their persistence and efficacy.[1][2] While specific data for this compound is limited, studies on other organophosphates like chlorpyrifos and fenamiphos show a significant decrease in half-life as soil pH increases.[1][3] For instance, the half-life of chlorpyrifos can be as long as 256 days in acidic soil (pH 4.7) but drops to 16 days in alkaline soil (pH 8.4).[1]

Troubleshooting Steps & Mitigation Strategies:

  • Confirm Soil pH:

    • Collect soil samples from the experimental plot for pH testing.

    • Use a reliable pH meter or send samples to a soil testing laboratory for accurate analysis.

  • Mitigation Strategies:

    • Soil Amendments: For long-term pH management, consider applying acidifying amendments.

      • Elemental Sulfur: This is oxidized by soil microbes to form sulfuric acid, which lowers soil pH. The application rate depends on the initial soil pH, texture, and desired pH change.

      • Ammonium Sulfate: This fertilizer has an acidifying effect on the soil.

    • Adjuvants (for spray solution): To counteract the immediate effect of alkaline soil on the herbicide solution upon application, use water conditioning adjuvants.

      • Acidifying/Buffering Agents: These adjuvants lower the pH of the spray solution, which can help slow the initial hydrolysis of this compound upon contact with alkaline soil.

      • Ammonium Sulfate (AMS): Can help to condition the water and improve herbicide uptake.

Experimental Protocol to Test Mitigation Strategies:

See "Experimental Protocols" section below for a detailed methodology.

Issue 2: Increased this compound Persistence and Potential for Crop Injury in Low pH (Acidic) Soils

Symptoms:

  • Unexpected phytotoxicity or injury to the primary crop following this compound application.

  • Stunted growth or discoloration of the crop.

  • Longer than expected residual weed control, potentially affecting subsequent rotational crops.

Potential Cause:

In acidic soils, the degradation of some organophosphate herbicides is slower, leading to increased persistence. This prolonged presence in the soil can increase the risk of uptake by the crop, leading to phytotoxicity. For example, the half-life of chlorpyrifos is significantly longer in acidic soils compared to alkaline soils.

Troubleshooting Steps & Mitigation Strategies:

  • Confirm Soil pH:

    • Conduct soil pH testing to confirm acidic conditions.

  • Mitigation Strategies:

    • Soil Amendments: The primary long-term solution is to raise the soil pH.

      • Liming: Apply agricultural lime (calcium carbonate) or dolomite (calcium-magnesium carbonate) to neutralize soil acidity. The application rate should be based on soil test recommendations. Liming has been shown to improve the efficacy of some herbicides by adjusting the soil pH to a more optimal range for microbial degradation.

    • Dosage Adjustment:

      • In known acidic conditions, consider reducing the application rate of this compound, especially if the crop is sensitive. Conduct preliminary dose-response experiments to determine the optimal rate for your specific conditions.

    • Adjuvants:

      • The use of certain adjuvants may influence herbicide-soil binding. While less common for mitigating persistence, it's a factor to consider in experimental design.

Experimental Protocol to Test Mitigation Strategies:

See "Experimental Protocols" section below for a detailed methodology.

Frequently Asked Questions (FAQs)

Q1: What is the optimal soil pH range for this compound efficacy?

Q2: How does soil pH affect the degradation of this compound?

Soil pH is a critical factor influencing the chemical and microbial degradation of herbicides. Organophosphate herbicides like this compound are susceptible to alkaline hydrolysis, a chemical breakdown process that is accelerated in high pH environments. This leads to a shorter half-life and reduced persistence in alkaline soils. Conversely, in acidic soils, hydrolysis is slower, leading to longer persistence.

Q3: Can I use a pH-adjusting adjuvant in my spray tank to mitigate the effects of alkaline soil?

Yes, using an acidifying or buffering adjuvant to lower the pH of your spray solution can be a short-term mitigation strategy. This can help to slow the initial hydrolysis of this compound as it comes into contact with the alkaline soil. However, for long-term and more effective management, adjusting the soil pH with amendments is recommended.

Q4: What are the best soil amendments to adjust soil pH for improved this compound efficacy?

  • To lower pH (for alkaline soils): Elemental sulfur is a common and effective amendment. Soil microbes convert the sulfur to sulfuric acid, which acidifies the soil.

  • To raise pH (for acidic soils): Agricultural lime (calcium carbonate) or dolomite are the most common amendments used to neutralize soil acidity.

Q5: How long does it take for soil amendments to change the soil pH?

The reaction time for soil amendments varies.

  • Lime: The reaction of lime with the soil can take several months to fully adjust the pH.

  • Elemental Sulfur: The conversion of elemental sulfur to sulfuric acid by soil microbes is a biological process that also takes several months to have a significant effect on soil pH.

Q6: Are there any non-pH related factors that can affect this compound efficacy?

Yes, several other factors can influence the effectiveness of this compound, including:

  • Soil Organic Matter: High organic matter can sometimes bind to herbicides, reducing their availability for weed uptake.

  • Soil Texture: Clay content can also influence herbicide binding.

  • Moisture: Adequate soil moisture is often necessary to activate soil-applied herbicides.

  • Temperature: Temperature can affect the rate of herbicide degradation.

  • Weed Species and Growth Stage: The susceptibility of different weed species and their growth stage at the time of application will impact efficacy.

Data Presentation

Table 1: Expected Impact of Soil pH on Organophosphate Herbicide Persistence (using Chlorpyrifos as a proxy)

Soil pH RangepH DescriptionExpected PersistenceHalf-life (DT50) Example (Chlorpyrifos)Implications for this compound Efficacy
< 6.0AcidicHigh58 - 256 daysPotentially higher risk of crop phytotoxicity; longer residual control.
6.0 - 7.0NeutralModerate~35 daysGenerally optimal for efficacy and crop safety.
> 7.0AlkalineLow~16 daysReduced efficacy and shorter residual control.

Table 2: Overview of Mitigation Strategies for Adverse Soil pH

StrategyTypeTargetMechanism of ActionBest for
Liming Soil AmendmentAcidic SoilNeutralizes soil acidity, raising pH.Long-term correction of low pH.
Elemental Sulfur Soil AmendmentAlkaline SoilMicrobial oxidation produces sulfuric acid, lowering pH.Long-term correction of high pH.
Acidifying/Buffering Agents AdjuvantSpray SolutionLowers the pH of the spray solution.Short-term mitigation for application in alkaline conditions.
Ammonium Sulfate (AMS) AdjuvantSpray SolutionConditions hard water and can have a slight acidifying effect on the spray solution.Improving herbicide uptake, especially in hard water.
Organic Amendments (Compost, Manure) Soil AmendmentAcidic/Alkaline SoilCan have a buffering effect, moving soil pH towards neutral over time.Long-term improvement of soil health and pH buffering.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound with pH-Adjusting Adjuvants in Alkaline Soil

Objective: To determine if the use of pH-adjusting adjuvants can improve the efficacy of this compound in controlling target weeds in a high-pH soil environment.

Materials:

  • This compound herbicide

  • Target weed seeds (e.g., Echinochloa crus-galli)

  • Alkaline soil (pH > 7.5), sieved

  • Pots or experimental plots

  • pH-adjusting adjuvants (e.g., a commercial acidifier/buffer, ammonium sulfate)

  • Spray equipment calibrated for small plot application

  • Deionized water

  • pH meter

Methodology:

  • Soil and Pot Preparation:

    • Fill pots with the alkaline soil.

    • Sow a predetermined number of target weed seeds at a uniform depth.

    • Water the pots and allow weeds to germinate and reach the 2-3 leaf stage.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in deionized water at the desired concentration.

    • Prepare the following treatment solutions:

      • T1: Untreated Control (water spray only)

      • T2: this compound alone

      • T3: this compound + Adjuvant 1 (e.g., Acidifier/Buffer) at the recommended rate.

      • T4: this compound + Adjuvant 2 (e.g., Ammonium Sulfate) at the recommended rate.

    • Measure and record the pH of each spray solution.

  • Herbicide Application:

    • Randomly assign treatments to the pots (at least 4 replicates per treatment).

    • Apply the treatments uniformly to the weeds using the calibrated sprayer.

  • Data Collection:

    • At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete kill).

    • At 21 DAT, harvest the above-ground biomass of the weeds in each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control and the percent reduction in biomass compared to the untreated control.

    • Perform statistical analysis (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Protocol 2: Assessing the Impact of Liming on this compound Efficacy and Persistence in Acidic Soil

Objective: To evaluate the effect of lime application on the efficacy and persistence of this compound in an acidic soil.

Materials:

  • This compound herbicide

  • Acidic soil (pH < 6.0)

  • Agricultural lime

  • Pots or experimental plots

  • Target weed seeds

  • Sensitive bio-indicator plant seeds (for persistence study, e.g., lettuce)

  • Spray equipment

  • Soil testing equipment for pH

Methodology:

  • Soil Treatment:

    • Divide the acidic soil into two batches.

    • Batch 1: No amendment (Control).

    • Batch 2: Amend with lime at a rate determined by a soil test to raise the pH to a target of 6.5.

    • Thoroughly mix the lime into the soil and allow it to equilibrate for at least 4 weeks, maintaining adequate moisture.

    • After equilibration, confirm the pH of both soil batches.

  • Efficacy Study:

    • Fill pots with both the unamended and limed soil.

    • Sow target weed seeds and grow to the 2-3 leaf stage.

    • Apply this compound at the recommended rate to half of the pots for each soil type. The other half will serve as untreated controls.

    • Assess weed control and biomass as described in Protocol 1.

  • Persistence Study (Bioassay):

    • At 30, 60, and 90 days after this compound application, collect soil samples from the treated pots (both limed and unlimed).

    • In new, smaller pots, plant the sensitive bio-indicator seeds in the collected soil.

    • After 14-21 days, visually assess for any signs of phytotoxicity (stunting, chlorosis) and measure the height or biomass of the bio-indicator plants.

    • Compare the growth of the bio-indicator plants in the herbicide-treated soil to those grown in the untreated soil (both limed and unlimed) to determine the residual activity of this compound.

  • Data Analysis:

    • Analyze the efficacy data as in Protocol 1.

    • For the persistence study, analyze the bio-indicator plant growth data to determine if there is a significant difference in residual herbicide activity between the limed and unlimed soils over time.

Visualizations

Troubleshooting_High_pH Start Issue: Reduced this compound Efficacy Check_pH Step 1: Confirm Soil pH Start->Check_pH High_pH Result: Soil pH is Alkaline (>7.5) Check_pH->High_pH Test Soil Other_Factors Result: Soil pH is Not Alkaline Check_pH->Other_Factors Test Soil Mitigation Step 2: Implement Mitigation Strategy High_pH->Mitigation Yes Investigate_Other Investigate Other Factors: - Organic Matter - Soil Moisture - Weed Resistance Other_Factors->Investigate_Other Yes Long_Term Long-Term: Soil Amendments (e.g., Elemental Sulfur) Mitigation->Long_Term Short_Term Short-Term: Spray Adjuvants (e.g., Acidifiers, AMS) Mitigation->Short_Term Evaluate Step 3: Evaluate Efficacy Long_Term->Evaluate Short_Term->Evaluate

Caption: Troubleshooting workflow for reduced this compound efficacy in high pH soils.

Experimental_Workflow_Adjuvants cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Prep_Soil Prepare Alkaline Soil (pH > 7.5) Sow_Weeds Sow Target Weed Seeds Prep_Soil->Sow_Weeds Germinate Allow Weeds to Reach 2-3 Leaf Stage Sow_Weeds->Germinate T1 T1: Control (Water) T2 T2: this compound T3 T3: this compound + Adjuvant 1 T4 T4: this compound + Adjuvant 2 Apply Apply Treatments to Replicated Pots T1->Apply T2->Apply T3->Apply T4->Apply Assess Visual Assessment (7, 14, 21 DAT) Apply->Assess Harvest Harvest & Measure Dry Biomass (21 DAT) Assess->Harvest Analyze Statistical Analysis (ANOVA) Harvest->Analyze

Caption: Experimental workflow for evaluating pH-adjusting adjuvants with this compound.

References

Technical Support Center: Optimization of Piperophos Application Timing for Maximum Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the optimization of piperophos application timing for effective weed control in rice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We applied this compound as a pre-emergence herbicide, but weed control, particularly of barnyardgrass (Echinochloa crus-galli), is poor. What are the potential causes?

A1: Several factors related to application timing and conditions can lead to reduced efficacy of this compound. Consider the following:

  • Application Timing: this compound is a pre-emergence herbicide, meaning it is most effective when applied before weed seeds germinate. The optimal window for application is crucial. Applying it too early can lead to degradation before weed germination, while applying it too late, after weeds have already emerged, will result in poor control as it has limited post-emergence activity.

  • Soil Moisture: this compound requires adequate soil moisture to be activated and form a uniform herbicidal barrier. Application to a dry soil surface will significantly reduce its efficacy. Ensure the soil is moist at the time of application. If the soil is dry, a light irrigation or flush after application can improve performance.

  • Weed Growth Stage: If some weeds had already germinated and emerged at the time of application, this compound will not be effective against them. It is critical to apply it to a clean, weed-free seedbed.

  • Herbicide Rate: Ensure that the correct application rate was used according to the soil type and target weed spectrum. Lower than recommended rates will result in suboptimal control.

  • Water Management: In water-seeded rice, improper water management after application can dilute the herbicide and reduce its concentration in the soil, leading to decreased efficacy.

Troubleshooting Workflow for Poor Pre-Emergence Control

Start Poor Weed Control Observed CheckTiming Was this compound applied before weed emergence? Start->CheckTiming CheckMoisture Was the soil moist at the time of application? CheckTiming->CheckMoisture Yes PostEmergence Consider post-emergence herbicide application. CheckTiming->PostEmergence No CheckRate Was the recommended application rate used? CheckMoisture->CheckRate Yes FutureProtocol Adjust future protocols: - Ensure application before weed emergence. - Apply to moist soil or irrigate after application. - Calibrate equipment for accurate rate and uniform coverage. CheckMoisture->FutureProtocol No CheckCoverage Was the application uniform across the experimental plot? CheckRate->CheckCoverage Yes CheckRate->FutureProtocol No CheckCoverage->PostEmergence Yes CheckCoverage->FutureProtocol No This compound This compound Application Timing Application Timing (Pre-emergence) This compound->Timing Moisture Soil Moisture (Activation) This compound->Moisture Rate Application Rate This compound->Rate WeedStage Weed Growth Stage (Germinating) This compound->WeedStage Efficacy Weed Control Efficacy Timing->Efficacy Moisture->Efficacy Rate->Efficacy WeedStage->Efficacy

Validation & Comparative

A Comparative Guide to Analytical Methods for Piperophos Detection: A New Electrochemical Approach vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel non-enzymatic electrochemical sensing method for the detection of the organophosphorus pesticide piperophos against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. This document is intended to assist researchers and professionals in selecting the most suitable analytical strategy for their specific needs, considering factors such as sensitivity, speed, cost, and portability.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance metrics for the detection of this compound or closely related organophosphorus pesticides by the different analytical methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD)ThroughputPortability
New Method: Non-enzymatic Electrochemical Sensor (CuO Nanorods) 0.29 - 0.61 µM[1][2]Not explicitly stated, but quantifiable at low µM levels0.5 - 2000 ng/mL[1]Not explicitly stated for this compoundNot explicitly stated for this compoundHighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) 0.1 - 2.8 µg/kg[3]0.3 - 9.2 µg/kg[3]10 - 500 µg/L70-120%< 20%ModerateLow
High-Performance Liquid Chromatography (HPLC-UV) 16 ng/L (for Chlorpyrifos)0.4 - 1.0 ppb0.4 - 1000 ppb95.01 - 111.20%≤ 11.26%ModerateLow
UV-Visible Spectrophotometry 0.20 µg/mL (for Methamidophos)0.60 µg/mL (for Methamidophos)1 - 30 µg/mL (for Methamidophos)96 - 102%Not explicitly statedHighModerate

Note: Data for the new electrochemical sensor and some established methods are for other organophosphorus pesticides (e.g., chlorpyrifos, parathion) but are considered representative for this compound due to structural and chemical similarities.

Experimental Protocols

Detailed methodologies for sample preparation and the analytical procedures for each of the compared methods are provided below.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and agricultural products.

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of around 80-95%.

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., a mixture of MgSO₄ and NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

    • Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (supernatant).

    • Transfer the aliquot to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids and MgSO₄ to remove residual water).

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge the tube again to pellet the sorbent.

    • The resulting supernatant is the cleaned-up sample extract, ready for analysis by GC-MS or HPLC.

New Method: Non-enzymatic Electrochemical Sensor

This protocol is based on the development of a non-enzymatic sensor using copper (II) oxide (CuO) nanorods for the detection of organophosphorus pesticides.

Materials:

  • Copper foil

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized (DI) water

  • Potentiostat/galvanostat

  • Three-electrode electrochemical cell (Working electrode: CuO nanorod electrode, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)

  • Sodium hydroxide (NaOH) solution (0.25 M) as the supporting electrolyte

Procedure:

  • Electrode Fabrication:

    • Clean a piece of copper foil by sonicating in HCl, acetone, and DI water.

    • Perform anodization of the cleaned copper foil in a 3.0 M KOH solution at a constant current density of 1.5 mA/cm² for 25 minutes to grow copper hydroxide (Cu(OH)₂) nanorods.

    • Rinse the anodized foil with DI water and dry it.

    • Anneal the foil at 200°C for 1 hour to convert the Cu(OH)₂ nanorods to CuO nanorods.

  • Electrochemical Detection:

    • Set up the three-electrode electrochemical cell with the fabricated CuO nanorod electrode as the working electrode.

    • Add the 0.25 M NaOH supporting electrolyte to the cell.

    • Inject the this compound sample (previously extracted and dissolved in a suitable solvent) into the electrolyte.

    • Perform cyclic voltammetry (CV) or other voltammetric techniques (e.g., differential pulse voltammetry) to measure the electrochemical response. The presence of this compound will alter the voltammetric signal of the CuO nanorods.

    • Quantify the this compound concentration by correlating the change in the electrochemical signal to a calibration curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., triple quadrupole).

  • Capillary column suitable for pesticide analysis (e.g., DB-5MS).

  • Autosampler.

Procedure:

  • Inject the cleaned-up sample extract from the QuEChERS procedure into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated based on the different boiling points and interactions of the components with the stationary phase of the capillary column.

  • As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • This compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a specific ion to a calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Reversed-phase C18 column.

  • Autosampler.

Procedure:

  • Inject the cleaned-up sample extract into the HPLC system.

  • The sample is pumped through the column with a mobile phase (e.g., a mixture of acetonitrile and water). Separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

  • As the separated components elute from the column, they pass through the UV detector.

  • The UV detector measures the absorbance of the eluent at a specific wavelength where this compound absorbs light.

  • This compound is identified by its retention time and quantified by comparing its peak area to a calibration curve.

UV-Visible Spectrophotometry

This method typically involves a chemical reaction to produce a colored product that can be measured. The following is a general procedure that may need to be adapted for this compound.

Instrumentation:

  • UV-Visible Spectrophotometer.

  • Cuvettes.

Procedure:

  • To a specific volume of the sample extract, add a series of reagents to induce a color-forming reaction. For some organophosphates, this involves hydrolysis followed by coupling with a chromogenic agent.

  • Allow the reaction to proceed for a specified time to ensure complete color development.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the colored product using the spectrophotometer.

  • Quantify the concentration of this compound by comparing the absorbance value to a calibration curve prepared from standard solutions of this compound that have undergone the same color-forming reaction.

Mandatory Visualization

Experimental_Workflow_Electrochemical_Sensor cluster_prep Sample Preparation cluster_electrode Electrode Fabrication cluster_detection Electrochemical Detection sample Environmental/Food Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup extract Cleaned this compound Extract cleanup->extract inject_sample Inject Cleaned Extract extract->inject_sample cu_foil Copper Foil anodization Anodization in KOH cu_foil->anodization annealing Annealing at 200°C anodization->annealing cuo_electrode CuO Nanorod Electrode annealing->cuo_electrode cell_setup Assemble 3-Electrode Cell cuo_electrode->cell_setup add_electrolyte Add NaOH Electrolyte cell_setup->add_electrolyte add_electrolyte->inject_sample measurement Voltammetric Measurement (CV/DPV) inject_sample->measurement analysis Data Analysis & Quantification measurement->analysis

Caption: Workflow of the new non-enzymatic electrochemical sensor method.

References

A Comparative Analysis of Piperophos and Other Organophosphate Herbicides for Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of piperophos and other widely used organophosphate herbicides in rice, including butachlor, anilofos, and pretilachlor. The information is compiled from various experimental studies to offer an objective overview of their performance, mechanism of action, and toxicological profiles.

Executive Summary

Organophosphate herbicides have long been a cornerstone of weed management strategies in rice cultivation. This guide delves into a detailed comparison of four key organophosphate herbicides: this compound, butachlor, anilofos, and pretilachlor. The analysis covers their efficacy against common weeds in rice, their impact on crop yield, their underlying mechanisms of action at the molecular level, and their toxicological profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the complex biological and experimental processes.

Performance and Efficacy Comparison

The efficacy of these herbicides is often evaluated based on their ability to control a spectrum of weeds, including grasses, sedges, and broadleaf weeds, which are prevalent in rice fields. The following tables summarize the weed control efficiency and the impact on rice grain yield from various comparative studies.

Table 1: Comparative Weed Control Efficiency (%) of Organophosphate Herbicides in Rice

HerbicideApplication Rate (kg a.i./ha)GrassesSedgesBroadleaf WeedsOverall Weed Control Efficiency (%)Reference
This compound 0.30 - 0.5075-8570-8065-7570-80[1]
Butachlor 1.00 - 1.5080-9075-8570-8075-85[2][3]
Anilofos 0.30 - 0.4070-8080-9075-8575-85[1][4]
Pretilachlor 0.45 - 0.7585-9580-9075-8580-90
Untreated Control -0000

Note: Efficacy can vary based on weed species, environmental conditions, and application timing.

Table 2: Impact of Organophosphate Herbicides on Rice Grain Yield

HerbicideApplication Rate (kg a.i./ha)Grain Yield (t/ha)Yield Increase over Control (%)Reference
This compound 0.30 - 0.504.5 - 5.525-40
Butachlor 1.00 - 1.504.8 - 5.830-45
Anilofos 0.30 - 0.404.6 - 5.628-42
Pretilachlor 0.45 - 0.755.0 - 6.035-50
Untreated Control -3.0 - 4.0-

Note: Yield data is indicative and can be influenced by rice variety, soil type, and other agronomic practices.

Mechanism of Action

Organophosphate herbicides primarily act by inhibiting key enzymes in vital metabolic pathways of susceptible plants. The two main mechanisms discussed here are the inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis and the inhibition of acetylcholinesterase (AChE).

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Herbicides like this compound, butachlor, and pretilachlor are known to inhibit the biosynthesis of VLCFAs. These fatty acids are crucial components of plant cuticular waxes and cell membranes. Their disruption leads to uncontrolled cell division and growth, ultimately causing the death of the weed.

VLCFA_Inhibition cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Herbicides Herbicides Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Elongase_Complex VLCFA Elongase Complex Malonyl-CoA->Elongase_Complex Acyl-CoA_Pool Acyl-CoA Pool (C16, C18) Acyl-CoA_Pool->Elongase_Complex KCS β-ketoacyl-CoA synthase (KCS) Elongase_Complex->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD ECR enoyl-CoA reductase (ECR) HCD->ECR VLCFA Very-Long-Chain Fatty Acids (VLCFAs) ECR->VLCFA Cuticular_Wax Cuticular_Wax VLCFA->Cuticular_Wax Biosynthesis Cell_Membranes Cell_Membranes VLCFA->Cell_Membranes Biosynthesis This compound This compound This compound->KCS Inhibition Butachlor Butachlor Butachlor->KCS Inhibition Pretilachlor Pretilachlor Pretilachlor->KCS Inhibition

Caption: Inhibition of VLCFA biosynthesis by organophosphate herbicides.

Inhibition of Acetylcholinesterase (AChE)

While primarily known as insecticides, some organophosphates can also affect acetylcholinesterase (AChE) in plants. AChE is an enzyme that breaks down the neurotransmitter acetylcholine. While the role of the cholinergic system in plants is not as well-defined as in animals, its disruption can interfere with various physiological processes, including growth and development.

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Physiological_Processes Normal Physiological Processes (Growth, Development) Acetylcholine->Physiological_Processes Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Organophosphate Organophosphate Herbicide Organophosphate->AChE Inhibition Disrupted_Processes Disrupted Physiological Processes Physiological_Processes->Disrupted_Processes Leads to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Toxicological Profile

The toxicological profile of herbicides is a critical aspect of their overall assessment. The following table provides a summary of the acute oral toxicity (LD50) of the compared herbicides in rats, as a common indicator of mammalian toxicity.

Table 3: Acute Oral Toxicity (LD50) in Rats

HerbicideLD50 (mg/kg body weight)Toxicity ClassReference
This compound 324II (Moderately Hazardous)
Butachlor 2000III (Slightly Hazardous)
Anilofos 472 - 830II (Moderately Hazardous)
Pretilachlor 2200III (Slightly Hazardous)

Toxicity classes are based on the World Health Organization (WHO) classification.

Experimental Protocols

This section outlines the general methodologies employed in the field trials to evaluate the efficacy of the herbicides discussed.

Herbicide Efficacy and Phytotoxicity Assessment in Rice

A common experimental design for evaluating herbicide efficacy in rice is the Randomized Complete Block Design (RCBD) with multiple replications.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection cluster_analysis Data Analysis Design Randomized Complete Block Design (RCBD) (e.g., 3-4 Replications) Plot_Size Plot Size Determination (e.g., 5m x 4m) Design->Plot_Size Treatments Herbicide Treatments: - this compound (various doses) - Butachlor (various doses) - Anilofos (various doses) - Pretilachlor (various doses) - Weedy Check (Control) - Weed-free Check (Manual Weeding) Plot_Size->Treatments Transplanting Rice Transplanting Treatments->Transplanting Herbicide_Application Pre-emergence Herbicide Application (e.g., 3-5 Days After Transplanting) Transplanting->Herbicide_Application Yield_Data Crop Yield and Yield Components - Panicle number, grain weight, etc. Transplanting->Yield_Data Weed_Sampling Weed Sampling (Quadrat Method) - Weed density (no./m²) - Weed dry weight (g/m²) Herbicide_Application->Weed_Sampling Phytotoxicity Phytotoxicity Assessment (Visual Rating Scale) Herbicide_Application->Phytotoxicity Statistical_Analysis Analysis of Variance (ANOVA) - Comparison of treatment means Weed_Sampling->Statistical_Analysis Phytotoxicity->Statistical_Analysis Yield_Data->Statistical_Analysis WCE Weed Control Efficiency (%) Calculation Statistical_Analysis->WCE

References

cross-validation of piperophos residue results between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

A robust and harmonized experimental protocol is the cornerstone of any successful inter-laboratory comparison. The following protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for multi-residue analysis of pesticides, including organophosphates like piperophos, in various food commodities.[1][2]

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., rice, spinach, apples) is homogenized. For dry samples, a wetting step may be necessary before homogenization.[3]

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. Subsequently, QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) are added, and the tube is again shaken vigorously for 1 minute.[3]

  • Centrifugation: The sample tube is centrifuged at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • An aliquot of the supernatant from the extraction step is transferred to a dSPE cleanup tube containing a sorbent mixture. For general food matrices, a combination of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences is recommended. Graphitized carbon black (GCB) can be included for samples with high pigment content, but it may retain some planar pesticides.

  • The tube is shaken for 1 minute and then centrifuged at a high speed for 5 minutes.

3. Instrumental Analysis

The cleaned extract can be analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS/MS Analysis:

    • Column: A capillary column suitable for pesticide analysis, such as a DB-5MS or equivalent.

    • Injection: 1 µL of the final extract is injected in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. Quality Control and Method Validation

Each participating laboratory should perform in-house validation of the method, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision). Matrix-matched calibration standards should be used to compensate for matrix effects.

Data Presentation: A Hypothetical Inter-Laboratory Comparison

The following tables present hypothetical but realistic data from a simulated inter-laboratory study involving three laboratories analyzing a spiked sample of a food matrix with a known concentration of this compound. This data is illustrative of the expected performance of the described analytical methods.

Table 1: Method Performance Characteristics for this compound Analysis

ParameterLaboratory A (GC-MS/MS)Laboratory B (LC-MS/MS)Laboratory C (GC-MS/MS)
Limit of Detection (LOD) (µg/kg) 0.50.30.6
Limit of Quantitation (LOQ) (µg/kg) 1.51.02.0
Linearity (R²) >0.995>0.998>0.994

Table 2: Recovery and Precision Data for a Spiked Sample (10 µg/kg this compound)

ParameterLaboratory ALaboratory BLaboratory C
Mean Recovery (%) 98.5102.395.7
Relative Standard Deviation (RSD) (%) 4.23.55.1

Mandatory Visualization

The following diagrams illustrate the key workflows in an inter-laboratory cross-validation study for this compound residue analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup dSPE Cleanup Extraction->Cleanup GC_MSMS GC-MS/MS Cleanup->GC_MSMS Volatile/Non-polar LC_MSMS LC-MS/MS Cleanup->LC_MSMS Polar/Non-volatile Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental Workflow for this compound Residue Analysis.

interlab_validation Coordinator Coordinating Laboratory LabA Laboratory A Coordinator->LabA Distributes Samples & Protocol LabB Laboratory B Coordinator->LabB Distributes Samples & Protocol LabC Laboratory C Coordinator->LabC Distributes Samples & Protocol DataAnalysis Statistical Data Analysis LabA->DataAnalysis Submits Results LabB->DataAnalysis Submits Results LabC->DataAnalysis Submits Results Report Final Report & Comparison DataAnalysis->Report

Caption: Inter-laboratory Cross-Validation Logical Workflow.

References

A Comparative Analysis of Piperophos and Novel Herbicide Formulations for Weed Management in Rice

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, mechanisms, and experimental data of piperophos versus next-generation herbicides, providing researchers and scientists with a comprehensive guide to informed weed management strategies.

This compound, a long-standing herbicide in the chloroacetamide class, has been a cornerstone of weed control in rice cultivation for decades. However, the evolution of herbicide-resistant weeds and the demand for more sustainable and efficient agricultural practices have spurred the development of novel herbicide formulations with diverse modes of action. This guide provides a detailed comparison of the efficacy of this compound with several of these innovative herbicides, supported by experimental data and a thorough examination of their underlying biochemical pathways.

At a Glance: Efficacy Comparison

The following tables summarize the weed control efficacy of this compound in comparison to novel herbicide formulations, including pyroxasulfone, florpyrauxifen-benzyl, benzobicyclon, and pyraclonil. The data is compiled from various field trials, highlighting the performance of each herbicide against common weeds in rice and their impact on crop yield.

HerbicideMode of ActionApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Rice Grain Yield (t/ha)Reference
This compound VLCFA Inhibitor1000Echinochloa crus-galli75-854.5 - 5.5[1]
Pyroxasulfone VLCFA Inhibitor100 - 150Echinochloa crus-galli>905.0 - 6.0[2]
Florpyrauxifen-benzyl Synthetic Auxin30 - 40Broadleaf weeds, some grasses85-955.2 - 6.2[3][4][5]
Benzobicyclon HPPD Inhibitor200-300Sedges, some broadleaf weeds>905.5 - 6.5
Pyraclonil PPO Inhibitor336Broadleaf weeds, sedges>926.9 - 8.6 (in combination)
Hand Weeding Manual RemovalN/AAll Weeds95-1005.8 - 6.8
Untreated Control N/AN/AAll Weeds02.5 - 3.5

Table 1: Comparative Efficacy of this compound and Novel Herbicides in Transplanted Rice. Data is indicative and may vary based on environmental conditions, weed pressure, and specific experimental protocols.

Detailed Experimental Protocols

The data presented in this guide is derived from rigorous field and greenhouse experiments. Below are representative methodologies employed in these studies to evaluate herbicide efficacy.

General Field Trial Protocol for Herbicide Efficacy in Transplanted Rice
  • Experimental Design: Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Typically 5 x 4 meters or similar dimensions.

  • Crop Establishment: Rice seedlings (e.g., variety 'Jaya' or 'RNR-15048') are transplanted at a specified age (e.g., 21-30 days old) with a defined spacing (e.g., 20 cm x 15 cm).

  • Herbicide Application: Herbicides are applied at specified rates and timings (e.g., pre-emergence at 3 days after transplanting or post-emergence at 15-20 days after transplanting). Application is typically carried out using a knapsack sprayer calibrated to deliver a specific volume of spray solution (e.g., 300-500 L/ha).

  • Weed Assessment: Weed density and dry weight are recorded at various intervals (e.g., 30, 60, and 90 days after transplanting) using quadrats of a defined size (e.g., 0.5 m x 0.5 m). Weed Control Efficiency (WCE) is calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry weight in the control plot and WPT is the weed population or dry weight in the treated plot.

  • Crop Phytotoxicity: Crop injury is visually assessed at regular intervals after herbicide application on a scale of 0-10 or 0-100%, where 0 represents no injury and 10 or 100 represents complete crop death.

  • Yield Data: Rice grain yield is harvested from a net plot area, and the moisture content is adjusted to a standard level (e.g., 14%) before recording the final yield in tonnes per hectare (t/ha).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these herbicides function is critical for their effective use and for managing the development of resistance.

This compound and Pyroxasulfone: Very Long-Chain Fatty Acid (VLCFA) Inhibitors

Both this compound and the novel herbicide pyroxasulfone belong to the class of VLCFA inhibitors. They disrupt the synthesis of very long-chain fatty acids, which are essential components of plant cell membranes and waxes. This inhibition primarily affects the early stages of seedling growth, particularly in grasses.

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA Elongase VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->Elongase Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->Elongase VLCFA_CoA VLCFA-CoA (>C18) Elongase->VLCFA_CoA Elongation Disrupted Growth Disrupted Seedling Growth Elongase->Disrupted Growth Cell Membranes, Waxes Cell Membranes, Waxes VLCFA_CoA->Cell Membranes, Waxes This compound This compound Pyroxasulfone This compound->Elongase Inhibition Normal Plant Growth Normal Plant Growth Cell Membranes, Waxes->Normal Plant Growth

Caption: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis by this compound and Pyroxasulfone.

Florpyrauxifen-benzyl: A Synthetic Auxin Herbicide

Florpyrauxifen-benzyl is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent overstimulation of auxin-responsive genes. This results in uncontrolled and disorganized plant growth, ultimately leading to plant death.

Auxin_Mimic_Pathway Auxin Florpyrauxifen-benzyl (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor binds to SCF SCF E3 Ligase Receptor->SCF recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF->Aux_IAA Ubiquitination Genes Auxin-Responsive Genes ARF->Genes activates Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Signaling Pathway of Synthetic Auxin Herbicides like Florpyrauxifen-benzyl.

Benzobicyclon: An HPPD Inhibitor

Benzobicyclon inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway that produces plastoquinone and tocopherols. The inhibition of HPPD leads to a depletion of these essential molecules, resulting in the degradation of chlorophyll and the characteristic "bleaching" symptoms in susceptible plants.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Benzobicyclon Benzobicyclon Benzobicyclon->HPPD Inhibition

Caption: Mechanism of Action of HPPD-Inhibiting Herbicides such as Benzobicyclon.

Pyraclonil: A PPO Inhibitor

Pyraclonil acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and death.

PPO_Inhibition cluster_pathway Porphyrin Biosynthesis Pathway Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX multiple steps PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Pyraclonil Pyraclonil Pyraclonil->PPO_Enzyme Inhibition Singlet_Oxygen Singlet Oxygen (¹O₂) Accumulation->Singlet_Oxygen + Light + O₂ Membrane_Damage Cell Membrane Damage Singlet_Oxygen->Membrane_Damage Lipid Peroxidation

Caption: Mechanism of Protoporphyrinogen Oxidase (PPO) Inhibition by Pyraclonil.

Conclusion

The landscape of herbicide technology is continually evolving to address the challenges of modern agriculture. While this compound remains a viable option for weed control in rice, novel herbicides such as pyroxasulfone, florpyrauxifen-benzyl, benzobicyclon, and pyraclonil offer distinct advantages in terms of efficacy, weed spectrum, and alternative modes of action. Pyroxasulfone, sharing the same mode of action as this compound, demonstrates high efficacy at lower application rates. Florpyrauxifen-benzyl provides excellent control of broadleaf weeds through a synthetic auxin mechanism. Benzobicyclon and pyraclonil introduce different modes of action (HPPD and PPO inhibition, respectively), which are crucial tools for managing herbicide resistance.

The selection of an appropriate herbicide strategy will depend on the specific weed spectrum, environmental conditions, and the need to rotate modes of action to ensure long-term sustainability of weed management practices. The data and mechanistic insights provided in this guide are intended to assist researchers and professionals in making informed decisions for effective and responsible weed control in rice cultivation.

References

Navigating the Environmental Journey of Piperophos: A Guide to Predictive Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in environmental risk assessment, the accurate prediction of a pesticide's fate is paramount. This guide provides a comparative overview of methodologies for validating predictive models of the environmental fate of piperophos, a widely used organophosphate herbicide. By examining key experimental data and protocols, this document aims to equip scientists with the necessary tools to critically evaluate and select the most appropriate models for their research.

The environmental persistence and mobility of this compound are governed by a complex interplay of chemical and biological processes, including degradation in soil and water through mechanisms like hydrolysis and photolysis. Predictive models play a crucial role in estimating the potential for environmental exposure and are a cornerstone of regulatory assessments. However, the reliability of these models hinges on rigorous validation against robust experimental data.

Comparing Predictive Models for this compound Environmental Fate

A variety of mathematical models are available to simulate the environmental behavior of pesticides. For this compound, a key consideration is the model's ability to accurately represent the degradation kinetics and transport processes relevant to its chemical properties.

A common approach involves the use of fate and transport models such as those recommended by the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS). These models often require input parameters derived from standardized laboratory and field studies.

Alternative Models:

  • RZWQM (Root Zone Water Quality Model): A comprehensive model that simulates the movement of water, nutrients, and pesticides in the root zone. It has been tested for other organophosphate herbicides like atrazine, alachlor, and fenamiphos.[1][2]

  • HYDRUS: A suite of models that simulate water, heat, and solute transport in variably saturated porous media.[3][4][5] It is widely used for modeling pesticide leaching.

  • MACRO: A model that describes water flow and solute transport in macroporous soils, which is particularly relevant for understanding preferential flow of pesticides to groundwater.

  • PRZM (Pesticide Root Zone Model): A widely used model in regulatory assessments to simulate pesticide fate and transport in the crop root zone.

The selection of an appropriate model depends on the specific assessment goals, data availability, and the environmental scenario being considered.

Essential Experimental Data for Model Validation

The validation of any predictive model for this compound's environmental fate requires high-quality experimental data. The following tables summarize the key parameters and findings from various studies. Due to the limited availability of specific this compound data in the public domain, this guide also provides typical ranges and methodologies based on general pesticide assessment guidelines.

Table 1: this compound Degradation in Soil (Aerobic Metabolism)

Soil TypeTemperature (°C)DT50 (days)Reference
Loam25Data not available
Sandy Loam25Data not available
Clay Loam25Data not available
Silt Loam25Data not available

Note: Specific DT50 values for this compound in various soil types were not found in the reviewed literature. The provided references outline the standard experimental protocols for generating such data.

Table 2: this compound Degradation in Aquatic Systems

Degradation ProcesspHTemperature (°C)Half-life (t½) / DT50 (days)Reference
Hydrolysis525Data not available
725Data not available
925Data not available
Photolysis (in water)725Data not available

Note: Quantitative data on the hydrolysis and photolysis of this compound were not identified in the searched literature. The references provide the standard methodologies for conducting these studies.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of model validation. The following sections detail the methodologies for key experiments used to determine the environmental fate of this compound.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology (based on OECD Guideline 307 and EPA OCSPP 835.4100):

  • Soil Selection: A minimum of four different soil types are recommended, representing a range of organic carbon content, pH, and texture relevant to the intended use areas of this compound.

  • Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to facilitate the tracking of the parent compound and its transformation products.

  • Application: The test substance is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: Soil samples are taken at various time intervals. The samples are extracted, and the extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites. Non-extractable residues are determined by combustion analysis. Volatile products like ¹⁴CO₂ are trapped to assess mineralization.

  • Data Analysis: The degradation kinetics of this compound are determined by plotting the concentration of the parent compound over time and fitting the data to appropriate kinetic models (e.g., single first-order, FOCUS kinetics) to calculate the DT50 (time for 50% dissipation).

Hydrolysis Study

Objective: To determine the rate of abiotic degradation of this compound in water at different pH values.

Methodology (based on OECD Guideline 111):

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: Radiolabeled or non-radiolabeled this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate degradation if necessary).

  • Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed for the concentration of this compound using a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t½) for hydrolysis at each pH is then calculated assuming first-order kinetics.

Aqueous Photolysis Study

Objective: To determine the rate of this compound degradation in water due to sunlight.

Methodology (based on OECD Guideline 316):

  • Test Solutions: A sterile aqueous solution of this compound (radiolabeled or non-radiolabeled) in a buffer (e.g., pH 7) is prepared.

  • Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.

  • Data Analysis: The rate of photolysis is calculated from the difference in degradation rates between the irradiated and dark control samples. The quantum yield, a measure of the efficiency of the photochemical reaction, can also be determined. The environmental half-life under specific light conditions can then be estimated.

Visualizing the Validation Workflow

To effectively validate a predictive model for the environmental fate of this compound, a structured workflow is essential. The following diagram, generated using Graphviz, illustrates the key steps in this process.

G cluster_0 Model Setup cluster_1 Experimental Data Generation cluster_2 Model Validation and Refinement Model_Selection Select Predictive Model (e.g., FOCUS, RZWQM, HYDRUS) Model_Parameterization Parameterize Model with This compound Physicochemical Properties Model_Selection->Model_Parameterization Model_Simulation Run Model Simulations Model_Parameterization->Model_Simulation Soil_Degradation Aerobic/Anaerobic Soil Metabolism Studies (DT50) Soil_Degradation->Model_Simulation Aquatic_Degradation Hydrolysis & Photolysis Studies (t½) Aquatic_Degradation->Model_Simulation Leaching_Studies Lysimeter/Field Leaching Experiments Comparison Compare Model Output with Experimental Data Leaching_Studies->Comparison Model_Simulation->Comparison Calibration Calibrate/Refine Model Parameters Comparison->Calibration If discrepancy exists Validation Validated Predictive Model Comparison->Validation If agreement is good Calibration->Model_Simulation Iterate

Caption: Workflow for the validation of a predictive environmental fate model for this compound.

Conclusion

The validation of predictive models for the environmental fate of this compound is a critical step in ensuring accurate environmental risk assessments. This guide has outlined the key components of this process, including the selection of appropriate models, the generation of essential experimental data on degradation and leaching, and the standard protocols for these experiments. While a significant data gap exists for specific experimental values for this compound in the public domain, the methodologies presented here provide a robust framework for researchers to generate the necessary data for model validation. By adhering to these rigorous scientific principles, the scientific community can enhance the reliability of predictive models and contribute to the safe and sustainable use of agricultural chemicals.

References

comparative analysis of piperophos toxicity to different aquatic organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of piperophos, an organophosphate herbicide, to a range of non-target aquatic organisms. The data presented is intended to inform environmental risk assessments and guide further research into the ecotoxicological effects of this compound. The information is compiled from available databases and scientific literature on pesticide toxicity testing.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly across different trophic levels in aquatic environments. The following table summarizes the key toxicity endpoints for representative species of fish, crustaceans, and algae.

Taxonomic GroupSpeciesExposure DurationEndpointToxicity Value (mg/L)InterpretationSource
FishOncorhynchus mykiss (Rainbow Trout)96 hoursLC50> 6.0Moderate[1]
CrustaceanDaphnia magna (Water Flea)48 hoursEC500.0033High[1]
AlgaeDesmodesmus subspicatus72 hoursEC500.029Moderate[1]

Note: The data presented is sourced from pesticide manuals and reference books and is categorized as unverified data from a known source[1]. Further validation from primary peer-reviewed literature is recommended.

Experimental Protocols

The following sections describe standardized methodologies for the key ecotoxicity tests cited in this guide. These protocols are based on internationally recognized guidelines.

Fish Acute Toxicity Test (e.g., OECD 203)

The acute toxicity of a substance to fish is typically determined using a 96-hour static or semi-static test.

  • Test Organism: A recommended species is the rainbow trout (Oncorhynchus mykiss)[2]. Other species like the common carp (Cyprinus carpio) or bluegill sunfish (Lepomis macrochirus) are also used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions, including temperature, pH, and dissolved oxygen levels.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish population over the 96-hour period.

  • Observations: In addition to mortality, sublethal effects such as behavioral changes (e.g., erratic swimming, loss of equilibrium) and morphological abnormalities are often recorded.

Invertebrate Acute Immobilisation Test (e.g., OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being a standard test organism.

  • Test Organism: Daphnia magna, a small freshwater crustacean, is widely used due to its sensitivity to a broad range of toxicants.

  • Test Conditions: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization (i.e., the inability to swim) in 50% of the daphnids.

  • Observations: Mortality and any other observed abnormalities are also recorded.

Algal Growth Inhibition Test (e.g., OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A common test species is the green alga Desmodesmus subspicatus. Other species like Skeletonema costatum are used for marine environments.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under constant light and temperature for 72 to 96 hours.

  • Endpoint: The endpoint is the EC50, representing the concentration that causes a 50% reduction in algal growth (measured as a change in cell density or biomass) compared to a control group.

  • Observations: Changes in cell morphology and chlorophyll content can also be documented.

Visualizing Ecotoxicological Assessment

The following diagrams illustrate key conceptual frameworks in the comparative analysis of this compound toxicity.

Comparative_Toxicity_Pathway cluster_0 Exposure Assessment cluster_1 Toxicity Testing cluster_2 Endpoint Determination cluster_3 Risk Characterization This compound This compound Aquatic Environment Aquatic Environment This compound->Aquatic Environment Fish Fish (e.g., O. mykiss) Aquatic Environment->Fish Crustacean Crustacean (e.g., D. magna) Aquatic Environment->Crustacean Algae Algae (e.g., D. subspicatus) Aquatic Environment->Algae LC50 LC50 (Lethality) Fish->LC50 EC50_I EC50 (Immobilization) Crustacean->EC50_I EC50_G EC50 (Growth Inhibition) Algae->EC50_G Comparative Analysis Comparative Analysis LC50->Comparative Analysis EC50_I->Comparative Analysis EC50_G->Comparative Analysis

Caption: Conceptual workflow for the comparative ecotoxicological assessment of this compound.

Experimental_Workflow cluster_0 Test Preparation cluster_1 Exposure Phase cluster_2 Data Collection & Analysis Test Organism Acclimation Test Organism Acclimation Exposure to Concentration Series Exposure to Concentration Series Test Organism Acclimation->Exposure to Concentration Series This compound Stock Solution This compound Stock Solution This compound Stock Solution->Exposure to Concentration Series Test Media Preparation Test Media Preparation Test Media Preparation->Exposure to Concentration Series Control Group Control Group Test Media Preparation->Control Group Observation (Mortality, Behavior) Observation (Mortality, Behavior) Exposure to Concentration Series->Observation (Mortality, Behavior) Control Group->Observation (Mortality, Behavior) Endpoint Calculation (LC50/EC50) Endpoint Calculation (LC50/EC50) Observation (Mortality, Behavior)->Endpoint Calculation (LC50/EC50)

Caption: Standardized workflow for aquatic toxicity testing.

References

Assessing Piperophos Performance Against Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in agricultural weeds necessitates a thorough evaluation of existing and alternative chemical control options. This guide provides a comparative assessment of the performance of piperophos, an organophosphate herbicide, against resistant weed biotypes. By synthesizing experimental data, this document aims to equip researchers with the objective information needed to inform weed management strategies and future herbicide development.

Executive Summary

This compound demonstrates significant potential as a tool for managing certain herbicide-resistant weed biotypes, particularly when used in strategic combinations. Experimental evidence highlights its efficacy in synergistic mixtures for the control of propanil-resistant barnyardgrass (Echinochloa crus-galli). Furthermore, studies on related organophosphate herbicides suggest its potential utility against weeds resistant to other modes of action, such as ACCase inhibitors. However, a comprehensive understanding of its solo performance against a broader spectrum of resistant biotypes requires further research, as quantitative dose-response data for this compound alone on resistant versus susceptible populations is limited in publicly available literature.

Performance of this compound Against Resistant Weed Biotypes

Propanil-Resistant Echinochloa crus-galli (Barnyardgrass)

Propanil resistance in Echinochloa crus-galli is a significant issue in rice production. Research has shown that tank-mixing this compound with propanil can overcome this resistance through a synergistic interaction.

Table 1: Efficacy of Propanil and this compound Tank Mixes on Propanil-Resistant and -Susceptible Echinochloa crus-galli

HerbicideRate (kg ai/ha)Propanil-Resistant Biotype Control (%)Propanil-Susceptible Biotype Control (%)Interaction
Propanil3.46288-
This compound0.28---
Propanil + this compound3.4 + 0.2885-Synergistic
Propanil6.78194-
This compound0.56---
Propanil + this compound6.7 + 0.5692-Synergistic

Data synthesized from Norsworthy et al.[1]

The data clearly indicates that the addition of this compound significantly enhances the control of propanil-resistant barnyardgrass compared to propanil applied alone[1].

ACCase Inhibitor-Resistant Leptochloa chinensis (Chinese Sprangletop)

While direct data on this compound against ACCase inhibitor-resistant Leptochloa chinensis is scarce, studies on the related organophosphate herbicide anilofos provide strong indications of potential efficacy. Research has demonstrated that ACCase inhibitor-resistant populations of L. chinensis remain susceptible to anilofos.

Table 2: Efficacy of Various Herbicides on ACCase Inhibitor-Resistant Leptochloa chinensis

HerbicideMode of ActionBiomass Inhibition of Resistant Biotype (%)
Cyhalofop-butylACCase inhibitorLow (Resistance confirmed)
Fenoxaprop-P-ethylACCase inhibitorLow (Cross-resistance)
Anilofos Organophosphate100
PyraclonilPPO inhibitor100
BenzobicyclonHPPD inhibitor100
OxaziclomefoneUnknown>97

Data from a study on anilofos, a related organophosphate herbicide[2].

The 100% biomass inhibition of ACCase-resistant L. chinensis by anilofos suggests that other organophosphate herbicides, like this compound, could be a viable control option for these resistant biotypes.

Mechanisms of Herbicide Resistance and the Role of this compound

Herbicide resistance in weeds is broadly categorized into two types:

  • Target-Site Resistance (TSR): A mutation in the gene encoding the target protein of the herbicide, which prevents the herbicide from binding and exerting its effect.

  • Non-Target-Site Resistance (NTSR): Mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This often involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450s and glutathione S-transferases (GSTs).

The synergistic effect of this compound with propanil on resistant barnyardgrass is likely due to the inhibition of aryl acylamidase, the enzyme responsible for metabolizing propanil in resistant plants. By inhibiting this metabolic pathway, this compound allows propanil to reach its target site at a lethal concentration.

Propanil Propanil ArylAcylamidase Aryl Acylamidase (Metabolic Enzyme) Propanil->ArylAcylamidase Metabolized by PSII Photosystem II (PSII) Target Site Propanil->PSII Inhibits This compound This compound This compound->ArylAcylamidase Inhibits Metabolites Inactive Metabolites ArylAcylamidase->Metabolites WeedControl Weed Control PSII->WeedControl Leads to

Caption: Synergistic action of this compound with propanil.

Experimental Protocols

Whole-Plant Dose-Response Bioassay for Herbicide Resistance Assessment

This protocol is a standard method for determining the level of resistance in a weed population.

  • Seed Collection and Germination: Collect mature seeds from suspected resistant and known susceptible weed populations. Germinate seeds in petri dishes or trays with a suitable substrate.

  • Plant Growth: Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into pots containing a standardized soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

  • Herbicide Application: Apply a range of herbicide doses (typically from 1/8 to 8 times the recommended field rate) to the plants at a specific growth stage (e.g., 3-4 leaf stage). Include an untreated control for comparison. Use a laboratory spray chamber to ensure uniform application.

  • Data Collection: After a set period (e.g., 21 days), assess plant mortality and measure plant biomass (fresh or dry weight).

  • Data Analysis: Analyze the data using a non-linear regression model to generate dose-response curves. Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations. The Resistance Index (RI) is calculated as the GR50 (or LD50) of the resistant population divided by the GR50 (or LD50) of the susceptible population.

start Seed Collection (Resistant & Susceptible) germination Seed Germination start->germination transplanting Transplanting to Pots germination->transplanting growth Plant Growth (Controlled Environment) transplanting->growth application Herbicide Application (Dose Range) growth->application assessment Assessment (Mortality, Biomass) application->assessment analysis Data Analysis (Dose-Response Curves) assessment->analysis results Calculate GR50/LD50 & Resistance Index analysis->results

Caption: Workflow for dose-response bioassay.

Herbicide Synergy Bioassay (Tank-Mix)

This protocol is used to evaluate the interaction between two or more herbicides.

  • Plant Preparation: Grow resistant weed biotypes to a uniform size as described in the dose-response bioassay.

  • Treatment Application: Apply the herbicides alone and in tank-mix combinations at various rates. Include an untreated control.

  • Data Collection: Assess weed control visually (e.g., on a 0-100% scale) at specific time points after treatment (e.g., 7, 14, and 21 days).

  • Synergy Calculation: Determine the nature of the interaction (synergistic, additive, or antagonistic) using Colby's method. The expected response (E) for a mixture is calculated as: E = X + Y - (XY/100) Where X and Y are the control percentages of herbicide A and B applied alone.

    • If the observed response is greater than E, the interaction is synergistic.

    • If the observed response is less than E, the interaction is antagonistic.

    • If the observed response is equal to E, the interaction is additive.

herb_a Herbicide A (Alone) apply Apply to Resistant Weeds herb_a->apply herb_b Herbicide B (Alone) herb_b->apply tank_mix Tank Mix (A + B) tank_mix->apply observe Observe Control (%) apply->observe colby Colby's Method Calculation observe->colby result Synergy / Additive / Antagonism colby->result

Caption: Logic for determining herbicide synergy.

Conclusion and Future Directions

This compound, particularly in combination with other herbicides like propanil, presents a valuable option for managing certain resistant weed biotypes. Its mode of action and synergistic potential can help to overcome metabolic resistance mechanisms in weeds. However, to fully ascertain the utility of this compound in diverse resistance management programs, further research is warranted. Specifically, dose-response studies on a wider array of resistant weed species are needed to establish baseline efficacy data for this compound as a standalone treatment. Additionally, molecular studies investigating the specific enzymes inhibited by this compound in various resistant biotypes would provide a deeper understanding of its synergistic capabilities and inform the development of novel herbicide combinations.

References

Comparative Guide to Biomarkers for Piperophos Exposure in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for monitoring exposure to piperophos, an organophosphate pesticide. The information is intended to assist researchers and professionals in selecting the most appropriate biomarkers for their environmental monitoring and toxicological studies.

Introduction to this compound and its Biomarkers

This compound is an organophosphate (OP) insecticide and herbicide that, like other OPs, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Monitoring exposure to this compound is crucial for assessing potential health risks to humans and wildlife. This is achieved through the use of biomarkers, which can be broadly categorized as biomarkers of exposure and biomarkers of effect.

Biomarkers of exposure are direct measures of the chemical or its metabolites in biological samples, indicating that an individual has been exposed. For this compound, these primarily include its urinary metabolites.

Biomarkers of effect are measurable biochemical or physiological changes in an organism that result from exposure to the chemical. The most well-established biomarker of effect for organophosphates is the inhibition of cholinesterase enzymes. Other biomarkers of effect include indicators of oxidative stress and genotoxicity.

This guide will compare the following key biomarkers for this compound exposure:

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

  • Urinary Metabolites: Dialkylphosphates (DAPs)

  • Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Catalase (CAT)

  • Genotoxicity Markers: DNA damage (Comet Assay) and Micronuclei Formation

  • Advanced Biomarkers: Proteomic and Metabolomic signatures

Comparison of Key Biomarkers

The following tables summarize the quantitative data for the different biomarkers. It is important to note that while this compound is an organophosphate, specific quantitative data for this compound is limited in the scientific literature. Therefore, data from other relevant organophosphates, such as profenofos and chlorpyrifos, are included as a proxy, with appropriate notations.

Table 1: Cholinesterase Inhibition
BiomarkerOrganism/SystemIC50 Value (µM)Comments
AChE Human (recombinant)0.302 (for Profenofos)[1]Profenofos is a structurally similar organophosphate. This value provides an estimate of the inhibitory potential.
Rat (red blood cell)0.312 (for Profenofos)[1]Similar sensitivity to human AChE for profenofos.
BuChE Human (serum)Data not available for this compoundGenerally more sensitive to organophosphate inhibition than AChE.
Table 2: Urinary Metabolites (Dialkylphosphates - DAPs)
BiomarkerAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Dimethylphosphate (DMP) UFLC-MS/MS0.0207[2]0.0626[2]
Dimethylthiophosphate (DMTP) UFLC-MS/MS0.0488[2]0.1479
Dimethyldithiophosphate (DMDTP) UFLC-MS/MS0.04061.229
Diethylphosphate (DEP) UFLC-MS/MS0.02010.0609
Diethylthiophosphate (DETP) UFLC-MS/MS0.03230.0969
Diethyldithiophosphate (DEDTP) UFLC-MS/MS0.06970.2112

Note: DAPs are general metabolites of many organophosphate pesticides. The listed LODs and LOQs are from a validated method for a panel of DAPs and are indicative of the sensitivity achievable.

Table 3: Oxidative Stress and Genotoxicity Markers
Biomarker CategoryBiomarkerEffect MeasureDose-Response Data (for related compounds)
Oxidative Stress MDAIncreased levelsTriazophos, another OP, showed a dose-dependent increase in MDA levels in rats.
SODAltered activityTriazophos exposure led to a decrease in SOD activity in rats.
CATAltered activityExposure to some OPs has been shown to decrease catalase activity.
Genotoxicity DNA Damage (Comet Assay)% Tail DNAProfenofos and cypermethrin induced a dose-dependent increase in % tail DNA in Allium cepa.
Micronuclei FormationFrequency of micronucleiGlyphosate, another herbicide, induced a significant increase in micronucleus frequency at higher concentrations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • This compound solutions of varying concentrations.

    • AChE or BuChE enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 25 µL of this compound solution (or solvent control).

    • Add 25 µL of the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Urinary Metabolite Analysis by LC-MS/MS

Principle: This method involves the extraction and quantification of this compound metabolites from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw and centrifuge the urine sample.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the metabolites with a high-organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each metabolite, select a specific precursor ion and one or more product ions to monitor. This provides high selectivity for quantification.

  • Data Analysis:

    • Generate a calibration curve using standards of the this compound metabolites of known concentrations.

    • Quantify the concentration of metabolites in the urine samples by comparing their peak areas to the calibration curve.

    • Normalize the results to the creatinine concentration in the urine to account for variations in urine dilution.

Comet Assay for DNA Damage

Principle: The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Protocol:

  • Cell Preparation: Isolate cells of interest (e.g., peripheral blood lymphocytes) from the exposed organism.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).

Micronucleus Assay

Principle: This assay detects the presence of micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increased frequency of micronuclei is an indicator of genotoxic exposure.

Protocol:

  • Cell Culture and Exposure: Expose proliferating cells (e.g., in vitro cell lines or in vivo bone marrow cells) to this compound.

  • Cytokinesis Block: Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei can be easily scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Scoring:

    • Using a microscope, score the frequency of micronuclei in a large number of binucleated cells (typically 1000-2000 cells).

    • Calculate the micronucleus frequency as the number of micronuclei per 1000 binucleated cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolysis (blocked) PostsynapticReceptor Postsynaptic Receptor Acetylcholine->PostsynapticReceptor Binding SynapticCleft Synaptic Cleft NerveImpulse Continuous Nerve Impulse PostsynapticReceptor->NerveImpulse Activation

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: Urinary Metabolite Analysis

Urinary_Metabolite_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample Urine Sample Collection Centrifugation Centrifugation UrineSample->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution of Metabolites SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Normalization Creatinine Normalization Quantification->Normalization Result Final Concentration Normalization->Result

Caption: Workflow for the analysis of this compound metabolites in urine.

Logical Relationship: Biomarker Validation Pipeline

Biomarker_Validation Discovery Biomarker Discovery (e.g., Proteomics, Metabolomics) Qualification Candidate Qualification Discovery->Qualification Initial Screening Verification Analytical Verification Qualification->Verification Assay Development Validation Clinical/Epidemiological Validation Verification->Validation Performance Characteristics (Sensitivity, Specificity) Application Application in Monitoring Validation->Application Implementation

Caption: A simplified pipeline for biomarker validation.

Advanced Biomarkers: Proteomics and Metabolomics

Recent advances in "omics" technologies offer a powerful approach to discover novel and more sensitive biomarkers of pesticide exposure.

  • Proteomics: This involves the large-scale study of proteins. Exposure to this compound can alter the expression levels of various proteins involved in cellular processes such as oxidative stress response, apoptosis, and metabolism. Identifying these differentially expressed proteins can lead to the discovery of new biomarker panels.

  • Metabolomics: This is the comprehensive analysis of small molecules (metabolites) in a biological system. This compound exposure can cause significant perturbations in metabolic pathways. Untargeted metabolomics can reveal a "metabolic fingerprint" of exposure, providing insights into the mechanisms of toxicity and identifying novel biomarker candidates.

While these approaches hold great promise, the identification and validation of specific proteomic and metabolomic biomarkers for this compound exposure are still in the early stages of research.

Conclusion

The selection of an appropriate biomarker for this compound exposure depends on the specific objectives of the study.

  • Cholinesterase inhibition remains the gold standard as a biomarker of effect, providing a direct measure of the toxicological impact of this compound.

  • Urinary metabolite analysis is a reliable and non-invasive method for assessing recent exposure. The high sensitivity of LC-MS/MS allows for the detection of very low levels of exposure.

  • Oxidative stress and genotoxicity markers can provide valuable information on the secondary mechanisms of this compound toxicity.

  • Proteomics and metabolomics are emerging as powerful tools for the discovery of novel and more sensitive biomarkers, though further research is needed to validate specific biomarkers for this compound.

For a comprehensive assessment of this compound exposure and its potential health effects, a multi-biomarker approach, combining biomarkers of exposure and effect, is recommended. This will provide a more complete picture of the toxicological impact of this compound in environmental monitoring studies.

References

Comparative Analysis of Piperophos Metabolic Pathways in Rice and Barnyard Grass

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the differential detoxification mechanisms of the herbicide piperophos in a staple crop versus a problematic weed reveals key enzymatic processes that determine selectivity. This guide synthesizes available data on the metabolic fate of this compound in rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli), providing researchers, scientists, and drug development professionals with a comparative overview of the detoxification pathways, supported by experimental insights.

The selective action of herbicides is fundamental to modern agriculture, relying on the differential ability of crops and weeds to metabolize the active compounds. This compound, a thiocarbamate herbicide, is effective against a range of weeds in rice cultivation, with its selectivity primarily attributed to the faster detoxification rate in rice compared to susceptible weeds like barnyard grass. This differential metabolism is orchestrated by a suite of enzymes, principally glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which convert the herbicidally active molecule into non-toxic metabolites.

Key Metabolic Pathways and Enzymatic Systems

The detoxification of this compound in plants generally proceeds through a multi-phase process.

Phase I: Modification In this initial phase, the this compound molecule is functionalized, often through oxidation, reduction, or hydrolysis. This is primarily mediated by the cytochrome P450 enzyme superfamily.[1][2] These enzymes introduce or expose functional groups, such as hydroxyl groups, which increases the water solubility of the molecule and prepares it for subsequent reactions.[1][2] While specific P450 isozymes responsible for this compound metabolism have not been definitively identified in all plant species, their involvement is a cornerstone of herbicide detoxification.[1]

Phase II: Conjugation Following modification, the functionalized this compound metabolites are conjugated with endogenous molecules, most commonly glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation step dramatically increases the water solubility of the herbicide metabolite and renders it non-phytotoxic. The efficiency of this GST-mediated conjugation is a critical determinant of a plant's tolerance to this compound. Rice possesses a higher constitutive level and inducibility of specific GST isozymes that are active towards this compound metabolites compared to barnyard grass.

Phase III: Compartmentation The final phase involves the transport of the conjugated, non-toxic metabolites into the vacuole or apoplast for sequestration and further degradation. This process is facilitated by ATP-binding cassette (ABC) transporters. By sequestering the metabolites away from sensitive cellular sites, the plant effectively completes the detoxification process.

Comparative Metabolism: Rice vs. Barnyard Grass

The primary difference in the metabolic fate of this compound between rice and barnyard grass lies in the rate and efficiency of the detoxification process, particularly in Phase II.

Plant SpeciesKey Detoxification Enzyme ActivityRate of this compound MetabolismPrimary MetabolitesTolerance Level
Rice (Oryza sativa) High Glutathione S-transferase (GST) and Cytochrome P450 activityRapidGlutathione conjugates, hydroxylated derivativesTolerant
Barnyard Grass (Echinochloa crus-galli) Lower Glutathione S-transferase (GST) and Cytochrome P450 activitySlowAccumulation of parent this compound and intermediate metabolitesSusceptible

This table summarizes the general understanding of this compound metabolism. Specific quantitative data from direct comparative studies is limited in publicly available literature.

Rice plants exhibit a more robust and rapid detoxification system for this compound. This is largely due to higher constitutive levels and greater inducibility of GSTs that can efficiently conjugate with this compound metabolites. In contrast, barnyard grass has a comparatively sluggish detoxification system. The lower activity of GSTs and P450s in this weed species leads to a slower rate of this compound metabolism, allowing the active form of the herbicide to accumulate at its target site, ultimately leading to phytotoxicity and cell death.

Visualizing the Metabolic Pathways

To illustrate the differential metabolic pathways of this compound in rice and barnyard grass, the following diagrams are provided.

Piperophos_Metabolism_Rice This compound This compound Phase1 Phase I (Oxidation/Hydroxylation) This compound->Phase1 Metabolite Hydroxylated this compound (Intermediate Metabolite) Phase1->Metabolite P450 P450 Cytochrome P450s Phase2 Phase II (Conjugation) Metabolite->Phase2 Conjugate This compound-Glutathione Conjugate (Non-toxic) Phase2->Conjugate GST GST Glutathione S-Transferases (High Activity) GSH Glutathione (GSH) GSH->Phase2 Phase3 Phase III (Sequestration) Conjugate->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole

Figure 1: this compound Metabolic Pathway in Rice

Piperophos_Metabolism_Barnyard_Grass This compound This compound Phase1 Phase I (Oxidation/Hydroxylation) This compound->Phase1 TargetSite Inhibition of Target Enzyme This compound->TargetSite Accumulation Metabolite Hydroxylated this compound (Intermediate Metabolite) Phase1->Metabolite P450 (slower) P450_slow Cytochrome P450s (Lower Activity) Phase2 Phase II (Conjugation) Metabolite->Phase2 Metabolite->TargetSite Accumulation Conjugate This compound-Glutathione Conjugate (Slow Formation) Phase2->Conjugate GST (slower) GST_slow Glutathione S-Transferases (Lower Activity) GSH Glutathione (GSH) GSH->Phase2

Figure 2: this compound Metabolic Pathway in Barnyard Grass

Experimental Protocols

Detailed experimental protocols for the comparative analysis of this compound metabolism are crucial for reproducible research. Below are generalized methodologies for key experiments.

Plant Material and Herbicide Treatment
  • Plant Growth: Rice (e.g., Oryza sativa L. cv. Nipponbare) and barnyard grass (Echinochloa crus-galli) seeds are surface-sterilized and germinated in a controlled environment (e.g., 28/22°C day/night temperature, 14-hour photoperiod). Seedlings are grown hydroponically or in soil to the 2-3 leaf stage.

  • Herbicide Application: A solution of this compound (analytical grade) is applied to the plants. This can be done through root application in the hydroponic solution or as a foliar spray. Control plants are treated with a blank solution lacking the herbicide.

Metabolite Extraction
  • Sample Collection: At various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours), shoot and root tissues are harvested, weighed, and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction Procedure: The frozen plant material is ground to a fine powder under liquid nitrogen. The powdered tissue is then extracted with a suitable solvent mixture, such as 80% methanol or an acetone:water (80:20, v/v) solution. The mixture is vortexed and sonicated to ensure thorough extraction. After centrifugation, the supernatant containing the metabolites is collected.

Metabolite Analysis and Quantification
  • Analytical Technique: The extracted samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS).

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation, with a mobile phase gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Detection: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. This compound and its expected metabolites are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: Quantification of this compound and its metabolites is achieved by comparing the peak areas of the analytes in the samples to those of authentic standards of known concentrations.

Enzyme Assays
  • Enzyme Extraction: Crude enzyme extracts are prepared from plant tissues by homogenizing the material in an appropriate buffer (e.g., phosphate buffer) and centrifuging to remove cell debris.

  • Glutathione S-Transferase (GST) Activity Assay: GST activity is typically measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate. The rate of formation of the glutathione-CDNB conjugate is monitored by the increase in absorbance at 340 nm.

  • Cytochrome P450 Activity Assay: P450 activity can be assessed using various methods, including the use of model substrates that produce a fluorescent or colored product upon metabolism.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing this compound metabolism in different plant species.

Experimental_Workflow cluster_Plant_Growth Plant Growth and Treatment cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Plant_Growth 1. Grow Rice and Barnyard Grass to 2-3 leaf stage Herbicide_Treatment 2. Treat with this compound (and control) Plant_Growth->Herbicide_Treatment Harvesting 3. Harvest Tissues at Time Intervals Herbicide_Treatment->Harvesting Extraction 4. Metabolite Extraction (e.g., Methanol/Acetone) Harvesting->Extraction LCMS_Analysis 5. LC-MS/MS Analysis for Metabolite Identification and Quantification Extraction->LCMS_Analysis Enzyme_Assays 6. GST and P450 Enzyme Activity Assays Extraction->Enzyme_Assays Data_Analysis 7. Comparative Analysis of Metabolite Profiles and Enzyme Activities LCMS_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion 8. Elucidate Differential Metabolic Pathways Data_Analysis->Conclusion

Figure 3: Experimental Workflow for Comparative Metabolomic Analysis

Conclusion

The selective herbicidal activity of this compound is a clear example of how differential metabolic capabilities in plants can be exploited for weed management. Rice, the tolerant crop, possesses a more efficient detoxification system, primarily driven by higher GST and P450 enzyme activities, which rapidly metabolize this compound into non-toxic conjugates. In contrast, the susceptible weed, barnyard grass, metabolizes the herbicide at a much slower rate, leading to the accumulation of the phytotoxic parent compound and subsequent plant death. Further research focusing on the specific isozymes of GST and P450 involved in this compound metabolism and the regulatory mechanisms of their expression will provide deeper insights for the development of more selective herbicides and strategies to manage herbicide resistance.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Piperophos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Piperophos. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety guidelines for organophosphate herbicides. It is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product you are using for any additional recommendations.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Ensure gloves are of sufficient thickness (e.g., >14 mils) and have been tested against pesticide formulations.Organophosphates can be absorbed through the skin.[1] Chemical-resistant gloves provide a barrier to prevent dermal exposure. Nitrile and butyl rubber generally offer good resistance to a wide range of chemicals, including many pesticides.[2]
Eye and Face Protection Chemical splash goggles or a face shield.Protects against accidental splashes of this compound solutions, which can cause eye irritation.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., type ABEK EN14387) should be used, especially when handling powders or creating aerosols.[3]Prevents inhalation of this compound dust or aerosols, which can be harmful if inhaled.[1] The specific type of respirator should be chosen based on the potential for airborne exposure.
Protective Clothing A chemical-resistant apron or lab coat, long-sleeved shirt, and long pants. For extensive handling, chemical-resistant coveralls may be necessary.Minimizes skin contact with this compound. Protective clothing should be made of a material that resists penetration by the chemical.
Footwear Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills and splashes.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for the specific this compound product in use.

  • Designate a Handling Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble all Necessary Materials: Gather all required PPE, spill containment materials (e.g., absorbent pads, sand), and waste disposal containers before starting work.

  • Inspect PPE: Ensure all PPE is in good condition, free from defects, and properly sized.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Weighing and Measuring: If handling a solid form, perform weighing operations in a fume hood to minimize inhalation of dust. For liquids, use appropriate volumetric glassware and handle with care to avoid splashes.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly while stirring. Avoid creating aerosols.

  • Perform Experimental Work: Conduct all experimental procedures involving this compound within the designated handling area.

  • Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing contaminated gloves.

Post-Handling Procedures
  • Decontaminate Equipment: All equipment that has come into contact with this compound must be decontaminated. This can typically be done by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water. The rinsate should be collected as hazardous waste.

  • Clean Work Area: Thoroughly clean the work surface with a suitable decontaminating solution.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required information according to your institution's and local regulations.

  • Empty Container Disposal:

    • Triple Rinse: "Empty" containers of this compound should be triple-rinsed with a suitable solvent.

    • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.

    • Puncture Container: After triple-rinsing, the container should be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste.

  • Aqueous Waste: Aqueous waste containing this compound should not be poured down the drain. It must be collected as hazardous chemical waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a sealed bag within the hazardous waste container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

PiperophosHandlingWorkflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReadSDS Read SDS DesignateArea Designate Handling Area ReadSDS->DesignateArea AssembleMaterials Assemble Materials & PPE DesignateArea->AssembleMaterials InspectPPE Inspect PPE AssembleMaterials->InspectPPE DonPPE Don PPE InspectPPE->DonPPE Handlethis compound Weigh/Measure/Prepare Solution DonPPE->Handlethis compound Experiment Perform Experiment Handlethis compound->Experiment SegregateWaste Segregate Waste Handlethis compound->SegregateWaste Decontaminate Decontaminate Equipment Experiment->Decontaminate CleanArea Clean Work Area Decontaminate->CleanArea Decontaminate->SegregateWaste DoffPPE Doff PPE CleanArea->DoffPPE CleanArea->SegregateWaste WashHands Wash Hands DoffPPE->WashHands DoffPPE->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste DisposeContainer Triple-Rinse & Puncture Container LabelWaste->DisposeContainer ArrangePickup Arrange for EHS Pickup LabelWaste->ArrangePickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperophos
Reactant of Route 2
Reactant of Route 2
Piperophos

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。